Menbutone
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSJFIQNQBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046240 | |
| Record name | Menbutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-99-0 | |
| Record name | Menbutone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menbutone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menbutone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Menbutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENBUTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Menbutone's Effect on Bile Acid Synthesis and Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone, a synthetic choleretic agent, is utilized in veterinary medicine to stimulate hepato-digestive activity. Its primary recognized effect is a significant increase in bile flow, an action attributed to the stimulation of the bile salt-independent fraction of bile secretion. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects on bile acid synthesis and transport. While direct evidence for its influence on the molecular regulation of bile acid synthesis and specific transporters is limited, this document consolidates available quantitative data, outlines relevant experimental protocols, and presents hypothetical signaling pathways based on its known effects on hepatocyte function.
Quantitative Data on this compound's Choleretic Effect
This compound administration leads to a marked increase in bile secretion. The following tables summarize the key quantitative findings from in vivo studies.
| Table 1: General Choleretic Effect of this compound | |
| Parameter | Observed Effect |
| Increase in Bile Secretion | 2 to 5 times baseline levels[1] |
| Increase in Pancreatic Juice Secretion | 2 to 5 times baseline levels[1] |
| Increase in Gastric Juice Secretion | 2 to 5 times baseline levels[1] |
| Duration of Stimulatory Effect | 2 to 3 hours post-administration |
| Table 2: Choleretic Effect of this compound in Steers with Reduced Bile Flow | |
| Animal Model | Adult steers with reduced total bile salts in the enterohepatic circulation |
| Administration Route | Intravenous |
| Dosage | 3.0 g |
| Outcome | Up to a four-fold increase in bile flow volume[2] |
| Note | At the same dose, this compound had no discernible effect on bile flow when the enterohepatic circulation of bile salts was normal[3] |
Mechanism of Action: Stimulation of Bile Salt-Independent Bile Flow
The primary mechanism attributed to this compound's choleretic action is the stimulation of bile salt-independent bile flow. This is thought to be achieved through the direct activation of Na+/K+-ATPase in hepatocytes.
Proposed Signaling Pathway for this compound-Induced Choleresis
The activation of Na+/K+-ATPase by this compound is hypothesized to increase the intracellular K+ concentration and decrease the intracellular Na+ concentration. This alteration in the electrochemical gradient across the hepatocyte's basolateral membrane enhances the driving force for the transport of other ions, leading to an osmotic gradient that draws water into the bile canaliculi, thereby increasing bile volume.
Caption: Proposed mechanism of this compound-induced choleresis via Na+/K+-ATPase activation.
Effects on Bile Acid Synthesis and Transport (Hypothetical)
Currently, there is a lack of direct scientific evidence detailing this compound's specific effects on the intricate molecular pathways of bile acid synthesis and transport. The following sections present hypothetical interactions based on the known regulation of these processes.
Bile Acid Synthesis
Bile acid synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR). When intracellular bile acid concentrations are high, FXR is activated, leading to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.
Given that this compound's primary effect is to increase bile flow and thus the flushing of bile acids from the liver, it could be hypothesized that the resulting decrease in intrahepatic bile acid concentration might lead to a reduction in FXR activation and a subsequent upregulation of CYP7A1. However, this remains to be experimentally validated.
Hypothetical Signaling Pathway of this compound's Indirect Effect on Bile Acid Synthesis
Caption: Hypothetical indirect effect of this compound on bile acid synthesis regulation.
Bile Acid Transport
The transport of bile acids across the hepatocyte is a highly regulated process involving basolateral uptake and canalicular efflux transporters.
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Basolateral Uptake: The Na+-taurocholate cotransporting polypeptide (NTCP) is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes.
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Canalicular Efflux: The bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2) are key transporters for the efflux of bile salts and other organic anions into the bile canaliculi.
This compound's impact on these specific transporters has not been elucidated. It is possible that the increased bile flow alters the local environment of the canalicular membrane, which could indirectly influence the activity of BSEP and MRP2. Further research is required to investigate any direct or indirect effects of this compound on the expression and function of these critical transporters.
Experimental Protocols
Detailed experimental protocols are essential for elucidating the precise molecular mechanisms of this compound. Below are generalized protocols for key investigations.
In Vitro Assay for Na+/K+-ATPase Activity in Isolated Hepatocytes
Objective: To determine the direct effect of this compound on Na+/K+-ATPase activity in hepatocytes.
Methodology:
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Hepatocyte Isolation: Isolate primary hepatocytes from a suitable animal model (e.g., rat, bovine) by collagenase perfusion.
-
Cell Culture: Culture the isolated hepatocytes in appropriate media to allow for recovery and attachment.
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Na+/K+-ATPase Activity Assay:
-
Permeabilize the hepatocytes using a mild detergent (e.g., saponin) or a specific ionophore like alamethicin to allow access of ATP to the intracellular domain of the enzyme.
-
Incubate the permeabilized cells in a reaction buffer containing MgATP, Na+, and K+.
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The reaction is carried out in the presence and absence of ouabain, a specific inhibitor of Na+/K+-ATPase.
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The Na+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., Malachite green assay).
-
The ouabain-sensitive portion of ATP hydrolysis represents the Na+/K+-ATPase activity.
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This compound Treatment: Conduct the assay with varying concentrations of this compound to determine its effect on Na+/K+-ATPase activity.
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Data Analysis: Express the results as a percentage of the control (vehicle-treated) activity and determine the EC50 value for this compound's activation of the enzyme.
Gene Expression Analysis of Bile Acid Synthesis Enzymes
Objective: To investigate the effect of this compound on the expression of key genes involved in bile acid synthesis.
Methodology:
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In Vivo Study: Treat animals with a therapeutic dose of this compound. A control group should receive a vehicle.
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Liver Tissue Collection: Euthanize the animals at various time points post-administration and collect liver tissue samples.
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RNA Isolation: Isolate total RNA from the liver tissue samples using a suitable method (e.g., TRIzol reagent).
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Quantitative Real-Time PCR (qRT-PCR):
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Synthesize cDNA from the isolated RNA.
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Perform qRT-PCR using specific primers for target genes such as CYP7A1, CYP8B1, CYP27A1, FXR, and SHP.
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Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
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Data Analysis: Calculate the relative fold change in gene expression in the this compound-treated group compared to the control group.
In Vitro Bile Acid Transporter Function Assay
Objective: To assess the effect of this compound on the function of key bile acid transporters.
Methodology:
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Cell Lines: Utilize cell lines overexpressing specific transporters, for example:
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HEK293 cells stably transfected with human NTCP.
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Sf9 insect cell-derived membrane vesicles containing human BSEP or MRP2.
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Uptake/Transport Assay:
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For NTCP, measure the uptake of a radiolabeled substrate (e.g., [3H]taurocholate) into the cells in the presence and absence of this compound.
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For BSEP and MRP2, use membrane vesicles to measure the ATP-dependent transport of a radiolabeled or fluorescent substrate into the vesicles in the presence and absence of this compound.
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Data Analysis: Determine the IC50 or EC50 values of this compound for the inhibition or stimulation of transporter activity.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound is an effective choleretic agent that primarily acts by stimulating bile salt-independent bile flow, likely through the activation of hepatocyte Na+/K+-ATPase. While its quantitative effects on bile volume are well-documented, a significant gap remains in the understanding of its direct influence on the molecular machinery of bile acid synthesis and transport.
Future research should prioritize in-depth investigations into:
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The direct interaction of this compound with Na+/K+-ATPase and the downstream signaling consequences.
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The effect of this compound on the expression and activity of key bile acid synthesis enzymes (e.g., CYP7A1) and their regulating nuclear receptors (e.g., FXR, SHP).
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The impact of this compound on the function of major basolateral (NTCP) and canalicular (BSEP, MRP2) bile acid transporters.
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Comprehensive analysis of changes in bile composition following this compound administration to understand its effects on the secretion of different bile acid species, cholesterol, and phospholipids.
Elucidating these molecular details will not only provide a more complete understanding of this compound's therapeutic actions but also pave the way for the development of more targeted and efficacious choleretic agents for the management of hepato-digestive disorders.
References
Cellular Uptake and Metabolism of Menbutone in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, also known as Genabilic acid, is a synthetic choleretic agent widely used in veterinary medicine to treat digestive and hepatic insufficiencies.[1] Its primary pharmacological effect is the stimulation of bile secretion, along with pancreatic and gastric juices, thereby aiding in digestion and alleviating symptoms associated with poor feed intake and toxemia.[2][3] Despite its long-standing use, the specific molecular and cellular mechanisms governing its uptake and metabolism within hepatocytes are not extensively detailed in publicly available scientific literature.
This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its effects on liver cells. It summarizes the available quantitative data, proposes a hypothetical signaling pathway for its choleretic action based on established mechanisms, and provides detailed, standardized experimental protocols that can be employed to further investigate its hepatic disposition. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and explore the hepatobiliary pharmacology of this compound.
Quantitative Data
The therapeutic efficacy of this compound is primarily quantified by its potent choleretic effect and its pharmacokinetic profile in various animal species.
Table 1: Choleretic Effect of this compound
| Parameter | Value | Species | Condition | Reference(s) |
| Increase in Bile Secretion | 2-5 times baseline | Multiple | Normal | [2][4] |
| Duration of Action | 2-3 hours | Multiple | Normal | |
| Increase in Bile Flow Volume | Up to 4-fold | Steers | Reduced Bile Flow |
Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg Dose)
| Parameter | Value (Mean ± SD) | Route of Administration | Species | Reference(s) |
| Calves (n=12) | ||||
| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | Intravenous (IV) | Holstein Calves | |
| Elimination Half-life (t½β) | 4.53 ± 2.45 h | Intravenous (IV) | Holstein Calves | |
| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | Intravenous (IV) | Holstein Calves | |
| Peak Plasma Conc. (Cmax) | 15.1 ± 4.3 µg/mL | Intramuscular (IM) | Holstein Calves | |
| Time to Cmax (tmax) | 1.66 ± 0.55 h | Intramuscular (IM) | Holstein Calves | |
| Bioavailability (F) | 83.5 ± 22.4 % | Intramuscular (IM) | Holstein Calves | |
| Sheep (n=12) | ||||
| Total Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | Intravenous (IV) | Sheep | |
| Elimination Half-life (t½λ) | 6.08 ± 2.48 h | Intravenous (IV) | Sheep | |
| Volume of Distribution (Vss) | 259.6 ± 52.7 mL/kg | Intravenous (IV) | Sheep | |
| Peak Plasma Conc. (Cmax) | 18.8 ± 1.9 µg/mL | Intramuscular (IM) | Sheep | |
| Time to Cmax (tmax) | 3.75 ± 0.45 h | Intramuscular (IM) | Sheep | |
| Bioavailability (F) | 103.1 ± 23.0 % | Intramuscular (IM) | Sheep |
Cellular Uptake and Metabolism
Cellular Entry into Hepatocytes
The precise mechanism by which this compound enters hepatocytes has not been empirically determined. As an organic anion, it is plausible that its uptake is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters, which are highly expressed on the sinusoidal membrane of hepatocytes and are crucial for the hepatic uptake of a wide range of drugs. However, without specific studies, the contribution of passive diffusion versus active transport remains to be elucidated.
Intracellular Metabolism
Information regarding the metabolic fate of this compound within liver cells is sparse. A preliminary study in rats suggested that a significant portion of the drug is excreted unchanged, indicating that it may not undergo extensive metabolism. Should metabolism occur, it would likely involve Phase I (functionalization) and Phase II (conjugation) reactions typical for xenobiotics in the liver. Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, while Phase II reactions involve the addition of endogenous molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Proposed Signaling Pathway for Choleretic Action
It has been reported that this compound directly activates the Na+/K+-ATPase in hepatocytes. This enzyme, traditionally known for maintaining cellular ion gradients, also functions as a signaling scaffold. Activation of Na+/K+-ATPase by ligands can initiate a cascade of intracellular events. Based on this, a hypothetical signaling pathway for this compound's choleretic effect is proposed below.
In this proposed pathway, this compound enters the hepatocyte (potentially via an OATP transporter) and binds to and activates the Na+/K+-ATPase. This leads to the activation of the non-receptor tyrosine kinase c-Src, a known interaction partner of the Na+/K+-ATPase signaling complex. Activated c-Src can then trigger the production of reactive oxygen species (ROS), which act as second messengers to initiate a downstream signaling cascade. This cascade ultimately interfaces with the cellular machinery responsible for bile acid synthesis and transport, leading to an increase in bile secretion. It is important to emphasize that this pathway is hypothetical and requires experimental validation.
Experimental Protocols
The following are detailed, standardized protocols for investigating the cellular uptake and metabolism of a compound like this compound in liver cells.
Protocol 1: Characterization of Hepatic Uptake in Suspension Hepatocytes
This protocol aims to determine the kinetics of a compound's uptake into hepatocytes and to distinguish between active transport and passive diffusion.
1. Materials:
-
Cryopreserved primary human (or other species) hepatocytes
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Hepatocyte thawing and plating medium
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Krebs-Henseleit (KH) buffer
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Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)
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Positive control substrates for hepatic transporters (e.g., pravastatin for OATPs)
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Inhibitors of hepatic transporters (e.g., rifampicin for OATPs)
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Ice-cold saline
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Lysis buffer
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Scintillation fluid and counter (if using a radiolabeled compound) or LC-MS/MS system
2. Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and concentration using a trypan blue exclusion assay. Dilute the hepatocyte suspension to the desired concentration (e.g., 1 x 10^6 viable cells/mL) in pre-warmed KH buffer.
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Uptake Assay:
-
Pre-incubate the hepatocyte suspension at 37°C for 5-10 minutes.
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To initiate the uptake, add the test compound to the hepatocyte suspension at various concentrations.
-
At designated time points (e.g., 0.5, 1, 2, 5, 15 minutes), take an aliquot of the cell suspension and add it to a microcentrifuge tube containing a layer of oil (e.g., silicone oil) on top of a stop solution (e.g., ice-cold saline).
-
Centrifuge immediately to pellet the cells through the oil layer, separating them from the incubation medium.
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Aspirate the medium and oil, and wash the cell pellet with ice-cold saline.
-
-
Determination of Intracellular Concentration:
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Lyse the cell pellets.
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Determine the intracellular concentration of the test compound using an appropriate analytical method (e.g., LC-MS/MS).
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Normalize the data to the protein concentration in the cell lysate.
-
-
Distinguishing Transport Mechanisms:
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To assess the contribution of active transport, perform the uptake assay at 4°C (to inhibit active processes) and in the presence of known transporter inhibitors.
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The difference in uptake between 37°C and 4°C, or in the absence and presence of inhibitors, represents the active transport component.
-
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Data Analysis:
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Calculate the initial uptake rate (V) at each substrate concentration.
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Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation.
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Protocol 2: In Vitro Metabolism in Hepatocytes and Liver Microsomes
This protocol is designed to determine the metabolic stability of a compound and to identify its major metabolites.
1. Materials:
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Cryopreserved primary hepatocytes or liver microsomes (human or other species)
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Hepatocyte culture medium or incubation buffer for microsomes
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NADPH regenerating system (for microsomes)
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Test compound (this compound)
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Positive control compounds with known metabolic profiles
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Acetonitrile or methanol (for quenching the reaction)
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LC-MS/MS system
2. Methodology for Hepatocytes:
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Incubation:
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Plate thawed hepatocytes in collagen-coated plates and allow them to attach.
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Replace the medium with fresh medium containing the test compound at a fixed concentration.
-
Incubate at 37°C in a humidified incubator.
-
-
Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium.
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Quench the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile).
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-
Sample Processing and Analysis:
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Centrifuge the samples to pellet the protein and cell debris.
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and to detect and identify potential metabolites.
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3. Methodology for Liver Microsomes:
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Incubation:
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In a microcentrifuge tube, combine liver microsomes, buffer, and the test compound. Pre-warm to 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
-
Sampling and Analysis:
-
Follow the same sampling, quenching, and analysis steps as described for hepatocytes.
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4. Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
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Intrinsic Clearance (CLint): Calculate CLint using the formula: CLint = (k / protein concentration).
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Metabolite Identification: Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites and to propose their structures based on fragmentation patterns.
Conclusion and Future Directions
This compound is an effective choleretic agent with a well-established therapeutic role in veterinary medicine. While its macroscopic effects are well-documented, a significant opportunity exists to delineate its molecular and cellular mechanisms of action in hepatocytes. The direct activation of Na+/K+-ATPase provides a strong foundation for a proposed signaling pathway leading to its choleretic effect. However, further research is imperative to validate this hypothesis and to fully understand the processes of its uptake and metabolism in the liver.
Future investigations should focus on:
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Identifying specific transporters involved in the hepatic uptake of this compound using cell lines overexpressing candidate transporters (e.g., OATPs).
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Characterizing the metabolic profile of this compound in primary human hepatocytes to identify its metabolites and the enzymes responsible for their formation.
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Elucidating the downstream signaling cascade following Na+/K+-ATPase activation to confirm the roles of c-Src, ROS, and other potential mediators in the stimulation of bile secretion.
The experimental protocols detailed in this guide provide a robust framework for conducting such studies. A deeper understanding of this compound's interaction with liver cells will not only enhance our knowledge of its pharmacology but also inform the development of novel therapeutic agents targeting hepatobiliary function.
References
Menbutone: A Technical Guide on Structure, Biological Activity, and Putative Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone, chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is a synthetic choleretic agent predominantly used in veterinary medicine. Its primary pharmacological effect is the stimulation of hepato-digestive activity, leading to a significant increase in the secretion of bile, as well as gastric and pancreatic juices. This guide provides a comprehensive overview of this compound's chemical structure, its established biological activities, and a discussion of its putative structure-activity relationship (SAR). Due to a lack of publicly available, specific SAR studies on this compound, this guide also explores the broader context of choleretic agents and the known roles of its core chemical moieties to infer potential structural determinants of its activity. This document is intended to serve as a technical resource, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanism of action and experimental workflows.
Chemical Structure and Properties
This compound is a derivative of γ-oxo-naphthalene-butanoic acid. Its structure is characterized by a naphthalene ring system, a methoxy group, and a butanoic acid chain with a ketone functional group.
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IUPAC Name: 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid[1]
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Molecular Formula: C₁₅H₁₄O₄[1]
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Molecular Weight: 258.27 g/mol [1]
-
CAS Number: 3562-99-0[1]
The presence of the lipophilic naphthalene ring and the hydrophilic carboxylic acid group gives this compound amphipathic properties, which may be crucial for its interaction with biological membranes and transport proteins.
Biological Activity and Mechanism of Action
This compound's primary biological effect is its choleretic activity, which is the stimulation of bile production by the liver. It is reported to increase the secretion of bile, gastric, and pancreatic juices by two to five times the normal levels.[2] This effect is beneficial in treating digestive disorders and hepatic insufficiency in various animal species.
The proposed mechanism of action for this compound is the direct activation of the Na+/K+-ATPase enzyme located on the basolateral membrane of hepatocytes. This enzyme plays a critical role in maintaining the sodium gradient across the cell membrane. By activating this pump, this compound is thought to enhance the sodium gradient, which in turn drives the secondary active transport of bile acids from the blood into the hepatocytes via sodium-dependent transporters like the Na+-taurocholate cotransporting polypeptide (NTCP). This increased uptake of bile acids into hepatocytes leads to their subsequent secretion into the bile canaliculi, osmotically drawing water and other electrolytes, and thus increasing bile flow.
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for this compound's choleretic activity, based on its proposed activation of Na+/K+-ATPase and the known physiology of bile secretion.
Structure-Activity Relationship (SAR)
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Naphthalene Ring: The bulky, lipophilic naphthalene ring is likely crucial for the molecule's interaction with the Na+/K+-ATPase enzyme or for its transport across cell membranes. Modifications to this ring system, such as altering the position or nature of substituents, would be expected to significantly impact activity. For instance, studies on other naphthalene derivatives have shown that the position and electronic properties of substituents can greatly influence their biological effects.
-
Methoxy Group: The methoxy group at the 4-position of the naphthalene ring may play a role in the molecule's electronic properties and its binding to the target protein. Its replacement with other electron-donating or electron-withdrawing groups could modulate the activity.
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γ-Oxobutanoic Acid Side Chain: The carboxylic acid function is likely essential for the molecule's solubility and potentially for its interaction with transporters or the active site of its target enzyme. Esterification or amidation of this group would likely alter the compound's pharmacokinetic and pharmacodynamic properties. The ketone group and the length of the alkyl chain are also expected to be important for the molecule's conformation and its fit within a binding pocket.
Future research should focus on the synthesis and biological evaluation of this compound analogs to elucidate the precise structural requirements for its choleretic activity. This would involve modifications at the naphthalene ring, the methoxy group, and the oxobutanoic acid side chain.
Quantitative Data
While in vitro potency data such as IC₅₀ or EC₅₀ values for this compound are not available in the literature, in vivo studies have provided quantitative measures of its efficacy and pharmacokinetics.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Value | Reference |
| Increase in Bile Secretion | Various | 2 to 5 times baseline | |
| Increase in Gastric Juice Secretion | Various | 2 to 5 times baseline | |
| Increase in Pancreatic Juice Secretion | Various | 2 to 5 times baseline |
Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg dose)
| Parameter | Species | Route | Value (mean ± SD) | Reference |
| Cₘₐₓ (µg/mL) | Sheep | IM | 18.8 ± 1.9 | |
| tₘₐₓ (h) | Sheep | IM | 3.75 ± 0.45 | |
| t½λ (h) | Sheep | IV | 6.08 ± 2.48 | |
| F (%) | Sheep | IM | 103.1 ± 23.0 | |
| Cₘₐₓ (µg/mL) | Calves | IM | 15.1 ± 4.3 | |
| tₘₐₓ (h) | Calves | IM | 1.66 ± 0.55 | |
| t½β (h) | Calves | IV | 4.53 ± 2.45 | |
| F (%) | Calves | IM | 83.5 ± 22.4 |
Cₘₐₓ: Maximum plasma concentration, tₘₐₓ: Time to reach maximum plasma concentration, t½λ/t½β: Elimination half-life, F: Bioavailability.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard methodologies in pharmacology and liver research, the following protocols can be adapted to study the choleretic activity and mechanism of action of this compound and its analogs.
In Vitro Choleretic Activity Assay using Primary Hepatocytes
This assay would provide a direct measure of this compound's ability to stimulate bile secretion in a cellular model.
Objective: To quantify the effect of this compound on bile acid secretion from primary hepatocytes.
Materials:
-
Cryopreserved primary human or animal (rat, dog) hepatocytes
-
Collagen-coated cell culture plates (e.g., 24-well plates)
-
Hepatocyte culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Taurocholate (a bile acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
LC-MS/MS for bile acid quantification
Protocol:
-
Hepatocyte Plating: Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer and recover for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the hepatocytes and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Bile Acid Secretion Assay: After a suitable incubation period with this compound (e.g., 24 hours), wash the cells with assay buffer. Then, incubate the cells with a known concentration of taurocholate in assay buffer for a defined period (e.g., 30 minutes) to allow for its uptake and subsequent secretion.
-
Sample Collection: Collect the supernatant (which contains the secreted bile acids) and lyse the cells to determine the intracellular bile acid concentration.
-
Quantification: Analyze the concentration of taurocholate in the supernatant and cell lysate using LC-MS/MS.
-
Data Analysis: Calculate the biliary excretion index (BEI), which is the ratio of bile acids in the supernatant to the total bile acids (supernatant + lysate). Compare the BEI of this compound-treated cells to the vehicle control.
-
Cell Viability: Perform a cell viability assay on parallel plates to ensure that the observed effects are not due to cytotoxicity.
Na+/K+-ATPase Activity Assay
This assay would confirm this compound's proposed mechanism of action by measuring its effect on the activity of Na+/K+-ATPase.
Objective: To determine the effect of this compound on the enzymatic activity of Na+/K+-ATPase in isolated liver plasma membranes.
Materials:
-
Isolated liver plasma membrane fractions (from a relevant species)
-
Assay buffer (containing MgCl₂, KCl, NaCl, and a buffering agent like Tris-HCl)
-
ATP (disodium salt)
-
This compound stock solution
-
Ouabain (a known inhibitor of Na+/K+-ATPase)
-
Phosphate standard solution
-
Malachite green reagent (for phosphate detection)
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, isolated liver plasma membranes, and either this compound at various concentrations, a vehicle control, or ouabain (as a negative control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the Na+/K+-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).
-
Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
Phosphate Detection: Add the malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate produced.
-
Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The Na+/K+-ATPase activity is determined by the difference in phosphate released in the absence and presence of ouabain. Calculate the percentage of activation of Na+/K+-ATPase by this compound relative to the vehicle control.
Experimental and Logical Workflows
The following diagrams illustrate a general workflow for the evaluation of a potential choleretic agent like this compound and a logical diagram of the proposed mechanism of action.
Conclusion
This compound is an effective choleretic agent with a well-established use in veterinary medicine. Its proposed mechanism of action via the activation of hepatocyte Na+/K+-ATPase provides a solid basis for understanding its pharmacological effects. However, there is a clear gap in the scientific literature regarding the specific structure-activity relationships of this compound. Future research endeavors should be directed towards the synthesis and biological evaluation of this compound analogs to delineate the key structural features required for its choleretic activity. Furthermore, the generation of in vitro potency data (IC₅₀/EC₅₀) would be invaluable for a more precise quantitative understanding of its biological activity and for the development of potentially more potent and selective choleretic agents. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Menbutone in Plasma
Introduction
Menbutone is a choleretic agent used in veterinary medicine to stimulate hepato-digestive secretions.[1][2] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated HPLC method for the determination of this compound in plasma, suitable for researchers, scientists, and drug development professionals. The method is demonstrated to be simple, rapid, and sensitive for the analysis of this compound in biological matrices.[3]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Sparfloxacin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monopotassium phosphate (analytical grade)
-
Acetic acid (analytical grade)[4]
-
HPLC grade water[4]
-
Oasis HLB 1 cc 30 mg Solid-Phase Extraction (SPE) cartridges
-
Drug-free plasma (from the species of interest)
Instrumentation
-
HPLC system equipped with a photodiode array (PDA) detector (e.g., Waters Alliance e2695 system with a PDA model 2998 detector)
-
Analytical column: Xbridge BEH C18 column (5 µm, 4.6 × 250 mm)
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction manifold
Chromatographic Conditions
The chromatographic separation was achieved using the following parameters:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Room temperature |
| Detection Wavelength | 236 nm and 297 nm |
| Internal Standard | Sparfloxacin |
Caption: Table 1: HPLC Chromatographic Conditions.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of this compound and the internal standard (Sparfloxacin) are prepared in a suitable solvent, such as methanol. Working standard solutions are prepared by diluting the stock solutions with the mobile phase. Calibration standards and quality control samples are prepared by spiking drug-free plasma with known concentrations of this compound.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma sample, add 20 µL of the internal standard solution (e.g., 20 µg/mL Sparfloxacin).
-
Deproteinize the sample by adding 1 mL of 10% acetic acid.
-
Vortex the mixture for 1 minute and then centrifuge at 1620 g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.
-
Dry the cartridge thoroughly.
-
Elute the analytes with 1 mL of the mobile phase.
-
Inject 20 µL of the eluate into the HPLC system.
Method Validation Summary
The analytical method was validated according to the European Medicines Agency (EMA) guideline EMEA/CHMP/EWP/192217/2009. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.2 - 100 µg/mL (R² ≥ 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Mean Recovery | 91.12 ± 9.25% |
| Intra-day Precision (CV%) | 0.19 - 8.21% |
| Inter-day Precision (CV%) | Not explicitly stated, but method met EMA guidelines |
| Intra-day Accuracy (%) | 102.99 - 119.52% for LLOQ; 85.17 - 109.67% for other concentrations |
| Inter-day Accuracy (%) | Not explicitly stated, but method met EMA guidelines |
| Retention Time - this compound | Approximately 4.5 min |
| Retention Time - Sparfloxacin (IS) | Approximately 2.2 min |
Caption: Table 2: Summary of Method Validation Parameters.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]
- 2. Determination of this compound: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Choleretic Effect of Menbutone In Vivo
Introduction
Menbutone, also known as genabilic acid, is a derivative of oxybutyric acid widely used in veterinary medicine as a choleretic agent.[1] It is employed to manage digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, pigs, and dogs, by stimulating the secretion of bile, as well as pancreatic and gastric juices.[1][2] The primary therapeutic benefit of this compound lies in its ability to significantly increase bile flow, a process known as choleresis, which aids in the digestion and absorption of fats and the excretion of endogenous and exogenous compounds.[3][4] Following administration, this compound has been observed to increase the secretion of bile by 2 to 5 times the baseline levels, with the effect typically lasting for 2 to 3 hours.
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to measure the choleretic effect of this compound in a preclinical in vivo setting using a rat model.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of hepato-digestive activity. It is believed to exert its choleretic effect through a non-cholic acid-dependent pathway. The proposed mechanism involves the direct activation of the Na+/K+-ATPase enzyme in hepatocytes. This action is thought to create an osmotic gradient that drives water and electrolytes into the bile canaliculi, thereby increasing the volume of bile secreted.
Hypothetical Signaling Pathway for this compound's Choleretic Effect
Caption: Proposed mechanism of this compound's choleretic action.
Experimental Protocol: Measurement of Choleretic Effect in Rats
This protocol details the in vivo procedure for evaluating the choleretic properties of this compound using bile duct-cannulated rats. This model allows for the direct collection and measurement of bile before and after drug administration.
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for small animal surgery
-
Polyethylene tubing for cannulation (e.g., PE-10 or PE-50)
-
Surgical sutures
-
Heating pad to maintain body temperature
-
Metabolism cages for animal housing and bile collection
-
Microcentrifuge tubes for sample collection
-
Analytical balance
2. Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley (adult female or male)
-
Weight: 250-300 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum before the experiment. Animals should be acclimatized for at least one week before surgery.
3. Experimental Procedure
Step 1: Animal Preparation and Surgery (Bile Duct Cannulation)
-
Fast the rats overnight (approximately 12-16 hours) before surgery but allow free access to water.
-
Anesthetize the rat using an appropriate anesthetic. Monitor the depth of anesthesia throughout the procedure.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Shave the abdominal area and disinfect with an appropriate antiseptic solution.
-
Perform a midline laparotomy to expose the abdominal contents.
-
Gently locate the common bile duct. Carefully dissect it from the surrounding tissue.
-
Make a small incision in the bile duct and insert a pre-filled, sterile polyethylene cannula. Secure the cannula in place with surgical sutures.
-
Externalize the other end of the cannula through a small subcutaneous tunnel to the back of the neck for easy access during bile collection.
-
Close the abdominal incision in layers.
-
Allow the animal to recover from surgery for at least 4-7 days. During recovery, the bile can be recirculated via a duodenal catheter or collected to monitor flow. A normal bile flow rate of approximately 0.5–1 mL/h should be observed in a 250 g rat.
Step 2: Experimental Design and Dosing
-
Divide the cannulated animals into at least two groups:
-
Control Group: Receives the vehicle.
-
Treatment Group: Receives this compound.
-
-
On the day of the experiment, place the animals in metabolism cages.
-
Collect a baseline bile sample for a defined period (e.g., 1 hour) before administration.
-
Administer this compound or vehicle. A typical dose for this compound is 10 mg/kg, administered intravenously (IV) or intramuscularly (IM).
-
Immediately after administration, begin collecting bile in pre-weighed microcentrifuge tubes at timed intervals (e.g., every 30 or 60 minutes) for a total duration of 3-6 hours. Collection should occur below the level of the animal to rely on gravity.
Step 3: Sample Processing and Data Analysis
-
For each collected sample, record the exact collection time.
-
Determine the volume of bile secreted, either gravimetrically (assuming a density of 1.0 g/mL) or volumetrically.
-
Calculate the bile flow rate (mL/kg/hr) for each time interval.
-
The choleretic effect is determined by comparing the bile flow rate in the this compound-treated group to the control group. Calculate the percentage increase in bile flow relative to the baseline.
-
Store bile samples at -80°C for further biochemical analysis if required.
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of this compound's choleretic effect.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between control and treatment groups.
Table 1: Effect of this compound on Bile Flow Rate in Rats
| Time Interval (Post-Dosing) | Bile Flow Rate (mL/kg/hr) - Control Group (Mean ± SD) | Bile Flow Rate (mL/kg/hr) - this compound Group (10 mg/kg) (Mean ± SD) | % Increase in Bile Flow |
| Baseline (Pre-Dosing) | X.X ± X.X | Y.Y ± Y.Y | - |
| 0 - 1 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |
| 1 - 2 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |
| 2 - 3 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |
| 3 - 4 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |
Table 2: Analysis of Bile Composition (Optional)
| Analyte | Concentration - Control Group (Mean ± SD) | Concentration - this compound Group (Mean ± SD) |
| Total Bile Acids (µmol/L) | X.X ± X.X | Y.Y ± Y.Y |
| Cholesterol (mg/dL) | X.X ± X.X | Y.Y ± Y.Y |
| Phospholipids (mg/dL) | X.X ± X.X | Y.Y ± Y.Y |
| Bilirubin (mg/dL) | X.X ± X.X | Y.Y ± Y.Y |
Analytical Methods for Bile Analysis
For a more in-depth study, the composition of the collected bile can be analyzed. This can provide insights into whether this compound alters the secretion of specific biliary components.
-
Enzymatic Assays: These are relatively simple and rapid methods for measuring total bile acid (TBA) content and are widely used in clinical laboratories.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation and quantification of individual bile acid species in complex biological samples. A validated HPLC method for quantifying this compound itself in plasma has also been established.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high-resolution data for bile acid analysis but can be a more complex and time-consuming process.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most advanced and sensitive technique for detailed bile acid profiling, allowing for the differentiation between various bile acid isomers.
References
Application Notes and Protocols for In Vivo Menbutone Studies in Swine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, also known as genabilic acid, is a synthetic choleretic agent used in veterinary medicine to stimulate hepato-digestive activity.[1][2] It is indicated for the treatment of digestive disorders such as loss of appetite, indigestion, and hepatic or pancreatic insufficiency in various species, including swine.[3][4] this compound exerts its effects by increasing the secretion of bile, gastric, and pancreatic juices, thereby promoting the digestion and assimilation of food.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in swine.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of choleresis, leading to a significant increase in the secretion of bile from the liver. It also stimulates the secretion of gastric and pancreatic juices. This enhanced digestive fluid secretion can increase by 2 to 5 times the baseline levels and typically lasts for 2 to 3 hours after administration. One proposed mechanism involves the direct activation of Na+/K+-ATPase in hepatocytes. The resulting increase in bile flow can improve the digestion and absorption of fats and other nutrients.
While the precise signaling pathways are not fully elucidated, a hypothetical pathway can be proposed based on its physiological effects.
Data Presentation
Table 1: Recommended Dosage of this compound in Swine
| Route of Administration | Dosage | Reference(s) |
| Intramuscular (IM) / Intravenous (IV) | 10 mg/kg body weight |
Table 2: Pharmacokinetic Parameters of this compound in Various Species (for reference)
| Parameter | Sheep (10 mg/kg IM) | Calves (10 mg/kg IM) |
| Cmax (µg/mL) | 18.8 ± 1.9 | 15.1 ± 4.3 |
| Tmax (h) | 3.75 ± 0.45 | 1.66 ± 0.55 |
| t½λ (h) | 6.08 ± 2.48 (IV) | 4.2 ± 1.1 (IV) |
| F (%) | 103.1 ± 23.0 | 83.5 ± 22.4 |
| Reference(s) | ||
| Note: Pharmacokinetic data for swine is not readily available in the provided search results. The data from sheep and calves can be used as a preliminary reference for experimental design. |
Table 3: Efficacy Data of this compound in Swine
| Indication | Efficacy Endpoint | Result | Reference(s) |
| Piglet Diarrhea | Recovery Time | Reduced from 5.2 to 3.8 days (25.7% reduction) | |
| Cure Rate | 92.3% |
Experimental Protocols
Pharmacokinetic Study of this compound in Swine
Objective: To determine the pharmacokinetic profile of this compound in swine following intravenous (IV) and intramuscular (IM) administration.
Experimental Workflow:
Methodology:
-
Animal Model: Use healthy, growing pigs of a specific breed and weight range to ensure uniformity. House animals individually to allow for accurate monitoring of feed and water intake.
-
Acclimatization: Allow a minimum of 7 days for the animals to acclimate to the housing conditions before the start of the experiment.
-
Dosing: Administer this compound at a dose of 10 mg/kg body weight via the intravenous (slowly over at least 1 minute) or intramuscular route.
-
Blood Sampling: Collect blood samples (e.g., 3-5 mL) from a jugular or ear vein at predetermined time points. Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge the samples to separate the plasma, which should then be stored at -20°C or lower until analysis.
-
Analytical Method: Determine the concentration of this compound in plasma samples using a validated high-performance liquid chromatography (HPLC) method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, elimination half-life) using appropriate software.
Efficacy Study of this compound for Digestive Disorders in Swine
Objective: To evaluate the efficacy of this compound in a swine model of digestive disorder (e.g., post-weaning diarrhea).
Methodology:
-
Animal Model: Use recently weaned piglets, as they are susceptible to digestive disorders.
-
Induction of Digestive Disorder (if necessary): A challenge model, such as an oral challenge with enterotoxigenic Escherichia coli (ETEC), can be used to induce diarrhea.
-
Experimental Groups:
-
Group 1: Negative Control (no challenge, no treatment)
-
Group 2: Positive Control (challenged, vehicle treatment)
-
Group 3: Treatment Group (challenged, this compound 10 mg/kg)
-
-
Treatment Administration: Administer this compound or vehicle once daily for a specified duration (e.g., 3-5 days) following the challenge.
-
Efficacy Parameters:
-
Fecal Scoring: Record fecal consistency daily using a scoring system (e.g., 0=normal, 1=soft, 2=mild diarrhea, 3=severe diarrhea).
-
Growth Performance: Monitor body weight, average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Clinical Signs: Observe and record clinical signs such as dehydration, lethargy, and loss of appetite.
-
Blood Parameters: Analyze blood samples for markers of inflammation and dehydration.
-
Gut Morphology: At the end of the study, euthanize a subset of animals to collect intestinal tissue samples for histological analysis (e.g., villus height, crypt depth).
-
-
Data Analysis: Compare the efficacy parameters between the different experimental groups using appropriate statistical methods.
Safety and Tolerability Study
Objective: To assess the safety and tolerability of this compound in swine at and above the recommended therapeutic dose.
Methodology:
-
Animal Model: Use healthy swine.
-
Dose Escalation: Administer this compound at multiples of the therapeutic dose (e.g., 1x, 3x, 5x the recommended dose of 10 mg/kg).
-
Monitoring:
-
Clinical Observations: Closely monitor animals for any adverse reactions, including changes in behavior, appetite, and fecal consistency. Note any signs of restlessness, ptyalism, tremor, or lacrimation.
-
Injection Site Reactions: For IM administration, inspect the injection site for signs of swelling, pain, or inflammation.
-
Hematology and Serum Biochemistry: Collect blood samples before and at various time points after administration to assess key hematological and biochemical parameters.
-
-
Data Analysis: Summarize the incidence and severity of any adverse events.
Conclusion
The provided protocols and data offer a comprehensive framework for conducting in vivo experimental studies of this compound in swine. Adherence to these guidelines will facilitate the generation of robust and reliable data for regulatory submissions and for advancing the understanding of this compound's therapeutic utility in swine production. Further research is warranted to establish a definitive pharmacokinetic profile in swine and to fully elucidate its molecular mechanisms of action.
References
Application Notes & Protocols for the Analytical Method Validation of Menbutone
Introduction
Menbutone is a veterinary drug utilized for its choleretic and cholagogue properties, stimulating hepato-digestive activity in various animal species such as cattle, sheep, goats, pigs, horses, and dogs.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, robust analytical methods are essential for its quantification in biological matrices and pharmaceutical formulations. This document provides a detailed overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, adhering to the guidelines set forth by the European Medicines Agency (EMA). The validation parameters discussed herein are critical for ensuring that the analytical method is suitable for its intended purpose.[2]
The validation of an analytical procedure is a documented process that demonstrates the method's suitability and reliability for its intended use.[3] Key validation characteristics include specificity, linearity, accuracy, precision, robustness, and stability.
Key Validation Parameters and Acceptance Criteria
A summary of the validation parameters for an analytical method for this compound is presented below.
| Validation Parameter | Objective | Acceptance Criteria (based on EMA guidelines) |
| Specificity | To ensure that the signal measured is unequivocally from this compound and not from any other components in the sample matrix (e.g., plasma components, impurities). | No significant interference at the retention time of this compound and the Internal Standard (IS). |
| Linearity | To demonstrate a proportional relationship between the concentration of this compound and the analytical signal over a defined range. | Correlation coefficient (R²) ≥ 0.99.[1][4] |
| Accuracy | To determine the closeness of the measured value to the true value. | The mean accuracy should be within 85-115% of the nominal concentration (for LLOQ, it can be 80-120%). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). | The coefficient of variation (CV) should not exceed 15% for QC samples, and 20% for the LLOQ. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio should be at least 10:1. Precision (CV) ≤ 20% and Accuracy within 80-120%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in the results. |
| Stability | To determine the stability of this compound in the biological matrix under different storage and handling conditions. | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Experimental Protocols
The following protocols are based on a validated HPLC method for the determination of this compound in sheep plasma.
Materials and Reagents
-
This compound reference standard
-
Sparfloxacin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Monopotassium phosphate
-
Purified water
-
Blank sheep plasma
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column
-
Mobile Phase: Acetonitrile and monopotassium phosphate solution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 234 nm
-
Injection Volume: 20 µL
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and Sparfloxacin (IS) in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range is 0.2–100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. For example, 0.6 µg/mL (Low), 30 µg/mL (Medium), and 75 µg/mL (High).
Sample Preparation (Plasma)
-
To 1 mL of plasma sample, add a known amount of the internal standard (Sparfloxacin).
-
Deproteinize the plasma sample by adding an equal volume of a precipitating agent (e.g., 10% acetic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
Validation Experiments
Specificity
-
Analyze blank plasma samples from at least six different sources to assess for any endogenous interference at the retention times of this compound and the IS.
-
Analyze a blank sample spiked only with the IS to ensure no interference from the IS at the retention time of this compound.
-
Analyze a sample spiked with this compound and the IS.
Linearity
-
Prepare a calibration curve with at least six non-zero concentrations of this compound, ranging from the LLOQ to the upper limit of the expected concentration range (e.g., 0.2 to 100 µg/mL).
-
Analyze each concentration in triplicate.
-
Plot the peak area ratio (this compound/IS) against the nominal concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and y-intercept.
Accuracy and Precision
-
Prepare QC samples at four levels: LLOQ, Low, Medium, and High.
-
Repeatability (Intra-assay): Analyze five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay): Analyze five replicates of each QC level on three different days.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration.
-
Calculate the precision as the coefficient of variation (CV%) for the replicate measurements.
Stability
-
Analyze QC samples (Low and High concentrations) after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles from -20°C to room temperature.
-
Short-Term Stability: Stored at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Stored at -20°C for an extended period (e.g., 30 days).
-
-
Calculate the percentage recovery of this compound in the stored samples against freshly prepared samples.
Quantitative Data Summary
The following tables summarize the results from a validated HPLC method for this compound.
Table 1: Linearity of the HPLC Method for this compound
| Parameter | Result |
| Linear Range | 0.2 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision of the HPLC Method for this compound
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | 0.19 - 8.21 | 102.99 - 119.52 | Not Reported | Not Reported |
| Low | 0.6 | 0.01 - 4.77 | 85.17 - 109.67 | Not Reported | Not Reported |
| Medium | 30 | 0.01 - 4.77 | 85.17 - 109.67 | Not Reported | Not Reported |
| High | 75 | 0.01 - 4.77 | 85.17 - 109.67 | Not Reported | Not Reported |
Table 3: Stability of this compound in Plasma
| Stability Condition | QC Level | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low (0.6 µg/mL) | 85.40 - 104.35 |
| Freeze-Thaw (3 cycles) | High (75 µg/mL) | 85.40 - 104.35 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Relationship between Validation Parameters.
References
Application Notes and Protocols for the Solid-Phase Extraction of Menbutone from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, a choleretic agent, is utilized in veterinary medicine to stimulate hepato-digestive activity. It enhances the secretion of bile, as well as gastric and pancreatic juices, finding application in the treatment of digestive disorders and hepatic insufficiency in various animal species.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, residue, and toxicology studies. Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers superior cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis. This document provides detailed protocols for the SPE of this compound from plasma and an adapted protocol for urine, along with a summary of quantitative data and a proposed signaling pathway for its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from studies on the solid-phase extraction and analysis of this compound in various biological matrices.
Table 1: Quantitative Data for this compound Extraction from Plasma (Sheep and Calves)
| Parameter | Value | Biological Matrix | SPE Sorbent | Analytical Method | Reference |
| Linearity Range | 0.2 - 100 µg/mL | Sheep Plasma | Oasis HLB | HPLC-PDA | [1][2] |
| 0.2 - 100 µg/mL | Calf Plasma | Oasis HLB | HPLC-PDA | ||
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | Sheep Plasma | Oasis HLB | HPLC-PDA | [1][2] |
| 0.2 µg/mL | Calf Plasma | Oasis HLB | HPLC-PDA | ||
| Accuracy (at LLOQ) | 102.99 - 119.52% | Sheep Plasma | Oasis HLB | HPLC-PDA | |
| Precision (CV% at LLOQ) | 0.19 - 8.21% | Sheep Plasma | Oasis HLB | HPLC-PDA | |
| Mean Recovery | 91.12 ± 9.25% | Sheep Plasma | Oasis HLB | HPLC-PDA | |
| 98.3 ± 8.9% | Calf Plasma | Oasis HLB | HPLC-PDA |
Table 2: Quantitative Data for this compound Extraction from Swine Tissues
| Parameter | Value | Biological Matrix | SPE Sorbent | Analytical Method | Reference |
| Linearity Range | 0.02 - 12 µg/mL | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC | |
| Lower Limit of Quantification (LOQ) | 0.02 µg/mL | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC | |
| Accuracy | 74.07 - 110.83% | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC | |
| Precision (Intra and Inter-day) | < 15.11% | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Plasma
This protocol is based on a validated method for the determination of this compound in sheep and calf plasma.
Materials:
-
This compound standard
-
Internal Standard (IS), e.g., Sparfloxacin
-
Acetic Acid, 10% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 1 cc, 30 mg
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Pre-treatment: a. To 1 mL of plasma, add a known concentration of the internal standard. b. Add 1 mL of 10% acetic acid to deproteinize the sample. c. Vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes. e. Collect the supernatant.
-
Solid-Phase Extraction: a. Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridge to dry out. b. Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge twice with 1 mL of HPLC grade water to remove interfering substances. d. Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes. e. Elution: Elute the this compound and internal standard from the cartridge with 1 mL of the HPLC mobile phase (e.g., acetonitrile:monopotassium phosphate buffer).
-
Analysis: a. The eluate is ready for injection into an HPLC-PDA system for quantification.
Protocol 2: Proposed Solid-Phase Extraction of this compound from Urine (Adaptation)
This proposed protocol is an adaptation based on general methods for the extraction of organic acids from urine and the validated plasma protocol for this compound. This protocol requires validation before routine use.
Materials:
-
This compound standard
-
Internal Standard (IS)
-
Formic Acid or Acetic Acid
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE Cartridges: Oasis HLB or a strong anion exchange (SAX) cartridge
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Pre-treatment: a. To 1 mL of urine, add a known concentration of the internal standard. b. Acidify the sample to a pH of approximately 3-4 with formic acid or acetic acid to ensure this compound is in its non-ionized form for reversed-phase SPE. c. Centrifuge the sample if particulates are present.
-
Solid-Phase Extraction (using Oasis HLB): a. Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water. b. Loading: Load the pre-treated urine sample onto the cartridge. c. Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. d. Drying: Dry the cartridge under vacuum. e. Elution: Elute this compound with a small volume of a suitable organic solvent like methanol or acetonitrile.
-
Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the HPLC mobile phase for analysis.
Mandatory Visualization
Experimental Workflow for this compound SPE from Plasma
Caption: Solid-Phase Extraction Workflow for this compound from Plasma.
Proposed Signaling Pathway for this compound's Choleretic Action
Caption: Proposed Mechanism of this compound's Choleretic Action.
References
Application Notes and Protocols for Dose-Response Studies of Menbutone in Cattle with Digestive Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Menbutone use in cattle for digestive disorders, focusing on dose-response relationships, experimental protocols, and mechanisms of action. While specific dose-response studies are limited in publicly available literature, this document synthesizes existing data to guide research and clinical application.
Introduction to this compound
This compound, a derivative of oxybutyric acid, is a choleretic agent used in veterinary medicine to treat digestive disorders in various animal species, including cattle.[1][2] Its primary function is to stimulate hepato-digestive activity, leading to an increase in the secretion of bile, pancreatic juices, and gastric juices.[1][3][4] This stimulation of digestive secretions can be beneficial in managing conditions such as indigestion, anorexia, and ketosis.
Quantitative Data on this compound Dosage and Pharmacokinetics
Table 1: Recommended Dosages of this compound in Cattle
| Target Animal | Recommended Dosage | Administration Route | Reference |
| Adult Cattle | 5 - 7.5 mg/kg body weight | Slow Intravenous | |
| Calves (up to 6 months) | 10 mg/kg body weight | Deep Intramuscular or Slow Intravenous |
Note: The administration may be repeated once after 24 hours if necessary. It is recommended not to inject more than 20 ml at a single intramuscular site.
Table 2: Pharmacokinetic Parameters of this compound in Calves (10 mg/kg dose)
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |
| Model | Two-compartment open model | One-compartment open model | |
| Elimination Half-life (t½β) | 4.53 ± 2.45 h | - | |
| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - | |
| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | - | |
| Peak Plasma Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL | |
| Time to Peak (tmax) | - | 1.66 ± 0.55 h | |
| Bioavailability (F) | - | 83.5 ± 22.4% |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the stimulation of bile secretion (choleresis) through the direct activation of the Na+/K+-ATPase enzyme in hepatocytes. This enzyme plays a crucial role in establishing the electrochemical gradient necessary for bile acid transport.
Signaling Pathway of this compound-Induced Choleresis
Caption: Proposed signaling pathway of this compound in hepatocytes.
Experimental Protocols
Detailed protocols for dose-response efficacy studies in cattle are not widely published. However, based on pharmacokinetic studies and general principles of clinical trials in veterinary medicine, the following experimental workflows can be proposed.
Protocol 1: Pharmacokinetic Study of this compound in Cattle
This protocol is based on a study conducted in calves.
-
Animal Selection: Select healthy cattle of a specific age and breed.
-
Acclimatization: Allow animals to acclimate to the study conditions.
-
Dosing:
-
Crossover Design: Divide animals into two groups. Group 1 receives intravenous (IV) this compound, and Group 2 receives intramuscular (IM) this compound. After a washout period, the treatments are reversed.
-
Dosage: Administer this compound at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Plasma Analysis: Separate plasma and analyze for this compound concentrations using a validated method like High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Protocol 2: Proposed Dose-Response Clinical Efficacy Study for Bovine Indigestion
This is a proposed protocol for a future study.
-
Animal Selection: Select cattle clinically diagnosed with indigestion. Diagnosis should be based on clinical signs (e.g., anorexia, decreased rumen motility, abnormal feces) and potentially rumen fluid analysis.
-
Randomization: Randomly assign cattle to different treatment groups:
-
Placebo control group.
-
Low-dose this compound group (e.g., 5 mg/kg).
-
Medium-dose this compound group (e.g., 7.5 mg/kg).
-
High-dose this compound group (e.g., 10 mg/kg).
-
-
Treatment Administration: Administer the assigned treatment (intravenously or intramuscularly).
-
Clinical Monitoring: Monitor and score clinical signs of indigestion at regular intervals (e.g., 0, 12, 24, 48, and 72 hours post-treatment). Key parameters to monitor include:
-
Appetite and feed intake.
-
Rumen motility (contractions per minute).
-
Fecal consistency and volume.
-
General demeanor.
-
-
Data Analysis: Compare the clinical improvement scores and time to recovery among the different treatment groups to determine the dose-response relationship.
References
Application Notes and Protocols for Menbutone in the Treatment of Canine Liver Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, a derivative of oxobutyric acid, is a choleretic agent utilized in veterinary medicine to manage digestive disorders and hepatic insufficiency in various species, including canines.[1][2] Its primary function is to stimulate the secretion of bile, pancreatic, and gastric juices, thereby aiding in the digestion and assimilation of food.[3][4] These application notes provide a comprehensive overview of this compound's use in canine liver dysfunction, including its mechanism of action, available quantitative data, and detailed experimental protocols for research and development.
Mechanism of Action
This compound's therapeutic effects stem from its ability to enhance hepato-digestive activity. It directly stimulates hepatocytes, leading to a significant increase in bile production, which can be 2 to 5 times the normal levels.[3] This increased bile flow, known as choleresis, facilitates the excretion of metabolic waste and toxins from the liver. Additionally, this compound promotes the secretion of gastric and pancreatic juices, further supporting digestive processes. The drug is indicated for conditions such as loss of appetite, indigestion, toxemia, and hepatic and pancreatic insufficiencies.
Signaling Pathway and Physiological Effect
References
Menbutone Administration in Small Ruminants: A Guide for Researchers
Application Notes and Protocols for Sheep and Goats
These application notes provide a comprehensive overview of Menbutone administration protocols for sheep and goats, designed for researchers, scientists, and drug development professionals. This document details recommended dosages, pharmacokinetic data, and experimental methodologies to guide future research and application.
This compound, a derivative of oxybutyric acid, is a choleretic agent used in veterinary medicine to stimulate hepato-digestive activity. It is indicated for the treatment of digestive disorders such as indigestion, anorexia, and hepatic insufficiency in various animal species, including sheep and goats.[1][2][3] The primary mechanism of action involves increasing the secretion of bile, pancreatic, and gastric juices, which can be elevated by two to five times the normal levels.[1]
Quantitative Data: Dosage and Pharmacokinetics
The administration of this compound in sheep and goats is primarily through intravenous (IV) or intramuscular (IM) injection. While specific pharmacokinetic studies are available for sheep, data for goats is less comprehensive, with dosage recommendations often extrapolated from sheep.
Table 1: Recommended Dosage of this compound for Sheep and Goats
| Species | Dosage | Route of Administration | Reference |
| Sheep | 10 mg/kg body weight | Deep Intramuscular or Slow Intravenous | [1] |
| Goats | 10 mg/kg body weight | Deep Intramuscular or Slow Intravenous |
Table 2: Pharmacokinetic Parameters of this compound in Sheep (10 mg/kg)
| Parameter | Intravenous (IV) Administration (Mean ± SD) | Intramuscular (IM) Administration (Mean ± SD) | Reference |
| Elimination Half-Life (t½λ) | 6.08 ± 2.48 h | 4.88 ± 1.18 h | |
| Peak Plasma Concentration (Cmax) | - | 18.8 ± 1.9 µg/mL | |
| Time to Peak Plasma Concentration (tmax) | - | 3.75 ± 0.45 h | |
| Area Under the Curve (AUC0-∞) | 165.0 ± 40.1 µg·h/mL | 166.0 ± 27.4 µg·h/mL | |
| Total Body Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | - | |
| Volume of Distribution at Steady-State (Vss) | 259.6 ± 52.7 mL/kg | - | |
| Bioavailability (F) | - | 103.1 ± 23.0 % |
The data indicates that this compound is rapidly and completely absorbed after intramuscular administration in sheep.
Experimental Protocols
The following protocols are based on methodologies from published pharmacokinetic studies of this compound in sheep. These can be adapted for studies in goats.
This protocol outlines the key steps for determining the pharmacokinetic profile of this compound in sheep.
2.1.1. Animal Subjects and Housing
-
Species: Ovis aries (Sheep)
-
Health Status: Clinically healthy, confirmed by a veterinarian.
-
Acclimation: Animals should be acclimated to their housing for at least 15 days prior to the experiment.
-
Housing: Housed indoors in a temperature-controlled and adequately ventilated environment.
-
Feeding: Fed a standard diet of hay and concentrate, with ad libitum access to water and a salt lick.
2.1.2. Experimental Design
-
Design: A randomized, two-period crossover design is recommended.
-
Groups: Animals are divided into two groups. Group 1 receives IV administration, and Group 2 receives IM administration. After a washout period, the treatments are reversed.
-
Washout Period: A minimum of a 2-week washout period between treatments is advised.
-
Dosage: 10 mg/kg of this compound.
2.1.3. Drug Administration
-
Intravenous (IV): Administered as a slow injection (over at least 1 minute) into the jugular vein.
-
Intramuscular (IM): Administered as a deep injection into the gluteal muscle. It is recommended not to inject more than 20 ml at a single site.
2.1.4. Blood Sampling
-
Catheterization: For ease of frequent sampling, catheterization of the jugular vein is recommended.
-
Sample Collection: Blood samples (e.g., 5 mL) are collected into heparinized tubes at predefined time points.
-
Time Points: For IV administration, samples can be collected at 0 (pre-dose), 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-administration. For IM administration, samples can be collected at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-administration.
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 rpm for 20 minutes) and stored at -20°C until analysis.
This protocol describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plasma.
2.2.1. Reagents and Materials
-
This compound analytical standard
-
Sparfloxacin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monopotassium phosphate
-
Acetic acid
-
HPLC grade water
-
Solid-Phase Extraction (SPE) cartridges
2.2.2. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add the internal standard (Sparfloxacin).
-
Deproteinize the sample by adding 1 mL of 10% acetic acid, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.
-
Dry the cartridge thoroughly.
-
Elute the analyte with 1 mL of the mobile phase.
-
Inject 20 µL of the eluate into the HPLC system.
2.2.3. Chromatographic Conditions
-
HPLC System: HPLC with a photodiode array (PDA) detector.
-
Column: Xbridge BEH C18 column (4.6 × 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 236 nm and 297 nm.
-
Retention Times: Approximately 2.2 min for the internal standard and 4.5 min for this compound.
2.2.4. Method Validation The analytical method should be validated according to the European Medicines Agency (EMA) guidelines, assessing for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. The LLOQ for this method has been reported as 0.2 µg/mL.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound action on hepato-digestive secretions.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Key parameters for the validation of the analytical method.
Adverse Effects and Contraindications
-
Adverse Effects: Possible adverse effects, although rare, can include transient recumbency (especially after rapid IV injection in cattle), anaphylactic-type reactions, and injection site reactions (edema, hemorrhage, necrosis) after IM administration. Other potential effects include lacrimation, tremor, ptyalism, and involuntary defecation or urination.
-
Contraindications: this compound should not be used in animals with known hypersensitivity to the active substance, those with cardiac disease, or in the last third of pregnancy. It can be used during lactation.
Conclusion
The provided protocols and data offer a robust framework for the administration and study of this compound in sheep and goats. While detailed pharmacokinetic data for goats is currently lacking, the information from sheep studies provides a strong foundation for initiating research in this species. Further studies are warranted to establish the specific pharmacokinetic profile and efficacy of this compound in goats to ensure its optimal and safe use.
References
Application Notes and Protocols for Quantifying Menbutone and its Metabolites in Urine and Feces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, a choleretic agent, is utilized in veterinary medicine to stimulate hepato-digestive activity. Its efficacy and safety are determined by its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. The analysis of this compound and its metabolites in excreta such as urine and feces is crucial for understanding its metabolic fate and clearance from the body. This document provides detailed protocols for the quantification of this compound and its primary metabolite, this compound glucuronide, in these biological matrices.
Metabolic Pathway of this compound
This compound, being an aromatic carboxylic acid, is anticipated to undergo Phase II metabolism, primarily through glucuronidation. In this pathway, UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of glucuronic acid to the carboxylic acid group of this compound, forming a more water-soluble this compound glucuronide conjugate that can be readily excreted in urine and bile (and subsequently feces).
Caption: Proposed metabolic pathway of this compound.
Quantitative Analysis of this compound in Urine and Feces
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Sheep (10 mg/kg IM)[1][3] | Calves (10 mg/kg IM) |
| Cmax (µg/mL) | 18.8 ± 1.9 | 15.1 ± 4.3 |
| Tmax (h) | 3.75 ± 0.45 | 1.66 ± 0.55 |
| AUC (µg·h/mL) | 166.0 ± 27.4 | Not Reported |
| Half-life (h) | 6.08 ± 2.48 | 4.2 ± 1.1 |
Table 2: Hypothetical Quantitative Data for this compound and its Glucuronide Metabolite in Urine and Feces
| Analyte | Matrix | Concentration Range (µg/g or µg/mL) |
| This compound | Urine | 0.5 - 10 |
| This compound Glucuronide | Urine | 5 - 50 |
| This compound | Feces | 1 - 20 |
| This compound Glucuronide | Feces | 10 - 100 |
Experimental Protocols
Quantification of this compound in Urine and Feces by HPLC-PDA
This protocol describes the quantification of the parent drug, this compound.
a. Sample Preparation
Caption: Workflow for this compound sample preparation.
-
Urine:
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with HPLC grade water.
-
Proceed to Solid-Phase Extraction (SPE).
-
-
Feces:
-
Homogenize 1 gram of feces in 5 mL of phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 5000 rpm for 15 minutes.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Load the diluted urine or fecal supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of HPLC grade water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.
-
b. HPLC-PDA Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA detector at a wavelength of 254 nm.
-
Run Time: Approximately 10 minutes.
c. Calibration and Quantification
Prepare calibration standards of this compound in the respective blank matrix (urine or feces) and process them alongside the samples. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples from the calibration curve.
Quantification of this compound Glucuronide in Urine and Feces by HPLC-PDA with Enzymatic Hydrolysis
This protocol involves the indirect quantification of this compound glucuronide by measuring the amount of this compound released after enzymatic hydrolysis.
a. Sample Preparation and Enzymatic Hydrolysis
Caption: Workflow for this compound glucuronide analysis.
-
Prepare urine and fecal samples as described in Protocol 1a to obtain the supernatant.
-
To 500 µL of the supernatant, add 50 µL of β-glucuronidase from E. coli (approximately 1000 units).
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 500 µL of acetonitrile.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Process the supernatant using the SPE protocol described in Protocol 1a.
b. HPLC-PDA Conditions
Use the same HPLC-PDA conditions as described in Protocol 1b.
c. Calculation of this compound Glucuronide Concentration
-
Analyze a parallel sample without the hydrolysis step to determine the concentration of free this compound.
-
The concentration of this compound measured after hydrolysis represents the total this compound (free + released from the glucuronide conjugate).
-
Subtract the concentration of free this compound from the total this compound concentration to determine the concentration of this compound released from the glucuronide.
-
Convert the concentration of released this compound to the concentration of this compound glucuronide using their respective molecular weights.
Conclusion
The provided protocols offer a robust framework for the quantification of this compound and its primary metabolite, this compound glucuronide, in urine and feces. The HPLC-PDA method is a reliable and accessible technique for this purpose. These application notes are intended to guide researchers in developing and validating their own assays for pharmacokinetic and metabolism studies of this compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for In Vitro Menbutone Metabolism Studies Using HepG2 and HepaRG Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, a choleretic agent used in veterinary medicine, stimulates digestive secretions. Understanding its metabolic fate is crucial for evaluating its efficacy and potential toxicity. In vitro cell culture models, particularly the human hepatoma cell lines HepG2 and HepaRG, are valuable tools for studying the metabolism of xenobiotics like this compound. HepG2 cells are a widely used, proliferative cell line, though they exhibit limited metabolic capacity. In contrast, HepaRG cells can be differentiated into hepatocyte-like cells with a broader and more robust expression of drug-metabolizing enzymes, offering a more physiologically relevant model.[1][2]
This document provides detailed application notes and protocols for utilizing HepG2 and differentiated HepaRG cells for in vitro this compound metabolism studies.
Cell Line Comparison for Metabolism Studies
The choice between HepG2 and HepaRG cells for metabolism studies depends on the specific research question.
| Feature | HepG2 Cells | Differentiated HepaRG Cells |
| Metabolic Enzyme Expression | Low to negligible expression of many key cytochrome P450 (CYP) enzymes.[1] | Express a wide range of Phase I and Phase II drug-metabolizing enzymes at levels comparable to primary human hepatocytes.[3][4] |
| Cell Culture | Relatively simple and robust proliferation. | Requires a specific differentiation protocol to induce hepatocyte-like characteristics. |
| Applications | Initial toxicity screening, studies on non-CYP mediated metabolism. | Detailed metabolism studies, metabolite identification, enzyme kinetics, and drug-drug interaction studies. |
| Limitations | Poor predictive capacity for in vivo metabolism. | More complex and time-consuming culture protocol. |
Experimental Protocols
Cell Culture and Maintenance
1.1. HepG2 Cell Culture
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Subculture every 3-4 days when the cells reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio.
1.2. HepaRG Cell Culture and Differentiation
-
Growth Medium: William's E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation Protocol:
-
Seed HepaRG cells in growth medium.
-
After 2 weeks of culture, when cells are confluent, replace the growth medium with differentiation medium.
-
Differentiation Medium: Growth medium supplemented with 1.7% Dimethyl Sulfoxide (DMSO).
-
Maintain the cells in differentiation medium for at least 14 days before initiating metabolism studies. The medium should be changed every 2-3 days.
-
This compound Metabolism Assay
-
Cell Seeding: Seed differentiated HepaRG cells or HepG2 cells into 12-well or 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.1%.
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent without this compound).
-
-
Incubation and Sampling:
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, collect the supernatant (culture medium) and the cell lysate.
-
To collect the cell lysate, wash the cells with ice-cold PBS, then add a suitable lysis buffer (e.g., methanol or acetonitrile) and scrape the cells.
-
-
Sample Processing:
-
Centrifuge the collected samples to pellet any cell debris.
-
The supernatant can be directly analyzed or stored at -80°C.
-
For the cell lysate, the solvent containing the metabolites can be collected after centrifugation.
-
Analytical Methodology for this compound and Metabolites
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a suitable method for the quantification of this compound and its potential metabolites.
-
Sample Preparation: Samples may require protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances before HPLC analysis.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is a common starting point.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 235 nm) or MS/MS for higher sensitivity and metabolite identification.
-
Data Presentation
Quantitative data from this compound metabolism studies should be presented in clear and concise tables to facilitate comparison and interpretation.
Table 1: Metabolic Stability of this compound in HepG2 and Differentiated HepaRG Cells
| Time (hours) | This compound Concentration in Medium (µM) - HepG2 | This compound Concentration in Medium (µM) - HepaRG | % Parent Compound Remaining - HepG2 | % Parent Compound Remaining - HepaRG |
| 0 | 10.0 ± 0.5 | 10.0 ± 0.4 | 100 | 100 |
| 2 | 9.8 ± 0.6 | 8.5 ± 0.7 | 98 | 85 |
| 4 | 9.5 ± 0.4 | 6.2 ± 0.5 | 95 | 62 |
| 8 | 9.1 ± 0.5 | 3.1 ± 0.4 | 91 | 31 |
| 24 | 8.2 ± 0.6 | 0.8 ± 0.2 | 82 | 8 |
Data are presented as mean ± standard deviation (n=3). This is example data and will vary with experimental conditions.
Table 2: Putative Metabolite Formation in Differentiated HepaRG Cells
| Metabolite | Retention Time (min) | Peak Area (arbitrary units) at 24 hours | Proposed Biotransformation |
| M1 | 5.2 | 15,000 | Hydroxylation |
| M2 | 6.8 | 8,500 | Glucuronidation |
| M3 | 4.1 | 5,200 | O-demethylation |
This is an example table for illustrative purposes. Actual metabolite identification requires further characterization.
Visualizations
Experimental Workflow
References
- 1. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of the HepaRG cell model for drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Menbutone in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Menbutone in biological matrices such as plasma. This compound, a choleretic and cholagogue agent used in veterinary medicine, is effectively extracted from plasma using a combination of protein precipitation and solid-phase extraction. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method presented here is based on established HPLC-UV protocols and theoretical fragmentation patterns, providing a strong foundation for researchers and drug development professionals requiring sensitive quantification of this compound.[1][2]
Introduction
This compound, or genabilic acid, is a derivative of oxobutyric acid chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid.[3][4][5] It is utilized in veterinary medicine to stimulate hepato-digestive activity in various animal species, including cattle, sheep, goats, pigs, horses, and dogs. This compound acts as a choleretic and cholagogue, increasing the secretion of bile and pancreatic juices to aid in digestion and improve appetite. Given its therapeutic importance, a sensitive and reliable analytical method is crucial for pharmacokinetic, metabolic, and residue studies.
While existing HPLC-UV methods offer adequate sensitivity for some applications, LC-MS/MS provides superior selectivity and lower detection limits, which are essential for detailed pharmacokinetic profiling and residue analysis. This application note outlines a comprehensive protocol for the sensitive detection of this compound by LC-MS/MS.
Experimental
Sample Preparation
A robust sample preparation procedure is critical for removing matrix interferences and ensuring accurate quantification. The following protocol is adapted from a validated HPLC-UV method for this compound in sheep plasma.
Protocol:
-
Protein Precipitation: To 1 mL of plasma sample, add 1 mL of 10% acetic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC-grade water to remove polar interferences.
-
Dry the cartridge thoroughly.
-
Elute this compound from the cartridge with 1 mL of the mobile phase.
-
-
Inject an appropriate volume (e.g., 20 µL) of the eluate into the LC-MS/MS system.
Liquid Chromatography
The following chromatographic conditions are based on a published HPLC method for this compound and are suitable for baseline separation.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mass Spectrometry
The following mass spectrometry parameters are proposed for the sensitive detection of this compound. The precursor and product ions are predicted based on the chemical structure of this compound and fragmentation patterns of similar molecules. Optimization of collision energy and other compound-dependent parameters is recommended for achieving the highest sensitivity.
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 259.1 [M+H]⁺ |
| Product Ion (Q3) | m/z 171.1 (Quantifier), m/z 141.1 (Qualifier) |
| Collision Energy (CE) | To be optimized (start at 15-25 eV) |
| Dwell Time | 100 ms |
Proposed Fragmentation Pathway
The proposed fragmentation of this compound in the positive ion mode is initiated by the protonation of the molecule to form the precursor ion [M+H]⁺ at m/z 259.1. Collision-induced dissociation (CID) is expected to induce fragmentation primarily through alpha-cleavage on either side of the carbonyl group, a common pathway for such structures.
Caption: Proposed fragmentation pathway of protonated this compound.
Method Validation Parameters (Based on HPLC-UV Method)
The following quantitative data is summarized from a validated HPLC-UV method and serves as a benchmark for the expected performance of the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.2 – 100 µg/mL (R² ≥ 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Within-Run Precision (%RSD) | 0.19 – 8.21% |
| Between-Run Precision (%RSD) | 0.28 – 2.68% |
| Accuracy (%) | 85.17 – 119.52% |
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The method combines a robust sample preparation technique with the high sensitivity and selectivity of tandem mass spectrometry. The proposed MRM transitions and fragmentation pathway provide a strong starting point for method development and validation. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound.
References
Application Notes and Protocols: Assessing the Effect of Menbutone on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, a derivative of oxybutyric acid, is a choleretic agent used in veterinary medicine to stimulate the secretion of bile, as well as gastric and pancreatic juices.[1][2][3] Its primary application is in treating digestive disorders in various animal species.[4][5] Given the intimate connection between digestive physiology and the gut microbiome, investigating the impact of this compound on the composition and metabolic activity of gut microbiota is a logical and crucial step in understanding its full pharmacological profile. The gut microbiota plays a significant role in host health, including metabolism, immunity, and even drug efficacy and toxicity. Therefore, alterations in the gut microbial community by a drug like this compound could have broader physiological consequences.
These application notes provide a detailed experimental protocol to assess the effects of this compound on the gut microbiota. The protocol outlines an in vivo study using a rodent model, followed by comprehensive analyses of gut microbial composition and metabolic output.
Experimental Design and Workflow
The overall experimental workflow is designed to systematically evaluate the impact of this compound on the gut microbiota.
Caption: Experimental workflow for assessing this compound's effect on gut microbiota.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are a suitable model due to their well-characterized gut microbiome and ease of handling.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Experimental Groups and this compound Administration
-
Group 1: Control (Vehicle)
-
Number of animals: n = 8-10
-
Treatment: Daily oral gavage with the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
-
-
Group 2: this compound Low Dose
-
Number of animals: n = 8-10
-
Treatment: Daily oral gavage with this compound at a low dose (e.g., 10 mg/kg body weight). The dose should be selected based on available pharmacokinetic data and scaled appropriately for the animal model.
-
-
Group 3: this compound High Dose
-
Number of animals: n = 8-10
-
Treatment: Daily oral gavage with this compound at a high dose (e.g., 50 mg/kg body weight).
-
-
Administration: Administer the treatments at the same time each day for a period of 14 to 21 days.
Sample Collection
-
Fecal Samples: Collect fresh fecal pellets from each mouse at baseline (Day 0) and at specified time points during the treatment period (e.g., Day 7, Day 14, and at termination). Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C for 16S rRNA gene sequencing.
-
Cecal Contents: At the end of the experimental period, euthanize the mice and collect the cecal contents. Snap-freeze in liquid nitrogen and store at -80°C for Short-Chain Fatty Acid (SCFA) analysis.
Methodologies for Key Experiments
16S rRNA Gene Sequencing for Microbial Community Analysis
16S rRNA gene sequencing is a widely used method to identify and classify bacteria and archaea in a sample, providing insights into the composition of the gut microbiome.
-
DNA Extraction:
-
Extract total genomic DNA from fecal samples (approximately 200 mg) using a commercially available DNA extraction kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Verify the PCR products by gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads (e.g., AMPure XP beads).
-
Perform a second PCR to attach dual indices and sequencing adapters.
-
Purify the final library and quantify it.
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.
-
-
Bioinformatics Analysis:
-
Perform quality control of the raw sequencing reads to remove low-quality sequences and adapters.
-
Merge paired-end reads.
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity.
-
Calculate beta diversity (e.g., Bray-Curtis, Jaccard) to compare microbial community composition between groups.
-
Perform statistical analyses (e.g., PERMANOVA) to identify significant differences in microbial communities.
-
Use linear discriminant analysis effect size (LEfSe) to identify specific bacterial taxa that are differentially abundant between groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis
SCFAs are the main metabolites produced by the gut microbiota through the fermentation of dietary fibers. Their quantification provides a functional readout of the gut microbiome's metabolic activity.
-
Sample Preparation:
-
Homogenize a known amount of cecal content (e.g., 50-100 mg) in a suitable solvent (e.g., acidified water).
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for derivatization or direct injection, depending on the specific GC-MS method.
-
-
GC-MS Analysis:
-
Use a gas chromatograph coupled with a mass spectrometer.
-
Separate the SCFAs on a suitable capillary column (e.g., a column with a free fatty acid phase).
-
Use a temperature gradient to elute the SCFAs.
-
Detect and quantify the SCFAs based on their mass-to-charge ratio and retention time.
-
-
Data Analysis:
-
Identify and quantify individual SCFAs (e.g., acetate, propionate, butyrate, valerate) by comparing them to known standards.
-
Normalize the SCFA concentrations to the weight of the cecal content.
-
Perform statistical analysis (e.g., ANOVA or t-test) to compare SCFA levels between the experimental groups.
-
Data Presentation
Table 1: Effect of this compound on Alpha Diversity of Gut Microbiota
| Treatment Group | Shannon Index (Mean ± SD) | Simpson Index (Mean ± SD) | Observed ASVs (Mean ± SD) |
| Control (Vehicle) | |||
| This compound Low Dose | |||
| This compound High Dose |
Table 2: Relative Abundance of Dominant Bacterial Phyla (%)
| Treatment Group | Firmicutes (Mean ± SD) | Bacteroidetes (Mean ± SD) | Proteobacteria (Mean ± SD) | Actinobacteria (Mean ± SD) |
| Control (Vehicle) | ||||
| This compound Low Dose | ||||
| This compound High Dose |
Table 3: Cecal Short-Chain Fatty Acid (SCFA) Concentrations (µmol/g)
| Treatment Group | Acetate (Mean ± SD) | Propionate (Mean ± SD) | Butyrate (Mean ± SD) | Total SCFAs (Mean ± SD) |
| Control (Vehicle) | ||||
| This compound Low Dose | ||||
| This compound High Dose |
Signaling Pathway Visualization
While the direct signaling pathways of this compound's interaction with gut microbiota are yet to be elucidated, a hypothetical model can be proposed based on its known mechanism of action. This compound's primary effect is to increase bile acid secretion. Bile acids are known to have antimicrobial properties and can shape the gut microbial community.
Caption: Hypothetical pathway of this compound's influence on the gut microbiota.
Conclusion
This comprehensive experimental protocol provides a robust framework for investigating the effects of this compound on the gut microbiota. By combining in vivo studies with state-of-the-art analytical techniques such as 16S rRNA gene sequencing and GC-MS, researchers can gain valuable insights into the interplay between this choleretic drug and the complex ecosystem of the gut. The findings from such studies will not only enhance our understanding of this compound's pharmacological profile but also contribute to the broader field of drug-microbiome interactions.
References
Menbutone Formulation and Stability for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, also known as genabilic acid, is a synthetic choleretic agent used primarily in veterinary medicine to stimulate hepato-digestive activity.[1] It acts by increasing the secretion of bile, pancreatic, and gastric juices, thereby aiding in the digestion and assimilation of food.[1][2] Its mechanism of action involves the stimulation of Na+/K+-ATPase in hepatocytes, which plays a crucial role in bile formation. For research applications, understanding the formulation and stability of this compound is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
These application notes provide detailed protocols for the formulation of this compound for research purposes and for conducting stability studies to ensure its integrity throughout the experimental process.
This compound Formulations for Research
The selection of a suitable formulation for this compound depends on the specific research application, particularly the intended route of administration.
Injectable Formulations
For parenteral administration in animal studies, this compound can be formulated as an aqueous solution. Due to its low water solubility, a solubilizing agent is typically required. Veterinary formulations often use diethanolamine to form a soluble salt of this compound.[3] Antioxidants, chelating agents, and preservatives are also included to maintain the stability and sterility of the injection.[3]
Table 1: Example Compositions of Injectable this compound Formulations
| Component | Function | Concentration (per 100 mL) | Reference |
| This compound | Active Pharmaceutical Ingredient | 10 g | |
| Diethanolamine | Solubilizing Agent | 5.5 g | |
| Sodium Metabisulfite | Antioxidant | 0.2 g | |
| Edetic Acid | Chelating Agent | 0.2 g | |
| Chlorocresol | Preservative | 0.2 g | |
| Water for Injection | Vehicle | q.s. to 100 mL |
Formulations for Oral Administration
For oral administration in research animals, this compound can be formulated as a powder mix or in a liquid vehicle. A simple powder formulation can be prepared by mixing this compound with a suitable filler, such as dry starch.
Table 2: Example Composition of an Oral Powder this compound Formulation
| Component | Function | Proportion |
| This compound | Active Pharmaceutical Ingredient | As required for dosing |
| Dry Starch | Filler/Vehicle | q.s. to final weight |
For liquid oral formulations, particularly for preclinical studies, co-solvent systems are often employed.
Table 3: Example Compositions of Liquid Formulations for Preclinical Research
| Formulation Component | Protocol 1 | Protocol 2 | Reference |
| DMSO | 10% | 10% | |
| PEG300 | 40% | - | |
| Tween-80 | 5% | - | |
| Saline | 45% | - | |
| Corn Oil | - | 90% | |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Stability of this compound Formulations
Currently, there is a lack of publicly available data on the stability of specific this compound formulations and its degradation products. Therefore, it is imperative for researchers to conduct stability studies on their prepared formulations to ensure the integrity of the active ingredient throughout the duration of their experiments.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the this compound formulation to stress conditions that are more severe than accelerated stability testing.
Table 4: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (for solid formulations) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Stability Testing Protocol
A stability testing protocol should be established to evaluate the shelf-life of the prepared this compound formulation under defined storage conditions.
Table 5: Example Stability Testing Schedule and Conditions
| Storage Condition | Testing Time Points |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Table 6: Template for Reporting Stability Data for this compound Formulation
| Test Parameter | Specification | Time Point 0 | Time Point X | Time Point Y |
| Appearance | Clear, colorless to slightly yellow solution | |||
| pH | 8.0 - 9.0 | |||
| Assay (this compound, % of initial) | 90.0% - 110.0% | |||
| Degradation Products (Individual, %) | NMT 0.5% | |||
| Total Degradation Products (%) | NMT 2.0% | |||
| Sterility (for injectable) | Sterile |
NMT: Not More Than
Experimental Protocols
Protocol for Preparation of an Injectable this compound Formulation (100 mg/mL)
-
In a sterile vessel, add approximately 50% of the final volume of Water for Injection.
-
Add and dissolve 5.5 g of diethanolamine with stirring.
-
Slowly add 10 g of this compound and stir until completely dissolved. Gentle heating to 50 ± 5°C may be required.
-
Add and dissolve 0.2 g of sodium metabisulfite and 0.2 g of edetic acid.
-
Add and dissolve 0.2 g of chlorocresol. Maintain the temperature at 50 ± 5°C if necessary to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with Water for Injection and mix well.
-
Filter the solution through a sterile 0.22 µm membrane filter into a sterile container.
-
Aseptically dispense into sterile vials.
Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a general protocol based on published methods for this compound analysis.
-
Chromatographic System:
-
HPLC with a UV detector.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., monopotassium phosphate). The exact ratio should be optimized to achieve good separation. A ratio of 49:51 (v/v) acetonitrile:monopotassium phosphate buffer (1.36 g/L) has been reported.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 236 nm or 297 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the this compound formulation with the mobile phase to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak by its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
In stressed samples, monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Proposed Mechanism of Action of this compound
This compound's primary action is to increase bile flow. This is thought to be achieved through the direct activation of Na+/K+-ATPase in the basolateral membrane of hepatocytes. This activation enhances the sodium gradient, which in turn drives the uptake of bile acids from the sinusoidal blood into the hepatocytes via Na+-taurocholate cotransporting polypeptide (NTCP). The increased intracellular concentration of bile acids then promotes their secretion into the bile canaliculi, leading to a choleretic effect.
Caption: Proposed signaling pathway for this compound's choleretic effect in hepatocytes.
Experimental Workflow for Formulation and Stability Testing
The following diagram outlines the logical flow of preparing a this compound formulation and subsequently evaluating its stability.
References
Troubleshooting & Optimization
Troubleshooting Menbutone HPLC analysis for low recovery
Technical Support Center: Menbutone HPLC Analysis
Welcome to the technical support center for this compound HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a special focus on addressing low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for this compound analysis?
A1: Based on validated methods, typical HPLC parameters for this compound analysis involve reverse-phase chromatography. Key parameters are summarized in the table below.
| Parameter | Typical Values |
| Column | C18 column (e.g., Xbridge BEH C18, 5 µm, 4.6 × 250 mm)[1][2] |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (e.g., monopotassium phosphate) is common.[1][2][3] Ratios can vary, for instance, 49:51 (v/v) acetonitrile:monopotassium phosphate buffer (1.36 g/L). Another method uses 0.5% phosphoric acid solution and acetonitrile (45/55, v/v). |
| Flow Rate | Typically around 1.0 to 1.2 mL/min. |
| Detection Wavelength | This compound is commonly detected at wavelengths between 235 nm and 297 nm. |
| Injection Volume | A common injection volume is 20 µL. |
| Column Temperature | Often performed at room temperature, though some methods specify 30°C. |
Q2: What is a good recovery rate for this compound analysis?
A2: A validated HPLC method for this compound in sheep plasma reported a mean recovery of 91.12% ± 9.25%. Generally, in bioanalytical method validation, recovery does not need to be 100%, but it should be consistent and reproducible.
Q3: What are the known physicochemical properties of this compound that could affect analysis?
A3: this compound is slightly soluble in DMSO, methanol, and ethanol (with heating or sonication). Its stability in plasma under different storage conditions (including freeze-thaw cycles) has been demonstrated. However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidation, or high heat.
Troubleshooting Guide: Low Recovery of this compound
Low recovery in HPLC analysis of this compound can be a frustrating issue. The following guide provides a systematic approach to identifying and resolving the root cause. The troubleshooting process can be visualized as a workflow:
Caption: A high-level overview of the troubleshooting categories for low recovery.
Below are detailed question-and-answer guides for each category.
Category 1: Sample Preparation Issues
This is often the most critical area for low recovery.
Q: Could my sample extraction be incomplete?
A: Yes, this is a very common cause. This compound is often extracted from a biological matrix (like plasma) using protein precipitation followed by Solid-Phase Extraction (SPE).
-
Insufficient Solvent Polarity: this compound has limited solubility. Ensure your extraction solvent's polarity is optimized. If using a QuEChERS-based method, adjusting the water proportion or using solvents like ethanol or acetone might improve extraction from high-fat matrices.
-
Improper pH: The pH of the sample can affect the ionization state and solubility of this compound. The pKa of this compound is predicted to be around 4.44. Adjusting the sample pH during extraction might be necessary to ensure it is in a non-ionized form for better extraction with organic solvents.
-
Solid-Phase Extraction (SPE) Problems:
-
Incorrect Conditioning/Equilibration: Ensure SPE cartridges are properly conditioned with methanol and then water before loading the sample.
-
Incomplete Elution: Use a sufficient volume of elution solvent. A validated method for this compound uses 1 mL of the mobile phase for elution. If recovery is still low, consider a stronger elution solvent.
-
Analyte Breakthrough: If the sample is loaded too quickly or the cartridge is overloaded, the analyte may pass through without being retained.
-
Experimental Protocol: Sample Extraction from Plasma
This protocol is based on a validated method for this compound in sheep and calf plasma.
-
Deproteinization: To 1 mL of plasma, add 1 mL of 10% acetic acid.
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Sample Loading: Transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of HPLC-grade water.
-
Drying: Dry the cartridge thoroughly.
-
Elution: Elute the this compound with 1 mL of the mobile phase.
-
Injection: Inject 20 µL of the eluate into the HPLC system.
Q: Is it possible that this compound is degrading during sample preparation?
A: Yes, analyte degradation can lead to lower recovery.
-
Temperature Sensitivity: While this compound stability has been demonstrated, prolonged exposure to high temperatures during steps like solvent evaporation should be avoided.
-
Light Sensitivity: Some compounds are light-sensitive. While not specifically documented for this compound, it is good practice to protect samples from direct light, especially if unexplained degradation occurs.
-
Oxidation: If the sample matrix contains oxidizing agents or metal ions that can catalyze oxidation, this could be a source of analyte loss. Adding antioxidants or chelating agents like EDTA might help in such cases.
Category 2: Chromatographic Condition Issues
If sample preparation is ruled out, investigate the HPLC method parameters.
Caption: A decision tree for troubleshooting chromatographic conditions.
Q: Could the mobile phase be the problem?
A: Absolutely. An incorrectly prepared or degraded mobile phase can significantly impact results.
-
Incorrect Composition: A small error in the ratio of organic solvent to buffer can alter peak shape and retention time, potentially affecting integration and apparent recovery. Always prepare the mobile phase carefully.
-
Incorrect pH: The pH of the mobile phase is crucial for controlling the ionization of acidic or basic compounds. If the mobile phase pH is too close to the pKa of this compound (~4.44), small shifts in pH can cause large shifts in retention time and peak shape, leading to inconsistent results.
-
Degradation/Contamination: Always use freshly prepared mobile phase. Bacterial growth in aqueous buffers or the degradation of additives can alter the chromatography.
Q: What if my sample solvent is different from the mobile phase?
A: This can cause significant peak distortion and apparent low recovery, especially for early-eluting peaks. If the injection solvent is much stronger (more organic) than the mobile phase, the sample may not properly "focus" on the head of the column, leading to broad or split peaks. Whenever possible, dissolve and inject your samples in the mobile phase itself.
Q: Can the column itself cause low recovery?
A: Yes, a deteriorating column can be a major source of problems.
-
Contamination: Irreversibly adsorbed matrix components can create active sites that bind to the analyte, leading to peak tailing and loss of analyte. Using a guard column is a good way to protect the analytical column.
-
Column Voids: A void at the column inlet can cause peak broadening and splitting, which reduces peak height and can lead to inaccurate integration and lower calculated recovery.
-
Column Age: Over time, the stationary phase can degrade, leading to a loss of efficiency and poor peak shape. If you suspect the column is old or has been used with harsh conditions, try replacing it with a new one.
Category 3: Instrumental and Data Processing Issues
If both sample preparation and chromatography seem correct, consider the HPLC system and data processing.
Q: How can I be sure my injector is working correctly?
A: Injector issues can lead to the wrong volume being introduced, directly causing low recovery.
-
Leaks: Check for any leaks in the fittings between the autosampler and the column.
-
Incorrect Sample Volume: Ensure autosampler vials contain enough sample to avoid aspirating air. For manual injectors, make sure the sample loop is completely filled. A common mistake is a calculation or dilution error when preparing standards.
-
Partial Loop Fill: If using a partial fill injection mode, ensure the method is validated for that volume and that the syringe is dispensing accurately.
Q: Could my detector settings be incorrect?
A: Yes, incorrect detector settings can lead to a lower-than-expected signal.
-
Wrong Wavelength: Double-check that the detector is set to the correct wavelength for this compound (e.g., 236 nm or 297 nm).
-
Failing Lamp: A detector lamp nearing the end of its life will have lower energy output, resulting in a weaker signal and potentially a noisy baseline.
-
Detector Time Constant: A detector time constant that is too long can smooth and broaden peaks, reducing their height. This is especially problematic for fast chromatography with narrow peaks.
Q: Is my integration correct?
A: Improper peak integration is a common software-side issue that can report low recovery. If peaks are broad, tailing, or co-eluting with other components, the integration algorithm may not be accurately measuring the peak area. Manually review the integration of your chromatograms to ensure the baseline is set correctly and the entire peak area is being measured. When peaks become broader, the peak height is always lower, which can affect quantification if based on height.
References
Addressing peak tailing in Menbutone chromatography
Welcome to the technical support center for troubleshooting issues related to Menbutone chromatography. This guide provides detailed answers to common problems, focusing specifically on addressing peak tailing to help you achieve optimal, symmetric peak shapes in your analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is a common distortion where the latter half of the peak is drawn out.[1] This asymmetry is problematic because it can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively affect the overall precision and reproducibility of the analytical method.[1] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[2]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: this compound is an oxobutyric acid derivative, meaning it is an acidic compound.[3][4] For acidic analytes, peak tailing in reversed-phase HPLC is primarily caused by a few key factors:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the ionized acidic analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These active sites can create a secondary, undesirable retention mechanism, leading to tailing.
-
Improper Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms simultaneously. This results in broadened and tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: An old or contaminated column, or one with a void at the inlet, can cause poor peak shape for all analytes.
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volumes, or poorly made connections can contribute to band broadening and peak tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound. To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For an acidic compound, this is achieved by adjusting the mobile phase pH to be at least 1-2 pH units below its pKa. This suppresses the ionization of the carboxylic acid group, making the molecule more non-polar. The neutral form interacts more consistently with the C18 stationary phase, preventing the secondary interactions with silanol groups that cause tailing.
Troubleshooting Guide: A Step-by-Step Approach
If you are observing peak tailing with this compound, follow this systematic troubleshooting guide.
Step 1: Initial Diagnosis - Is it a System-Wide or Analyte-Specific Problem?
First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.
-
All Peaks Tailing: This usually points to a physical or system-wide issue. Common causes include a column void, a blocked frit, or significant extra-column volume. Start by checking your system connections and then evaluate the column's health (see Step 3).
-
Only this compound Peak Tailing: This strongly suggests a chemical interaction between this compound and the stationary phase. The issue is likely related to the mobile phase composition or sample overload. Proceed to Step 2.
Step 2: Optimizing Mobile Phase and Sample Parameters
If the tailing is specific to this compound, focus on the chemistry of the separation.
A. Adjust Mobile Phase pH
This is the most critical step for an acidic analyte.
-
Objective: Ensure this compound is in its neutral, un-ionized form.
-
Action: Lower the pH of the mobile phase. A good starting point for method development is a pH between 2.5 and 4.0. Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.
B. Check for Sample Overload
-
Objective: Confirm that the amount of sample injected is not saturating the column.
-
Action: Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10). Inject each dilution and observe the peak shape. If the tailing factor improves with lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
C. Verify Sample Solvent
-
Objective: Ensure the sample solvent is not stronger than the mobile phase.
-
Action: If possible, dissolve your sample in the initial mobile phase. Dissolving the sample in a much stronger solvent (like 100% acetonitrile) can cause peak distortion.
Step 3: Evaluating the Column and HPLC System
If mobile phase optimization does not resolve the issue, or if all peaks are tailing, investigate the column and system hardware.
A. Column Contamination and Degradation
-
Objective: Rule out a "dirty" or worn-out column.
-
Action:
-
Flush the column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates, extending its lifetime.
-
Replace the Column: If flushing does not improve performance and the column has been used extensively, it may be permanently damaged or worn out. Replace it with a new, high-quality, end-capped C18 or C8 column.
-
B. Extra-Column Volume
-
Objective: Minimize any dead volume in the system.
-
Action: Check all fittings and connections between the injector, column, and detector. Use the shortest possible length of narrow-bore tubing (e.g., 0.12 mm ID) to connect the components.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Preparation: Prepare a 10 mM stock solution of a suitable buffer (e.g., potassium phosphate monobasic).
-
Mobile Phase A: Create several aqueous mobile phase solutions (Mobile Phase A) by adjusting the pH of the buffer solution with phosphoric acid to target pH values (e.g., 4.0, 3.5, 3.0, 2.5).
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Analysis: For each pH value, equilibrate a C18 column with a fixed composition of Mobile Phase A and B (e.g., 51:49 aqueous:organic, similar to published methods).
-
Injection: Inject a standard solution of this compound.
-
Evaluation: Record the chromatogram and calculate the tailing factor for each pH.
-
Comparison: Compare the peak shapes to identify the optimal pH that provides the most symmetrical peak (Tf closest to 1.0).
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase A (Buffer) | pH | Tailing Factor (Tf) | Retention Time (min) |
| 10 mM Potassium Phosphate | 4.0 | 1.95 | 5.2 |
| 10 mM Potassium Phosphate | 3.5 | 1.62 | 4.9 |
| 10 mM Potassium Phosphate | 3.0 | 1.25 | 4.6 |
| 10 mM Potassium Phosphate | 2.5 | 1.08 | 4.5 |
Note: Data are representative and illustrate the expected trend. Actual results may vary based on the specific column, system, and other chromatographic conditions.
Visualizing the Problem
The primary chemical cause of peak tailing for acidic compounds like this compound on silica-based columns is the undesirable secondary interaction with surface silanol groups.
References
Menbutone degradation in biological samples and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and analysis of menbutone in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
Q2: What are the general recommended storage conditions for this compound analytical standards?
A2: this compound analytical standards should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[4] The recommended storage temperature is -20°C.[4]
Q3: How should I store biological samples (e.g., plasma) containing this compound?
A3: Plasma samples collected for this compound analysis should be processed promptly. After collection and centrifugation, the plasma should be stored frozen at -20°C until analysis.
Q4: How stable is this compound in plasma during common laboratory procedures like freeze-thaw cycles?
A4: this compound has demonstrated good stability in plasma under typical laboratory conditions. Studies have shown it is stable through at least three freeze-thaw cycles when samples are moved from -20°C to room temperature.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Contact with these substances should be avoided during sample preparation and analysis to prevent degradation.
Data on Storage and Stability
Quantitative data on this compound stability is crucial for designing robust experiments. The following tables summarize the available information on storage and stability conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Notes |
| Analytical Standard (Solid) | -20°C | 1 year | Tightly sealed | Keep away from direct sunlight and ignition sources. |
| Stock Solution | -20°C | 1 year | - | Use within 1 year. |
| Stock Solution | -80°C | 2 years | - | Use within 2 years. |
| Plasma Samples | -20°C | Up to 30 days | Heparinized tubes | For long-term storage, lower temperatures may be considered. |
Table 2: Stability of this compound in Plasma Under Test Conditions
The following data is based on a validation study for an HPLC method in cattle plasma. The acceptance criterion for stability is a deviation of less than 15% from the nominal concentration.
| Condition | Concentration Levels Tested | Duration | Stability Outcome (Accuracy %) |
| Freeze-Thaw Cycles | Low QC (0.6 µg/mL) & High QC (75 µg/mL) | 3 Cycles (-20°C to Room Temp) | 85.40% to 104.35% |
| Room Temperature Storage | QC2 & QC4 | 24 hours | Within acceptance criteria (87-95%) |
| Refrigerated Storage (4°C) | QC2 & QC4 | 48 hours | Within acceptance criteria (87-95%) |
| Frozen Storage (-20°C) | QC2 & QC4 | 30 days | Within acceptance criteria (87-95%) |
Experimental Protocols
Protocol: Quantification of this compound in Plasma via HPLC
This protocol details a validated method for quantifying this compound in plasma using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS), e.g., Sparfloxacin
-
HPLC-grade acetonitrile, methanol, and water
-
Monopotassium phosphate (analytical grade)
-
Acetic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1 cc 30 mg)
-
Biological plasma (e.g., sheep, calf)
2. Sample Preparation (Solid-Phase Extraction):
-
Pipette 1 mL of the plasma sample into a centrifuge tube.
-
Spike the sample with a known concentration of the internal standard (e.g., 20 µL of a 20 µg/mL sparfloxacin solution).
-
Deproteinize the sample by adding 1 mL of 10% acetic acid.
-
Vortex the tube for 1 minute, then centrifuge at 1,620 - 3000 rpm for 10 minutes.
-
While the sample is centrifuging, condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through it.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC-grade water.
-
Dry the cartridge thoroughly.
-
Elute the this compound and IS from the cartridge with 1 mL of the mobile phase.
3. HPLC-PDA Analysis:
-
Inject 20 µL of the eluate into the HPLC system.
-
Chromatographic Conditions:
-
Column: Xbridge BEH C18 (4.6 × 250 mm, 5 μm)
-
Mobile Phase: Isocratic mixture of acetonitrile and monopotassium phosphate buffer (e.g., 49:51 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelengths: 236 nm for this compound and 297 nm for sparfloxacin (IS)
-
-
Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Troubleshooting Guide
Q: My this compound recovery is consistently low. What are the possible causes?
A: Low recovery is a common issue that can stem from several steps in the analytical process.
-
Inefficient Protein Precipitation: Ensure the acetic acid solution is at the correct concentration and that vortexing is adequate to fully denature plasma proteins. Incomplete precipitation can lead to a clogged SPE cartridge and loss of analyte.
-
Improper SPE Cartridge Conditioning: Skipping or improperly performing the methanol and water conditioning steps can prevent the stationary phase from being properly solvated, leading to poor retention of this compound.
-
Sample Overload on SPE Cartridge: Ensure the capacity of the SPE cartridge is not exceeded. If concentrations are very high, consider diluting the initial sample.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb all the analyte from the SPE sorbent. Ensure the mobile phase used for elution is fresh and has the correct composition. You could also try a stronger organic solvent for elution.
-
Analyte Degradation: Although stable under tested conditions, prolonged exposure to room temperature or light before extraction could cause degradation. Ensure samples are processed promptly after thawing.
Q: I am observing interfering peaks near my analyte peak in the chromatogram. How can I resolve this?
A: Interfering peaks can compromise quantification.
-
Matrix Effects: Endogenous components from the plasma may co-elute with this compound. Optimize the SPE wash steps. Try a slightly more organic wash solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.
-
Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity. Contamination can come from reagents, equipment, or carryover from a previous injection.
-
Chromatographic Resolution: Adjust the mobile phase composition (e.g., change the acetonitrile/buffer ratio) or switch to a gradient elution to improve the separation between this compound and the interfering peak.
Q: My calibration curve has poor linearity (R² < 0.99). What should I check?
A: Poor linearity can invalidate your quantitative results.
-
Standard Preparation Errors: Carefully re-prepare your stock and working standard solutions. Serial dilution errors are a common source of non-linearity.
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Detector Saturation: If the highest concentration standards are falling off the curve, the detector may be saturated. Reduce the concentration of your highest standard or inject a smaller volume.
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LLOQ Issues: The lowest standard may be below the reliable limit of quantification for the method. Ensure the response for the lowest standard is consistently and significantly above the baseline noise.
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing Menbutone Dosage for Maximal Choleretic Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Menbutone to achieve optimal choleretic effects in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for choleresis?
A1: this compound, or genabilic acid, is a synthetic choleretic agent used in veterinary medicine to stimulate bile production and secretion.[1] Its primary mechanism of action is the direct activation of the Na+/K+-ATPase enzyme in hepatocytes.[2] This activation is thought to alter ion transport, leading to an osmotic gradient that drives water into the bile, thereby increasing bile volume.
Q2: What is a typical effective dose of this compound for inducing a choleretic effect?
A2: A commonly cited effective dose of this compound is 10 mg/kg of body weight, which has been used in studies with sheep and calves.[3][4] In steers with reduced bile flow, a single intravenous dose of 3.0 g has been shown to be a potent choleretic.[5]
Q3: How significant is the choleretic effect of this compound?
A3: this compound can significantly increase bile secretion, with reports indicating a 2 to 5-fold increase in bile output compared to baseline levels. In steers with compromised bile secretion, this compound has been observed to increase the volume of bile flow by up to four-fold.
Q4: What is the duration of this compound's choleretic effect?
A4: The stimulating effect of this compound on bile and pancreatic juice has been noted to last for 2-3 hours in some studies.
Troubleshooting Guide: Experimental Challenges
This guide addresses common issues encountered during in vivo experiments to measure the choleretic effect of this compound.
Q5: I am observing inconsistent or no bile flow after cannulation. What are the possible causes and solutions?
A5:
-
Issue: Improper Cannula Placement: The cannula may not be correctly inserted into the common bile duct.
-
Solution: Ensure the needle tip is properly inserted into the lumen of the bile duct. Use of a surgical microscope can aid in precise placement. Ligate the distal common bile duct and wait 5-10 minutes to see dilation, which can make cannulation easier.
-
-
Issue: Cannula Obstruction: The cannula may be blocked by tissue debris or bile sludge.
-
Solution: Before each experiment, carefully examine the catheter to ensure it is clear and allows for smooth passage. If an obstruction is suspected during the experiment, gentle flushing with a sterile saline solution may help, though care must be taken not to damage the bile duct.
-
-
Issue: Animal Stress or Anesthesia Effects: Anesthesia and surgical stress can sometimes suppress bile flow.
-
Solution: Ensure the animal is properly anesthetized and stable throughout the procedure. Allow for an adequate recovery period after surgery before starting the experiment if the protocol allows.
-
Q6: The color of the collected bile is abnormal (e.g., very dark or pale). What does this indicate?
A6:
-
Dark Bile: A dark coloration can indicate bile stasis, where the bile has been held in the gallbladder or ducts for an extended period and has become concentrated.
-
White Bile ("White Bile Syndrome"): This can occur in cases of extrahepatic bile duct obstruction and indicates an exclusion of bilirubin pigments from the hepatic bile. It can also be associated with excessive mucin production by the biliary epithelium.
-
Action: If you observe abnormal bile color, it is crucial to re-examine your experimental model for any signs of obstruction or other pathologies that could be affecting the results.
-
Q7: I am seeing a high degree of variability in bile flow between my experimental animals. How can I reduce this?
A7:
-
Standardize Animal Selection: Use animals within a narrow weight range (e.g., 225-275 g for rats) to ensure bile ducts are of a sufficient and consistent size for cannulation.
-
Consistent Surgical Technique: Ensure that the surgical procedure for bile duct cannulation is performed consistently across all animals by a skilled surgeon.
-
Control for Enterohepatic Circulation: In some experimental designs, it may be necessary to reduce the total bile salts in the enterohepatic circulation to observe a more pronounced and consistent choleretic effect, as this compound's efficacy is more pronounced in states of diminished bile secretion.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the pharmacokinetic parameters and observed choleretic effects of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Cmax (µg/mL) | tmax (h) | Elimination Half-life (h) | Bioavailability (F%) |
| Sheep | Intravenous (IV) | 10 mg/kg | - | - | 6.08 ± 2.48 | - |
| Sheep | Intramuscular (IM) | 10 mg/kg | 18.8 ± 1.9 | 3.75 ± 0.45 | - | 103.1 ± 23.0 |
| Calves | Intravenous (IV) | 10 mg/kg | - | - | 4.53 ± 2.45 | - |
| Calves | Intramuscular (IM) | 10 mg/kg | 15.1 | 1.66 | - | 83.5 |
Data compiled from multiple sources.
Table 2: Choleretic Effect of this compound
| Animal Model | Condition | Dose | Route | Observed Effect on Bile Flow |
| Steers | Reduced Enterohepatic Circulation | 3.0 g | Intravenous | Up to a 4-fold increase in volume |
| General | Normal | Not Specified | Not Specified | 2 to 5-fold increase from baseline |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: In Vivo Measurement of Choleretic Effect in a Rat Model
-
Animal Preparation:
-
Select healthy adult male rats weighing between 225-275 g.
-
Anesthetize the animal using an appropriate anesthetic agent.
-
-
Surgical Procedure: Bile Duct Cannulation:
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct from surrounding tissues.
-
Ligate the distal end of the common bile duct.
-
Make a small incision in the bile duct and insert a polyethylene catheter (e.g., PE-10) towards the liver.
-
Secure the catheter in place with surgical silk.
-
Exteriorize the catheter for bile collection.
-
-
Bile Collection:
-
Allow the animal to stabilize after surgery.
-
Collect bile into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) to establish a baseline flow rate.
-
The expected bile flow from a 250g rat is approximately 0.5–1 mL/h.
-
-
This compound Administration:
-
Administer this compound at the desired dose (e.g., a starting dose of 10 mg/kg) via the desired route (e.g., intravenous or intramuscular).
-
-
Post-Administration Bile Collection:
-
Continue to collect bile at the same regular intervals for a set period (e.g., 2-4 hours) to measure the change in bile flow rate.
-
-
Data Analysis:
-
Calculate the bile flow rate (e.g., in mL/min/kg) for each collection period.
-
Compare the bile flow rates before and after this compound administration to determine the choleretic effect.
-
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway for this compound-Induced Choleresis
Caption: Proposed signaling pathway of this compound's choleretic action.
Diagram 2: Experimental Workflow for Assessing Choleretic Effect
Caption: General experimental workflow for in vivo choleretic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ã¡ã³ããã³ï¼ç£å»ã³ã¬ã©æ²»çã«ãããç»æç鲿©-ja.china-sinoway.com [ja.china-sinoway.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]
- 5. The choleretic effect of this compound and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Menbutone Analytical Standard Stability
This technical support guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the stability testing of Menbutone analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary use as an analytical standard?
A1: this compound is a choleretic compound used to stimulate gastrointestinal and hepatic functions in various animal species, including cattle, pigs, and dogs.[1][2][3] As an analytical standard, it is a highly purified chemical substance used as a reference in analytical testing to confirm the identity, purity, and concentration of this compound in a sample.
Q2: What are the recommended storage conditions for this compound analytical standards?
A2: this compound stock solutions are typically stored at -20°C or -80°C to ensure stability.[4] Stability has been demonstrated in plasma for up to 30 days at -20°C.[5] For the solid reference material, it is crucial to follow the storage conditions specified by the manufacturer, which generally involve a cool, dry, and dark place.
Q3: How should this compound stock solutions be prepared?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), with a solubility of at least 40 mg/mL. To prepare a stock solution, dissolve the reference standard in fresh, high-purity DMSO. For further dilutions in aqueous solutions, it is important to ensure the final concentration of DMSO does not affect the assay. For HPLC analysis, working solutions are often prepared in the mobile phase.
Q4: What are the key parameters to assess during a this compound stability study?
A4: A comprehensive stability study for a this compound analytical standard should evaluate the following:
-
Appearance: Any change in color or physical state.
-
Purity: Typically assessed using a stability-indicating HPLC method to detect and quantify any degradation products.
-
Concentration (Assay): To determine any loss of the main compound.
-
Water Content: For solid standards, as moisture can accelerate degradation.
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating analytical method is a validated procedure that can accurately and precisely measure the active ingredient (this compound) without interference from degradation products, impurities, or excipients. It is crucial for stability testing because it allows for the specific quantification of the decrease in the active ingredient's concentration and the increase in the concentration of degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is based on validated methods for the determination of this compound in biological matrices and is adapted for the analysis of analytical standards.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M monopotassium phosphate), with the pH adjusted as needed (e.g., pH 6.0). The exact ratio should be optimized to achieve good separation, for instance, starting with a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 236 nm.
-
Column Temperature: Ambient or controlled at 25°C.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.2 µg/mL to 100 µg/mL).
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the stability samples for analysis.
-
The retention time for this compound is expected to be around 4.5 minutes under these conditions.
4. Data Evaluation:
-
Assess the purity of the standard by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Quantify the concentration of this compound in the stability samples using the calibration curve.
Protocol 2: Forced Degradation Study of this compound Analytical Standard
Forced degradation studies are essential to establish the intrinsic stability of this compound and to demonstrate the specificity of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid this compound standard to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of this compound at 60°C.
-
Photolytic Degradation: Expose a solution of this compound and the solid standard to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
The goal is to achieve 5-20% degradation of the drug substance. Adjust the stress conditions (time, temperature, reagent concentration) if necessary to achieve this target.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 100 µg/mL | |
| Correlation Coefficient (R²) | ≥ 0.99 | |
| Retention Time | ~4.5 min | |
| LLOQ | 0.2 µg/mL | |
| Within-run Precision (%CV) | 0.01 - 8.21% | |
| Accuracy (%) | 85.17 - 109.67% |
Table 2: Example Stability Study Data Log for this compound Standard
| Time Point | Storage Condition | Appearance | Purity (%) (by HPLC) | Degradation Products (%) | Assay (mg/mL) |
| T=0 | - | White Powder | 99.9 | <0.1 | 1.002 |
| 3 Months | 25°C / 60% RH | No Change | 99.5 | 0.4 | 0.998 |
| 3 Months | 40°C / 75% RH | Slight Yellowing | 98.2 | 1.8 | 0.985 |
| 6 Months | 25°C / 60% RH | No Change | 99.2 | 0.7 | 0.995 |
| 6 Months | 40°C / 75% RH | Yellowish | 97.1 | 2.9 | 0.973 |
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
-
Possible Cause: Contamination of the mobile phase, glassware, or the sample itself. Degradation of the standard.
-
Solution:
-
Prepare fresh mobile phase using high-purity solvents and reagents.
-
Inject a blank run (mobile phase) to check for system contamination.
-
Ensure all glassware is thoroughly cleaned.
-
If the issue persists, it may indicate degradation. Compare the chromatogram with a freshly prepared standard solution.
-
Issue 2: Drifting Retention Times
-
Possible Cause: Inconsistent mobile phase composition, column temperature fluctuations, or column degradation.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Flush the column with a strong solvent to remove any adsorbed contaminants.
-
If the problem continues, the column may need to be replaced.
-
Issue 3: Loss of this compound Concentration in Solution
-
Possible Cause: Adsorption to container surfaces, degradation due to improper storage (e.g., exposure to light or elevated temperature), or evaporation of the solvent.
-
Solution:
-
Use silanized glass or polypropylene vials to minimize adsorption.
-
Store solutions in tightly sealed containers at the recommended temperature (-20°C or -80°C) and protected from light.
-
Always bring solutions to room temperature before opening to prevent condensation.
-
Re-assay the standard against a freshly prepared primary standard to confirm the concentration.
-
Visualizations
References
- 1. Determination of this compound: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline | MDPI [mdpi.com]
- 2. This compound CAS#: 3562-99-0 [m.chemicalbook.com]
- 3. This compound | 3562-99-0 [chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Menbutone in Common Biochemical Assays
Disclaimer: Direct studies on the interference of menbutone in common biochemical assays are limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the known chemical properties of this compound and general principles of assay interference observed with structurally related compounds. This information is intended to provide researchers with a framework for identifying and mitigating potential assay artifacts.
I. Understanding this compound's Potential for Interference
This compound, with the chemical name 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, possesses a naphthalene ring system and a ketone group.[1][2] These structural features suggest potential for interference in various biochemical assays through several mechanisms:
-
Light Absorbance: The aromatic naphthalene structure absorbs light in the UV range, with a reported absorption maximum around 236 nm.[3][4] This could interfere with spectrophotometric assays that measure absorbance in this region.
-
Native Fluorescence: this compound is known to exhibit native fluorescence, with an emission peak at 378 nm when excited at 300 nm.[5] This intrinsic fluorescence can be a significant source of interference in fluorescence-based assays.
-
Chemical Reactivity: The ketone group and the aromatic ring could potentially interact with assay reagents, particularly in assays that involve redox reactions or the formation of colored products.
-
Non-specific Binding: Like many organic molecules, this compound may bind non-specifically to proteins, such as enzymes or antibodies, potentially altering their activity or detection.
II. Frequently Asked Questions (FAQs)
Q1: My absorbance-based assay (e.g., ELISA, protein quantification) is showing unexpectedly high background readings in samples containing this compound. What could be the cause?
A1: The most likely cause is the intrinsic absorbance of this compound. This compound has a strong absorbance in the UV range, which might overlap with the wavelength at which your assay is read.
-
Troubleshooting Steps:
-
Run a "this compound-only" control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the analyte of interest or other assay reagents. Measure the absorbance of this control at the assay wavelength.
-
Subtract the background: If the "this compound-only" control shows significant absorbance, subtract this value from all your experimental readings.
-
Consider a different wavelength: If your assay allows, try using a wavelength where this compound absorbance is minimal.
-
Q2: I am observing high fluorescence in my negative controls for a fluorescence-based assay (e.g., cell viability, enzyme activity) when this compound is present. Why is this happening?
A2: this compound has native fluorescence, which is likely the cause of the high background signal.
-
Troubleshooting Steps:
-
Measure the fluorescence spectrum of this compound: Determine the excitation and emission spectra of this compound under your assay conditions to confirm overlap with your assay's fluorophore.
-
Use appropriate controls: Always include a "this compound-only" control to quantify its contribution to the fluorescence signal.
-
Choose a fluorophore with a different spectrum: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.
-
Q3: My enzyme-inhibition assay results are inconsistent when this compound is included. Could it be interfering?
A3: Yes, this compound could be interfering through several mechanisms. Phenolic and aromatic compounds can sometimes cause non-specific inhibition or even aggregation, leading to false-positive results.
-
Troubleshooting Steps:
-
Perform an enzyme activity control: Test the effect of this compound on the enzyme's activity in the absence of any inhibitor. This will reveal if this compound itself is inhibiting or activating the enzyme.
-
Include a detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent compound aggregation.
-
Use an orthogonal assay: Confirm your results using a different assay method that relies on a different detection principle (e.g., a colorimetric assay if you were using a fluorescence-based one).
-
III. Troubleshooting Guides
Guide 1: Troubleshooting High Background in Colorimetric Assays (e.g., MTT, Bradford)
| Observed Issue | Potential Cause | Recommended Action |
| High absorbance in blank wells containing this compound. | Intrinsic absorbance of this compound at the assay wavelength. | 1. Run a spectral scan of this compound to identify its absorbance peak. 2. Include a "this compound-only" control and subtract its absorbance from all wells. 3. If possible, change the assay wavelength to one where this compound does not absorb. |
| Non-linear standard curve in the presence of this compound. | This compound is reacting with assay reagents (e.g., reducing the MTT reagent). | 1. Test for direct reactivity of this compound with the assay reagents in a cell-free system. 2. Consider sample dilution to reduce the concentration of this compound. 3. Switch to an alternative assay that is less susceptible to redox interference (e.g., a crystal violet assay for cell viability). |
Guide 2: Troubleshooting Unexpected Results in Fluorescence Assays
| Observed Issue | Potential Cause | Recommended Action |
| High fluorescence signal in negative controls. | Native fluorescence of this compound. | 1. Measure the excitation and emission spectra of this compound in your assay buffer. 2. Use a "this compound-only" control for background subtraction. 3. Select a fluorophore with a spectral profile that does not overlap with this compound's. |
| Lower than expected fluorescence signal (quenching). | This compound is quenching the fluorescence of your reporter molecule. | 1. Perform a spike-and-recovery experiment: add a known amount of the fluorophore to samples with and without this compound to quantify the quenching effect. 2. If quenching is significant, you may need to mathematically correct for it or choose a different assay. |
IV. Experimental Protocols
Protocol 1: Characterizing this compound's Spectral Properties
Objective: To determine the absorbance and fluorescence spectra of this compound in your specific assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Absorbance Spectrum: a. Use the assay buffer as a blank. b. Scan the absorbance of each this compound dilution from 200 nm to 800 nm. c. Identify the wavelength(s) of maximum absorbance.
-
Fluorescence Spectrum: a. Set the excitation wavelength to the absorbance maximum found in the previous step (or a known excitation wavelength like 300 nm). b. Scan the emission spectrum across a relevant range (e.g., 320 nm to 600 nm). c. Next, set the emission wavelength to the maximum found and scan the excitation spectrum. d. This will give you the optimal excitation and emission wavelengths for this compound's native fluorescence.
Protocol 2: Spike-and-Recovery Experiment for Interference Testing
Objective: To determine if this compound is interfering with the quantification of a known analyte.
Procedure:
-
Prepare three sets of samples:
-
Set A (Control): Assay buffer with a known concentration of your analyte.
-
Set B (this compound): Assay buffer with the same concentration of your analyte plus the experimental concentration of this compound.
-
Set C (Blank): Assay buffer only.
-
-
Run your standard biochemical assay on all three sets of samples.
-
Calculate the recovery using the following formula:
-
% Recovery = [(Signal of Set B - Signal of Set C) / (Signal of Set A - Signal of Set C)] * 100
-
-
Interpretation:
-
A recovery close to 100% indicates no interference.
-
A recovery significantly lower than 100% suggests quenching or inhibition.
-
A recovery significantly higher than 100% suggests signal enhancement or direct contribution from this compound.
-
V. Visualizations
Caption: A workflow for troubleshooting biochemical assay interference caused by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C15H14O4 | CID 71818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics of this compound after intravenous and intramuscular administration to sheep [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Overcoming matrix effects in Menbutone bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Menbutone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis important?
A1: this compound (4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid) is a choleretic agent used in veterinary medicine to stimulate hepato-digestive activity.[1][2] Accurate bioanalysis is crucial for pharmacokinetic and toxicokinetic studies, which inform dosing regimens and ensure animal safety.
Q2: What are the main challenges in this compound bioanalysis?
A2: The primary challenge is overcoming the "matrix effect," where endogenous components in biological samples (e.g., plasma, tissue) interfere with the ionization of this compound, leading to inaccurate quantification.[3][4] this compound's acidic nature (pKa ≈ 4.44) can also lead to peak tailing in reversed-phase HPLC if chromatographic conditions are not optimized.[5]
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is simple and fast, it is often less clean, leaving behind phospholipids that can cause significant ion suppression. LLE offers better selectivity, and SPE typically provides the cleanest extracts, minimizing matrix effects most effectively.
Q4: How do I choose the right internal standard (IS) for this compound analysis?
A4: An ideal internal standard should have similar physicochemical properties and extraction recovery to this compound. A stable isotope-labeled (SIL) this compound is the best choice as it co-elutes and experiences similar matrix effects. However, if a SIL-IS is unavailable, a structurally similar compound can be used. For example, sparfloxacin has been successfully used as an IS in a validated HPLC-UV method for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Interaction of acidic this compound with active sites on the silica-based column. 2. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped column. 2. Add a competing agent like triethylamine to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units below this compound's pKa (~4.44) to ensure it is in its neutral form. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Precipitation of this compound during sample processing. 3. Suboptimal pH during LLE. | 1. Optimize the sample preparation method (see Experimental Protocols). 2. Ensure the reconstitution solvent is compatible with this compound's solubility (slightly soluble in DMSO and methanol). 3. For LLE, adjust the sample pH to be at least 2 units below the pKa to keep this compound in its protonated, more organic-soluble form. |
| High Signal Variability (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Poorly reproducible sample preparation. 3. System instability (pump, injector, detector). | 1. Improve the sample cleanup method (e.g., switch from PPT to SPE) to reduce matrix variability. 2. Automate the sample preparation process if possible. 3. Perform system suitability tests and regular maintenance. |
| Signal Suppression or Enhancement | 1. Co-elution of endogenous matrix components (e.g., phospholipids, salts). 2. Ineffective sample cleanup. | 1. Modify the chromatographic gradient to better separate this compound from interfering peaks. 2. Switch to a more rigorous sample preparation technique (e.g., SPE). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Ghost Peaks | 1. Carryover from a previous injection of a high-concentration sample. 2. Contamination in the mobile phase, column, or injector. | 1. Optimize the injector wash procedure with a strong solvent. 2. Inject blank samples after high-concentration standards or samples to confirm no carryover. 3. Flush the column and prepare fresh mobile phase. |
Quantitative Data Summary
The following tables provide a comparative overview of different sample preparation techniques and typical validation parameters for this compound bioanalysis.
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 80-95% | 85-105% | >90% |
| Matrix Effect | High | Moderate | Low |
| Selectivity | Low | Moderate-High | High |
| Throughput | High | Low-Moderate | Moderate-High |
| Cost per Sample | Low | Moderate | High |
| Overall Recommendation | Suitable for early discovery/screening. | Good for methods requiring higher cleanliness than PPT. | Recommended for method validation and regulated bioanalysis. |
Table 2: Typical Validation Parameters for a this compound HPLC-UV Assay in Plasma
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 100 µg/mL | |
| Correlation Coefficient (R²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 10% | |
| Accuracy (% Bias) | Within ±15% | |
| Mean Recovery | 98.3 ± 8.9% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) - Recommended
This protocol is based on a validated method for this compound in plasma and is recommended for achieving the cleanest samples.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., sparfloxacin). Add 1 mL of 10% acetic acid, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of HPLC-grade water to remove polar interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of the mobile phase or a suitable organic solvent.
-
Analysis: Inject an aliquot (e.g., 20 µL) of the eluate into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting an acidic drug like this compound from plasma.
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
pH Adjustment: Acidify the sample by adding 50 µL of 1M HCl to ensure this compound (pKa ~4.44) is in its neutral, more organic-soluble form. Vortex briefly.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex, and inject into the HPLC system.
Protocol 3: Protein Precipitation (PPT)
This is the simplest but least clean method. Acetonitrile is generally preferred as it precipitates proteins more effectively than methanol.
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collection & Analysis: Carefully collect the supernatant and inject it directly into the HPLC system. Alternatively, for better compatibility with reversed-phase chromatography, the supernatant can be evaporated and reconstituted in the mobile phase.
Visualizations
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate sample preparation method for this compound bioanalysis.
Caption: Decision tree for sample preparation method selection.
This compound's Proposed Signaling Pathway
This diagram illustrates the proposed mechanism of action for this compound as a choleretic agent.
Caption: this compound's activation of Na+/K+-ATPase in hepatocytes.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Experiment: Separation of Drug Components Using Liquid-Liquid Extraction .. [askfilo.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
Technical Support Center: Refinement of Animal Models for Menbutone Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models in Menbutone efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or genabilic acid, is a choleretic drug used in veterinary medicine to treat digestive disorders in various species, including cattle, pigs, horses, sheep, goats, and dogs.[1][2][3][4] Its primary function is to stimulate hepato-digestive activity.[5] this compound increases the secretion of bile, gastric juice, and pancreatic juice by 2 to 5 times the normal levels. This is achieved through the direct activation of Na+/K+-ATPase in hepatocytes, which enhances bile output. It also stimulates the secretion of trypsinogen and pepsinogen.
Q2: What are the common clinical indications for this compound in veterinary practice?
A2: this compound is used to manage a range of digestive upsets, including loss of appetite, indigestion, toxemia, and hepatic and pancreatic insufficiencies. It is also used in the management of cattle ketosis, where it has been shown to clear blood ketones 40% faster, and in piglet diarrhea, where it can reduce recovery time by 25.7%.
Q3: What are the key considerations when designing an animal model to test the efficacy of a choleretic agent like this compound?
A3: When designing an animal model for this compound efficacy, it is crucial to select a model that mimics the clinical condition it is intended to treat, such as digestive or hepatic insufficiency. The model should be reproducible and allow for the quantitative assessment of relevant endpoints. Ethical considerations, in line with the 3Rs (Replacement, Reduction, and Refinement), are paramount. This includes using the minimum number of animals required to obtain statistically significant results and implementing humane endpoints to minimize pain and distress.
Q4: What are some established animal models that can be adapted for this compound efficacy testing?
A4: While specific models for this compound are not extensively published, several models of liver injury and functional dyspepsia can be adapted:
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model: This is a classic and well-characterized model for inducing liver damage in rodents. It can be used to simulate hepatic insufficiency and assess the hepatoprotective and choleretic effects of this compound.
-
Functional Dyspepsia Models: These models in rodents are designed to mimic symptoms of indigestion, such as delayed gastric emptying. They can be induced by various stressors or drugs like clonidine or atropine.
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Bile Duct Cannulation Model: This surgical model in rats allows for the direct collection and measurement of bile flow and composition, providing a direct assessment of this compound's choleretic activity.
Q5: What are the primary efficacy endpoints to measure in these models?
A5: The choice of endpoints depends on the model used:
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In Hepatotoxicity Models: Key endpoints include serum levels of liver enzymes (ALT, AST), alkaline phosphatase (ALP), and bilirubin. Histopathological examination of the liver is also crucial to assess the extent of damage and any protective effects.
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In Functional Dyspepsia Models: Measurements of gastric emptying time and intestinal transit rate are the primary endpoints.
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In Bile Duct Cannulation Models: The primary endpoints are the bile flow rate (volume of bile produced over time) and the concentration of bile acids and other components in the collected bile.
Troubleshooting Guides
Troubleshooting Common Issues in Bile Duct Cannulation Surgery
| Issue | Potential Cause | Recommended Solution |
| Low or no bile flow post-surgery | Cannula blockage or kinking. | Gently check the external part of the cannula for kinks. Ensure the animal has free movement to avoid twisting the tether. If a blockage is suspected, do not flush the bile duct cannula. A necropsy should be performed to determine the cause of failure. |
| Incorrect cannula placement. | Ensure the cannula is securely placed in the common bile duct during surgery. A necropsy with examination of cannula positioning is recommended in case of failure to identify the issue for future procedures. | |
| Dehydration of the animal. | Provide nutrient-fortified water gels and water-softened pellets post-surgery to encourage hydration. | |
| Animal showing signs of distress post-surgery (e.g., weight loss >15%) | Post-operative pain or complications. | Administer appropriate analgesia as per the approved protocol. Monitor the animal closely for clinical signs. If distress persists, consider humane euthanasia. |
| Animal is not eating or drinking. | Offer palatable, easily accessible food and water sources. | |
| Dark coloration of bile | Bile stasis. | This can indicate a partial obstruction. Monitor the animal closely and check for any issues with the cannula. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Calves and Sheep
| Parameter | Calves (IV, 10 mg/kg) | Calves (IM, 10 mg/kg) | Sheep (IV, 10 mg/kg) | Sheep (IM, 10 mg/kg) |
| Elimination Half-Life (t½) | 4.53 ± 2.45 h | 4.2 ± 1.1 h | 6.08 ± 2.48 h | - |
| Peak Plasma Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL | - | 18.8 ± 1.9 µg/mL |
| Time to Peak Concentration (tmax) | - | 1.66 ± 0.55 h | - | 3.75 ± 0.45 h |
| Bioavailability (F) | - | 83.5 ± 22.4% | - | 103.1 ± 23.0% |
| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - | 63.6 ± 13.6 mL/h/kg | - |
| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | - | 259.6 ± 52.7 mL/kg | - |
Data sourced from pharmacokinetic studies in calves and sheep.
Table 2: Efficacy of this compound in Clinical Scenarios
| Clinical Indication | Animal Species | Key Efficacy Finding |
| Piglet Diarrhea | Pigs | 25.7% reduction in recovery time (from 5.2 to 3.8 days on average) with a 92.3% cure rate. |
| Cattle Ketosis | Cattle | 40% faster clearance of blood ketones. |
Experimental Protocols
Protocol 1: Refined Model of CCl4-Induced Hepatic Insufficiency for this compound Efficacy Testing in Rats
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Animal Selection: Use male Wistar rats weighing 225-275g.
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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Induction of Hepatic Insufficiency: Administer a single intraperitoneal injection of CCl4 (2.0 mL/kg body weight) diluted in olive oil.
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Treatment Groups:
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Group 1: Control (vehicle only).
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Group 2: CCl4 only.
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Group 3: CCl4 + this compound (specify dose, e.g., 10 mg/kg, administered intramuscularly).
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Group 4: CCl4 + Positive control (e.g., Silymarin).
-
-
This compound Administration: Administer this compound 12 hours after CCl4 injection.
-
Efficacy Assessment (24 hours post-CCl4):
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Collect blood samples for biochemical analysis of ALT, AST, ALP, and bilirubin.
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Humanely euthanize animals and collect liver tissue for histopathological examination.
-
-
Humane Endpoints: Monitor animals for signs of severe distress, including >20% weight loss, prolonged anorexia, or moribund state, and euthanize if these are observed.
Protocol 2: Bile Duct Cannulation in Rats for Direct Assessment of Choleretic Effect
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Animal Preparation: Use male Sprague-Dawley rats (225-275g). Anesthetize the animal using an appropriate anesthetic agent.
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Surgical Procedure:
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Perform a midline abdominal incision to expose the common bile duct.
-
Carefully isolate the bile duct and ligate it close to the duodenum.
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Insert a cannula into the bile duct towards the liver and secure it.
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Exteriorize the cannula at the dorsal scapular region.
-
-
Post-operative Care: Allow the animal to recover fully. Provide post-operative analgesia and supportive care.
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Bile Collection:
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After a recovery period (e.g., 24 hours), place the animal in a metabolism cage.
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Collect baseline bile for a set period (e.g., 1 hour).
-
-
This compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg, IM).
-
Post-treatment Bile Collection: Collect bile at timed intervals (e.g., every 30 minutes for 4 hours) to measure changes in bile flow rate and composition.
-
Analysis:
-
Measure the volume of bile collected at each time point to determine the flow rate.
-
Analyze bile samples for the concentration of bile acids, cholesterol, and phospholipids.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for CCl4-induced hepatic insufficiency model.
Caption: Workflow for bile duct cannulation model.
References
- 1. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacokinetics of this compound after intravenous and intramuscular administration to sheep [frontiersin.org]
- 5. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Optimization of Menbutone Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Menbutone from tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Recovery | Incomplete tissue homogenization. | Ensure tissue is thoroughly homogenized to a uniform consistency. Consider using mechanical homogenizers for tougher tissues like muscle. |
| Inefficient extraction solvent penetration. | After adding the extraction solvent (e.g., acetonitrile), vortex or shake the sample vigorously for the recommended time to ensure complete interaction with the tissue matrix.[1] | |
| Improper pH of the sample. | The extraction efficiency of this compound can be pH-dependent. Ensure the pH of the sample is adjusted as per the protocol. For instance, some methods use acetic acid for deproteinization, which also adjusts the pH.[2] | |
| Issues with Solid-Phase Extraction (SPE) cartridge. | Ensure SPE cartridges are from a reputable supplier. Check for expired lots. Inconsistent packing of the stationary phase can lead to channeling and poor recovery. | |
| Incomplete elution from SPE cartridge. | Ensure the elution solvent is appropriate and the volume is sufficient to completely elute this compound from the cartridge. Some protocols specify using the mobile phase as the elution solvent.[2] | |
| High Variability in Results | Inconsistent sample handling. | Ensure all samples are treated identically. This includes thawing time, extraction time, and centrifugation speed and duration.[3] |
| Pipetting errors. | Use calibrated pipettes and proper technique, especially when adding small volumes of internal standard or spiking solutions. | |
| Incomplete drying of the SPE cartridge. | Residual water in the SPE cartridge before elution can affect the elution efficiency of this compound. Ensure the cartridge is adequately dried under vacuum or by centrifugation as per the protocol. | |
| Interfering Peaks in Chromatogram | Contamination from labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. Consider using disposable plasticware where appropriate. |
| Matrix effects from the tissue sample. | The biological matrix can sometimes interfere with the analysis.[3] Employ a more rigorous cleanup step, such as using a combination of SPE cartridges (e.g., C18 followed by alkaline alumina) to remove interfering substances. | |
| Co-elution with another compound. | Optimize the HPLC mobile phase composition or gradient to improve the separation of this compound from interfering peaks. | |
| Poor Peak Shape in HPLC/RP-HPLC | Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, consider washing or replacing the column. |
| Mismatch between injection solvent and mobile phase. | The solvent used to dissolve the extracted sample for injection should be as similar as possible to the mobile phase to avoid peak distortion. | |
| Overloading the column. | If the concentration of this compound in the sample is too high, it can lead to broad or tailing peaks. Dilute the sample and re-inject. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extra-cting this compound from tissues?
A1: Acetonitrile is a commonly used and effective solvent for extracting this compound from various swine tissues, including muscle, fat, liver, and kidney.
Q2: What type of Solid-Phase Extraction (SPE) cartridge should I use for sample cleanup?
A2: For swine tissues, a dual cleanup approach using a C18 SPE cartridge followed by an alkaline alumina SPE cartridge has been shown to be effective. For sheep plasma, Oasis HLB SPE cartridges have been successfully used.
Q3: What are the typical validation parameters for a this compound extraction and analysis method?
A3: According to European Medicines Agency (EMA) guidelines, a validated method should demonstrate specificity, linearity, accuracy, precision (both intra-day and inter-day), and a defined lower limit of quantitation (LLOQ).
Q4: How should I store my tissue samples before extraction?
A4: It is recommended to store tissue samples frozen (e.g., at -20°C) until analysis to ensure the stability of this compound.
Q5: What are the expected recovery rates for this compound from tissue samples?
A5: With a validated method, the mean recovery of this compound can be as high as 91.12 ± 9.25% from plasma and accuracy can range from 74.07% to 110.83% in swine tissues.
Experimental Protocols
Protocol 1: Extraction of this compound from Swine Tissues (Muscle, Fat, Liver, Kidney)
This method utilizes a combination of solvent extraction and solid-phase extraction for purification.
Materials:
-
Acetonitrile (HPLC grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Alkaline Alumina (ALA) SPE cartridges
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize a known weight of the tissue sample.
-
Add 4 mL of acetonitrile to the homogenized tissue.
-
Vortex or shake vigorously for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the acetonitrile supernatant.
-
Repeat the extraction (steps 2-5) two more times and combine the supernatants.
-
Condition a C18 SPE cartridge.
-
Load the combined acetonitrile extract onto the C18 SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute this compound from the C18 cartridge.
-
Further purify the eluate using an alkaline alumina (ALA) SPE cartridge.
-
The final eluate is then ready for RP-HPLC analysis.
Protocol 2: Extraction of this compound from Sheep Plasma
This protocol involves protein precipitation followed by solid-phase extraction.
Materials:
-
10% Acetic Acid
-
Methanol (HPLC grade)
-
HPLC grade water
-
Oasis HLB SPE cartridges
-
Centrifuge
Procedure:
-
To a 1 mL plasma sample, add an internal standard.
-
Add 1 mL of 10% acetic acid to deproteinize the sample.
-
Shake for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.
-
Dry the cartridge thoroughly.
-
Elute this compound with 1 mL of the mobile phase.
-
Inject 20 µL of the eluate into the HPLC system.
Quantitative Data Summary
The following tables summarize key quantitative data from validated this compound analysis methods.
Table 1: HPLC and RP-HPLC Method Parameters
| Parameter | Swine Tissues (RP-HPLC) | Sheep Plasma (HPLC) |
| Column | Shim-pack VP-ODS C18 | Xbridge BEH C18 |
| Mobile Phase | 0.5% Phosphoric acid solution and Acetonitrile (45/55, v/v) | Acetonitrile and Monopotassium phosphate buffer (49:51, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 235 nm | 236 nm |
| Column Temperature | 30°C | Not Specified |
| Retention Time | 6.3 min | 4.5 min |
Table 2: Method Validation Data
| Parameter | Swine Tissues (RP-HPLC) | Sheep Plasma (HPLC) |
| Linearity Range | 0.02 - 12 µg/mL | 0.2 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.9999 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.02 µg/mL | 0.2 µg/mL |
| Accuracy | 74.07% - 110.83% | 85.17% - 109.67% |
| Intra-day Precision | < 15.11% | 0.01% - 4.77% |
| Inter-day Precision | < 15.11% | 0.28% - 2.68% |
Visualizations
Caption: Workflow for this compound extraction from swine tissues.
Caption: Workflow for this compound extraction from sheep plasma.
Caption: Logical troubleshooting flow for this compound extraction.
References
Menbutone Assay Validation and Troubleshooting: A Technical Support Guide
Welcome to the technical support center for Menbutone assay validation. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and troubleshooting strategies for common challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (or Genabilic acid) is a choleretic agent used in veterinary medicine to treat digestive disorders in various animal species, including cattle, sheep, goats, pigs, horses, and dogs.[1][2][3] It stimulates hepato-digestive activity by increasing the secretion of bile, as well as gastric and pancreatic juices, by two to five times the normal levels.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies to ensure its efficacy and safety.
Q2: What are the common analytical methods for this compound quantification?
A2: The most commonly reported and validated method for quantifying this compound in biological matrices like plasma and tissues is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1] Other methods mentioned in the literature include spectrophotometry, HPLC-Mass Spectrometry (HPLC-MS), and Micellar Liquid Chromatography (MLC), although detailed validated protocols for these are less common.
Q3: What is a typical challenge when developing a this compound assay in a biological matrix?
A3: A primary challenge is overcoming interference from endogenous components of the biological matrix (e.g., plasma, tissue homogenate), which can affect the accuracy and precision of the assay. This is known as a "matrix effect". However, studies have shown that with an effective sample preparation method, such as Solid-Phase Extraction (SPE), interference from the biological matrix can be successfully eliminated, leading to a selective and reliable assay.
Q4: How stable is this compound in biological samples during storage?
A4: this compound has demonstrated good stability in plasma under various storage conditions. It is stable through multiple freeze-thaw cycles (from -20°C to room temperature) and during long-term storage at -20°C. It is always recommended to perform stability studies under your specific laboratory conditions as part of the validation process.
Q5: What are the typical performance characteristics of a validated HPLC-UV assay for this compound?
A5: A validated HPLC-UV method for this compound in sheep plasma has shown excellent performance. Key validation parameters are summarized in the table below.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC-UV method for the determination of this compound in sheep plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2–100 µg/mL (R² ≥ 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Mean Extraction Recovery | ~98.3% |
| Selectivity | No interference from biological matrix observed |
Table 2: Precision and Accuracy Data
| Quality Control (QC) Level | Concentration (µg/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| LLOQ | 0.2 | 0.19–8.21 | 102.99–119.52 | 0.96 | 112.66 |
| LOW | 0.6 | 0.01–4.77 | 85.17–109.67 | 0.28–2.68 | 92.91–109.09 |
| MED | 30 | 0.01–4.77 | 85.17–109.67 | 0.28–2.68 | 92.91–109.09 |
| HIGH | 75 | 0.01–4.77 | 85.17–109.67 | 0.28–2.68 | 92.91–109.09 |
Experimental Protocols
Validated HPLC-UV Method for this compound in Sheep Plasma
This protocol is based on a validated method published in the journal Separations.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 1 mL of plasma with the internal standard (IS), Sparfloxacin (20 µg/mL).
-
Deproteinize the sample by adding 1 mL of 10% acetic acid, vortex for 1 minute, and centrifuge at 1,620 x g for 10 minutes.
-
Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.
-
Dry the cartridge thoroughly.
-
Elute this compound and the IS with 1 mL of the mobile phase.
-
Inject 20 µL of the eluate into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Waters Alliance e2695 with a PDA model 2998 detector.
-
Column: Xbridge BEH C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelengths: 236 nm for this compound and 297 nm for Sparfloxacin (IS).
-
Retention Times: Approximately 4.5 minutes for this compound and 2.2 minutes for Sparfloxacin.
Troubleshooting Guide
This section addresses common issues that may arise during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | 1. Detector lamp is off.2. No mobile phase flow.3. Sample degradation or incorrect sample injected.4. Detector sensitivity is too low. | 1. Ensure the detector lamp is turned on.2. Check pump status and mobile phase reservoir.3. Prepare fresh samples and verify injection.4. Increase detector sensitivity or adjust the recorder range. |
| Peak Tailing | 1. Blocked guard or column inlet frit.2. Secondary interactions with the stationary phase (e.g., exposed silanols).3. Mobile phase pH is inappropriate for the analyte. | 1. Replace the guard column; reverse-flush the analytical column (if permissible by the manufacturer).2. Use a different column with better end-capping or modify the mobile phase with an additive (e.g., triethylamine).3. Adjust mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Peak Fronting | 1. Sample overload (concentration too high).2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample or reduce the injection volume.2. Dissolve or dilute the final sample extract in the mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Leak in the system.4. Insufficient column equilibration time. | 1. Prepare fresh mobile phase carefully. Ensure proper mixing if using a gradient.2. Use a column oven to maintain a constant temperature.3. Check all fittings for leaks, especially between the pump and injector.4. Increase the equilibration time between runs. |
| High Backpressure | 1. Blockage in the system (e.g., inlet frit, guard column, or tubing).2. Precipitated buffer in the mobile phase. | 1. Systematically isolate components to identify the blockage. Start by disconnecting the column. If pressure drops, the column is blocked. Reverse-flush or replace.2. Ensure buffer is fully dissolved. Flush the system with water to remove any salt precipitates. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated or degraded mobile phase.3. Leaks in the system. | 1. Degas the mobile phase and purge the pump.2. Prepare fresh mobile phase using high-purity solvents.3. Check for loose fittings and salt buildup around pump seals. |
Visualizations
Mechanism of Action and Assay Workflow
This compound's primary mechanism involves the stimulation of secretions in the digestive system. The workflow for its analysis follows a standard bioanalytical procedure.
Caption: Overview of this compound's mechanism and the bioanalytical workflow for its quantification.
Troubleshooting Logic for HPLC Peak Shape Issues
When encountering abnormal peak shapes, a logical troubleshooting process can help identify the root cause efficiently.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
Technical Support Center: Preventing Menbutone Adsorption to Labware
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the adsorption of Menbutone to laboratory ware during experiments. Adsorption can lead to significant loss of the compound from solutions, resulting in inaccurate and unreliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to labware?
A1: this compound is a hydrophobic and acidic compound. Its tendency to adsorb to surfaces is driven by two primary interactions:
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Hydrophobic Interactions: As a molecule with low water solubility, this compound prefers to associate with non-polar (hydrophobic) surfaces, such as those of many plastics, to minimize its contact with aqueous solutions.
-
Ionic Interactions: this compound has a carboxylic acid group, which can be ionized (negatively charged) depending on the pH of the solution. This negative charge can lead to electrostatic interactions with positively charged sites on labware surfaces, particularly untreated glass.
Q2: Which type of labware is most susceptible to this compound adsorption?
A2: Untreated glass and polystyrene are generally more prone to the adsorption of hydrophobic and acidic compounds like this compound compared to polypropylene. Polystyrene is particularly hydrophobic, leading to strong non-specific binding.[1][2] Untreated glass surfaces contain silanol groups that can carry a charge and interact with the analyte.
Q3: What is the first and simplest step I can take to reduce this compound adsorption?
A3: The most straightforward initial step is to switch to polypropylene (PP) labware. PP is a relatively inert and non-polar plastic that generally exhibits lower binding of hydrophobic compounds compared to polystyrene and untreated glass.[1][2] Commercially available low-binding microplates and tubes, often made from modified polypropylene, are also an excellent choice.
Q4: How does the solvent composition of my this compound solution affect its adsorption?
A4: The solvent system is critical. Since this compound is poorly soluble in water, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into an aqueous buffer. Increasing the percentage of organic solvent in the final working solution can help keep this compound solvated and reduce its tendency to adsorb to labware surfaces.
Q5: Can adjusting the pH of my buffer help in preventing adsorption?
A5: Yes, pH can play a significant role. This compound is an acidic compound with a predicted pKa of approximately 4.44.
-
Above the pKa (e.g., pH 7.4): this compound will be predominantly in its ionized (negatively charged) form. This can reduce hydrophobic interactions but may increase electrostatic interactions with positively charged surfaces.
-
Below the pKa (e.g., pH 3): this compound will be in its neutral, more hydrophobic form. This will likely increase its adsorption to plastic surfaces.
For untreated glass, which can have negatively charged silanol groups at neutral pH, keeping the pH slightly acidic (but not so low as to cause precipitation) might reduce repulsive electrostatic forces. However, for plastic labware, working at a pH where this compound is ionized (above its pKa) is generally preferable to minimize hydrophobic-driven adsorption.
Q6: Are there any additives I can include in my solutions to prevent adsorption?
A6: Yes, adding a non-ionic surfactant such as Tween 20 at a low concentration (e.g., 0.01-0.1%) can be very effective. Surfactants work by coating the surfaces of the labware, creating a barrier that prevents this compound from adsorbing. They can also form micelles around the this compound molecules, increasing their solubility in aqueous solutions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound adsorption issues.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A step-by-step guide to troubleshooting and resolving issues of low this compound recovery due to labware adsorption.
Table: Summary of Mitigation Strategies for this compound Adsorption
| Strategy | Labware Type | Principle of Action | Considerations |
| Use Polypropylene (PP) or Low-Binding Labware | All | PP is more chemically inert and less adsorptive to hydrophobic compounds than polystyrene or untreated glass. | This is the simplest and often most effective first step. |
| Increase Organic Solvent Concentration | All | Keeps this compound in solution, reducing its tendency to interact with surfaces. | Ensure the final solvent concentration is compatible with your experimental system (e.g., cell viability). |
| Adjust pH | All | For an acidic compound like this compound (pKa ~4.44), a pH > 5.5 will ensure it is ionized, reducing hydrophobic interactions. | Ensure the chosen pH is compatible with your assay and this compound's stability. |
| Add a Non-Ionic Surfactant | All | Surfactants like Tween 20 (0.01-0.1%) coat surfaces and can form micelles, preventing adsorption. | Test for potential interference of the surfactant in your specific assay. |
| Silanization of Glassware | Glass | Masks polar silanol groups on the glass surface, creating a more inert and hydrophobic surface. | Requires handling of hazardous chemicals and proper safety precautions. |
| Bovine Serum Albumin (BSA) Coating | All | BSA coats the labware surface, blocking non-specific binding sites. | May not be suitable for all applications, especially if protein interference is a concern. |
| Polyethylene Glycol (PEG) Coating | All | Creates a hydrophilic layer on the labware surface that repels hydrophobic molecules. | Can be a more complex procedure and may not be necessary if simpler methods are effective. |
Experimental Protocols
Protocol 1: Quantification of this compound Loss to Labware
This protocol allows you to determine the extent of this compound adsorption to your specific labware.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental buffer
-
Labware to be tested (e.g., polypropylene tubes, polystyrene plates)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a suitable buffer like phosphate buffer)
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration (e.g., 10 µM).
-
Aliquot the working solution into the labware you wish to test (e.g., 1 mL into a microfuge tube or 200 µL into a well of a 96-well plate). Prepare at least three replicates.
-
Immediately take a "Time 0" sample from one set of replicates and analyze it by HPLC to determine the initial concentration (C₀).
-
Incubate the remaining labware under your standard experimental conditions (e.g., 2 hours at room temperature).
-
After incubation, take a sample from the solution and analyze it by HPLC to determine the final concentration (Cբ).
-
Calculate the percentage of this compound adsorbed: % Adsorption = [(C₀ - Cբ) / C₀] * 100
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer. The exact ratio should be optimized for good peak shape and retention time.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 235 nm
-
Injection Volume: 20 µL
Diagram: Workflow for Quantifying this compound Adsorption
Caption: A procedural flowchart for determining the percentage of this compound lost to labware surfaces.
Protocol 2: Silanization of Glassware
This protocol creates a hydrophobic surface on glass labware to reduce the adsorption of charged molecules. Caution: This procedure involves hazardous chemicals and should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Glassware to be treated
-
A solution of 5% dichlorodimethylsilane in a non-polar solvent (e.g., heptane or toluene)
-
Toluene (dry)
-
Methanol (dry)
-
Acetone
-
Oven
Procedure:
-
Clean the glassware thoroughly with a suitable detergent, rinse with deionized water, and dry completely.
-
In a fume hood, immerse the glassware in the 5% dichlorodimethylsilane solution for 5-10 minutes.
-
Remove the glassware and rinse it thoroughly with dry toluene.
-
Rinse the glassware with dry methanol to react with any remaining chlorosilane groups.
-
Finally, rinse with acetone and allow it to air dry in the fume hood.
-
Bake the glassware at 100°C for at least one hour to cure the silane layer.
Protocol 3: Coating Labware with Bovine Serum Albumin (BSA)
This protocol creates a protein-based barrier to prevent non-specific binding.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or deionized water
-
Labware to be coated (e.g., polypropylene tubes, microplates)
Procedure:
-
Prepare a BSA solution of 1-10% (w/v) in PBS or deionized water. A higher concentration of 100 mg/mL (10%) has been shown to be effective.
-
Add the BSA solution to the labware, ensuring all surfaces that will come into contact with the this compound solution are covered.
-
Incubate for at least 1-2 hours at room temperature. For more effective coating, incubate overnight at 4°C or for 24 hours at room temperature.
-
Aspirate the BSA solution.
-
Wash the labware twice with PBS or your experimental buffer.
-
The labware is now ready for use. It can be used immediately or allowed to air dry.
Protocol 4: Coating Labware with Polyethylene Glycol (PEG)
This protocol creates a hydrophilic surface layer that repels hydrophobic molecules.
Materials:
-
Glassware or plasticware
-
Methoxy-PEG-silane (for glass) or other suitable PEG derivative
-
Toluene (for glass)
-
Sodium bicarbonate buffer (for some PEGylation methods)
Procedure (for Glassware):
-
Clean and dry the glassware as described in the silanization protocol.
-
Prepare a solution of 1-2% (v/v) methoxy-PEG-silane in toluene in a fume hood.
-
Immerse the glassware in the PEG-silane solution and incubate for 1-2 hours at room temperature.
-
Remove the glassware and rinse thoroughly with toluene, followed by ethanol, and finally deionized water.
-
Dry the glassware in an oven or under a stream of nitrogen.
Note: The specific PEG derivative and protocol may vary depending on the labware material. Always refer to the manufacturer's instructions for the specific PEG reagent you are using.
By understanding the properties of this compound and implementing these strategies, researchers can significantly reduce its adsorption to labware, leading to more accurate and reproducible experimental results.
References
Cross-reactivity issues in Menbutone immunoassay development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to cross-reactivity during the development of immunoassays for Menbutone.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassay development, with a focus on resolving problems arising from cross-reactivity.
| Issue | Potential Cause | Recommended Action |
| High Background Signal | 1. Non-specific binding of antibodies: The detection antibody may be binding to the plate or other components of the assay. 2. Cross-reactivity with matrix components: Components in the sample matrix (e.g., plasma, urine) may be recognized by the assay antibodies. 3. Insufficient washing: Residual unbound antibodies or reagents can lead to a high background. | 1. Optimize blocking buffer: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). 2. Increase antibody dilution: A higher dilution of the secondary antibody can reduce non-specific binding. 3. Sample dilution: Dilute the sample to reduce the concentration of interfering matrix components. 4. Optimize wash steps: Increase the number of wash cycles and the volume of wash buffer. Ensure thorough aspiration between washes. |
| Low Signal or Poor Sensitivity | 1. Poor antibody affinity or titer: The antibody may have low affinity for this compound, or the concentration used may be suboptimal. 2. Suboptimal assay conditions: Incubation times, temperatures, or buffer pH may not be ideal for the antibody-antigen interaction. 3. Degradation of this compound: The analyte may be unstable under the assay conditions. | 1. Antibody titration: Perform a titration experiment to determine the optimal concentration of both capture and detection antibodies. 2. Optimize incubation parameters: Systematically vary incubation times and temperatures to find the optimal conditions. 3. Check buffer pH and ionic strength: Ensure the assay buffer is at the optimal pH and ionic strength for the antibody-antigen interaction. 4. Assess analyte stability: Investigate the stability of this compound in the chosen sample matrix and assay buffer. |
| High Inter-assay or Intra-assay Variability | 1. Inconsistent pipetting technique: Variation in pipetting volumes can lead to significant errors. 2. Edge effects on the microplate: Wells at the edge of the plate may behave differently due to temperature variations. 3. Inconsistent incubation times: Variations in incubation periods between assays can lead to different results. | 1. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use consistent pipetting techniques. 2. Avoid edge wells: If possible, do not use the outermost wells of the microplate. Alternatively, incubate plates in a humidified chamber to minimize evaporation. 3. Standardize incubation times: Use a timer to ensure consistent incubation periods for all steps. |
| False Positive Results | 1. Cross-reactivity with structurally similar compounds: The antibody may be binding to other molecules present in the sample that have a similar structure to this compound. 2. Presence of heterophile antibodies in the sample: These antibodies can bridge the capture and detection antibodies, leading to a false positive signal. | 1. Perform cross-reactivity testing: Test a panel of structurally related compounds to determine the specificity of the antibody (see Table 1 for a list of potential cross-reactants). 2. Use heterophile antibody blocking agents: Incorporate blocking agents specifically designed to neutralize heterophile antibodies into the assay buffer. |
| False Negative Results | 1. High concentrations of cross-reacting substances: A high concentration of a low-affinity cross-reactant can outcompete this compound for antibody binding. 2. Matrix effects: Components in the sample matrix may inhibit the antibody-antigen binding. | 1. Sample pre-treatment: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances before the immunoassay. 2. Matrix-matched standards: Prepare standards in a matrix that closely resembles the sample matrix to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its key functional groups?
A1: this compound, also known as genabilic acid, has the chemical formula C15H14O4.[1][2][3][4] Its structure consists of a naphthalene ring system linked to a butyric acid chain via a ketone group. The key functional groups are a carboxylic acid, a ketone, and a methoxy group attached to the naphthalene ring. Understanding this structure is crucial for predicting potential cross-reactivity.
Q2: What are the likely metabolites of this compound that could cause cross-reactivity?
A2: While comprehensive data on this compound metabolism is limited, studies in rats have shown a high recovery of the unchanged drug, suggesting that metabolism may not be extensive.[5] However, potential metabolic pathways for a molecule with its structure could include O-demethylation of the methoxy group, reduction of the ketone, and hydroxylation of the naphthalene ring. These metabolites, if present, would be highly likely to cross-react in an immunoassay due to their structural similarity to the parent compound.
Q3: Which compounds are most likely to cross-react in a this compound immunoassay?
A3: Given the lack of specific immunoassay data for this compound, we can predict potential cross-reactants based on its chemical structure. These fall into two main categories: naphthalene derivatives and butyric acid derivatives. A list of potential cross-reactants is provided in Table 1.
Table 1: Potential Cross-Reactants for this compound Immunoassay
| Compound Class | Specific Examples | Rationale for Potential Cross-Reactivity |
| Naphthalene Derivatives | Naphthalene, 1-Naphthoic acid, 2-Naphthoic acid, Naphthylacetic acid | Share the core naphthalene ring structure, which is a major antigenic determinant. |
| Butyric Acid Derivatives | Butyric acid, 4-Phenylbutyric acid, Valproic acid | Possess the butyric acid side chain, which can be recognized by antibodies. |
| Structurally Similar Drugs | Nabumetone, Fenbufen | These are non-steroidal anti-inflammatory drugs (NSAIDs) that also contain a naphthalene or a related bicyclic aromatic system and a keto-acid or similar side chain. |
| This compound Metabolites | O-desmethyl-menbutone, Hydroxylated this compound, Reduced this compound (alcohol) | These would retain a high degree of structural similarity to the parent drug and are therefore highly likely to cross-react. |
Q4: How can I assess the cross-reactivity of my anti-Menbutone antibody?
A4: Cross-reactivity is typically assessed by running a competitive immunoassay with a range of concentrations of the potential cross-reacting compound. The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is compared to the IC50 of this compound. The percent cross-reactivity is calculated as:
% Cross-reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
Q5: What is the likely mechanism of action of this compound that I should be aware of?
A5: this compound is a choleretic agent, meaning it stimulates the production of bile by the liver. The signaling pathways involved in bile secretion are complex but often involve the activation of G protein-coupled receptors (GPCRs) such as TGR5 (also known as G protein-coupled bile acid receptor 1) on the surface of liver cells (hepatocytes) and bile duct cells (cholangiocytes). Activation of these receptors can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates a cascade of downstream signaling events culminating in increased bile flow.
Signaling Pathway and Experimental Workflow
To aid in understanding the experimental process and the biological context, the following diagrams are provided.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound in biological samples. Optimization of antibody concentrations, incubation times, and temperatures is essential.
Materials:
-
Anti-Menbutone antibody (capture antibody)
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., assay buffer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
96-well microplate
Procedure:
-
Coating: Dilute the anti-Menbutone antibody to the optimal concentration in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with 300 µL of Wash Buffer per well.
-
Competition:
-
Add 50 µL of this compound standards or samples to the appropriate wells.
-
Add 50 µL of diluted this compound-HRP conjugate to each well.
-
-
Incubation: Incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Aspirate the solution and wash the plate five times with 300 µL of Wash Buffer per well.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Cross-Reactivity Assessment
This protocol describes how to evaluate the specificity of the anti-Menbutone antibody.
Procedure:
-
Prepare serial dilutions of this compound (as the standard) and the potential cross-reacting compounds in the Sample/Standard Diluent.
-
Follow the Competitive ELISA protocol (Protocol 1), substituting the this compound standards with the dilutions of the potential cross-reactants.
-
Generate a standard curve for this compound and inhibition curves for each potential cross-reactant by plotting the absorbance against the logarithm of the concentration.
-
Determine the IC50 value (concentration that gives 50% of the maximum signal) for this compound and each of the tested compounds.
-
Calculate the percent cross-reactivity using the formula provided in FAQ Q4.
References
Technical Support Center: Enhancing HPLC Resolution of Menbutone and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Menbutone from its metabolites.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Putative Metabolite
Q: My chromatogram shows overlapping or poorly resolved peaks for this compound and a suspected metabolite. How can I improve the separation?
A: Achieving baseline resolution between a parent drug and its metabolites is a common challenge in HPLC method development. Here’s a systematic approach to enhance resolution:
1. Mobile Phase Optimization:
-
pH Adjustment: this compound is an oxobutyric acid derivative, indicating it is an acidic compound. The ionization state of acidic compounds significantly affects their retention in reversed-phase HPLC. To increase retention and potentially improve selectivity, adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This ensures it is in its non-ionized, more hydrophobic form, leading to stronger interaction with the C18 stationary phase.
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. Acetonitrile typically provides sharper peaks, while methanol can offer different selectivity due to its protic nature.
-
Gradient Elution: If isocratic elution fails to provide adequate resolution, a shallow gradient can be employed. A slow, shallow gradient around the elution time of the compounds of interest can effectively separate closely eluting peaks.
2. Stationary Phase Selection:
-
Column Chemistry: While C18 columns are a good starting point, consider alternative stationary phases if mobile phase optimization is insufficient. A phenyl-hexyl column can provide different selectivity for aromatic compounds like this compound through π-π interactions. For potentially more polar metabolites, a polar-embedded or polar-endcapped column might offer better retention and separation.
-
Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase column efficiency (N), leading to sharper peaks and improved resolution.
3. Method Parameter Adjustments:
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with longer run times.
-
Temperature: Optimizing the column temperature can influence selectivity. A good starting point is 30-40°C. Lower temperatures generally increase retention, while higher temperatures can improve peak shape and reduce viscosity.
Issue 2: Peak Tailing of the this compound Peak
Q: The this compound peak in my chromatogram is exhibiting significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is a common issue that can compromise resolution and quantification. Here are the primary causes and their solutions:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with acidic compounds like this compound, causing tailing.
-
Solution: Use a low-pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of both this compound and the silanol groups. Alternatively, use a modern, end-capped C18 column with minimal residual silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Using a guard column can help protect the analytical column from contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound's metabolites?
A1: While specific data on this compound's metabolites is limited in publicly available literature, general metabolic pathways can be predicted. Drug metabolism typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. These modifications increase the polarity of the parent compound to facilitate excretion.[1] Therefore, this compound metabolites are expected to be more polar (less retained on a reversed-phase column) than this compound itself.
Q2: What is a good starting point for developing an HPLC method for this compound and its metabolites?
A2: Based on published methods for this compound analysis, a good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 30-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[2]
-
Column Temperature: 30 °C.[2]
Q3: How can I confirm the identity of the peaks I am separating?
A3: Peak identity can be confirmed using a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of each peak can be used to identify this compound and its potential metabolites based on expected metabolic transformations (e.g., hydroxylation, glucuronidation).
Experimental Protocols
General Protocol for HPLC Method Development for this compound and Metabolites
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound and its potential metabolites.
1. Analyte and System Preparation:
- Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- If available, prepare solutions of any known metabolites. If not, use a sample matrix known to contain metabolites (e.g., from in vitro or in vivo metabolism studies).
- Ensure the HPLC system is properly maintained, including fresh mobile phases, and that the system is well-purged.
2. Initial Scouting Gradient:
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: Diode Array Detector (DAD) to monitor multiple wavelengths.
- Rationale: This broad gradient will help to determine the approximate elution conditions for this compound and any observed metabolite peaks.
3. Optimization of Mobile Phase pH:
- Prepare mobile phases with different pH values (e.g., pH 2.5, 4.5, and 6.5) using appropriate buffers (e.g., phosphate or acetate buffer).
- Run the scouting gradient with each mobile phase pH and observe the effect on retention time and selectivity between this compound and the metabolite peaks.
- Rationale: As an acidic compound, this compound's retention will be sensitive to pH. Optimizing the pH is critical for achieving good separation from its likely more polar metabolites.
4. Optimization of Organic Modifier:
- Repeat the most promising separation from the pH screen using methanol as the organic modifier instead of acetonitrile.
- Compare the chromatograms to assess changes in selectivity.
- Rationale: Different organic solvents can provide unique selectivities for closely related compounds.
5. Gradient Optimization:
- Based on the scouting runs, design a shallower gradient around the elution window of the analytes. For example, if the peaks of interest elute between 40% and 50% B, a gradient of 35% to 55% B over 20 minutes could be tested.
- Rationale: A shallower gradient increases the separation time between peaks, improving resolution.
6. Column Chemistry Screening (if necessary):
- If adequate resolution is not achieved, screen different column chemistries such as a Phenyl-Hexyl or a polar-embedded column.
- Rationale: Altering the stationary phase provides a significant change in selectivity and is a powerful tool for resolving difficult peak pairs.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C18 | Phenyl-Hexyl |
| Mobile Phase A | 0.1% H₃PO₄ in H₂O | 0.1% HCOOH in H₂O | 0.1% HCOOH in H₂O |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 40-60% B in 15 min | 40-60% B in 15 min | 40-60% B in 15 min |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 30 | 30 | 30 |
| Retention Time - this compound (min) | 10.2 | 12.5 | 11.8 |
| Retention Time - Metabolite 1 (min) | 9.8 | 11.9 | 10.5 |
| Resolution (Rs) | 1.2 | 1.6 | 2.1 |
Table 1. Example of comparative data for different HPLC conditions.
Visualizations
Caption: A workflow for systematically troubleshooting poor resolution in HPLC.
Caption: A simplified diagram of potential metabolic pathways for this compound.
References
Validation & Comparative
The Synergistic Potential of Menbutone with Antibiotics in Livestock: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating challenge of antimicrobial resistance in livestock necessitates innovative therapeutic strategies to enhance the efficacy of existing antibiotics. Menbutone, a choleretic agent widely used in veterinary medicine to treat digestive disorders, presents a promising, yet largely unexplored, avenue for synergistic application with antibiotics. While direct clinical evidence of this synergy remains to be robustly established, this guide synthesizes the existing preclinical data, outlines the plausible mechanisms of action, and provides detailed experimental protocols to facilitate further research into this potential therapeutic combination. The central hypothesis is that this compound, by increasing bile secretion, may enhance the oral bioavailability of certain antibiotics, thereby potentiating their therapeutic effect.
Introduction: The Rationale for Synergy
This compound, or genabilic acid, is a well-established veterinary drug that stimulates hepato-digestive secretions.[1][2][3] Its primary mode of action involves the activation of Na+/K+-ATPase in hepatocytes, leading to a significant increase in the secretion of bile, as well as pancreatic and gastric juices.[4] This choleretic and digestive stimulant effect is the cornerstone of its use in treating conditions like anorexia, indigestion, and hepatic insufficiency in various livestock species, including cattle, pigs, and sheep.[5]
The concept of a synergistic interaction with antibiotics stems from the potential of this compound to improve the absorption of co-administered oral drugs. By increasing the volume and flow of bile, this compound may enhance the solubilization and subsequent absorption of lipophilic or poorly water-soluble antibiotics in the gastrointestinal tract. This guide explores this potential, drawing parallels from studies on other drug combinations and providing a framework for its investigation in the context of antibiotic therapy.
Mechanism of Action and Potential for Synergy
This compound's Signaling Pathway
This compound's primary cellular target is the Na+/K+-ATPase pump on the hepatocyte membrane. Activation of this enzyme initiates a signaling cascade that results in increased bile production. While the precise downstream signaling from Na+/K+-ATPase activation in hepatocytes by this compound is not fully elucidated, related research in other cell types provides a likely model. This pathway involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways like the Ras/Raf/MEK/ERK cascade. These signaling events ultimately modulate cellular processes, including ion transport and secretion, resulting in the observed choleretic effect.
Caption: Proposed signaling pathway of this compound in hepatocytes.
Hypothesized Synergistic Mechanism with Oral Antibiotics
The primary proposed mechanism for the synergistic effect of this compound with oral antibiotics is the enhancement of antibiotic bioavailability. Increased bile secretion can improve the dissolution and absorption of certain antibiotics, particularly those with poor water solubility. This could lead to higher plasma concentrations of the antibiotic, potentially overcoming low-level resistance and improving clinical outcomes.
Caption: Hypothesized synergistic mechanism of this compound with oral antibiotics.
Review of Existing Data
Direct evidence for the synergistic effect of this compound with antibiotics in livestock is currently limited in published literature. However, a key study in sheep demonstrated that the co-administration of this compound with the anthelmintic drug albendazole resulted in a significant increase in the plasma concentration of the active metabolite, albendazole sulphoxide. This finding provides a strong proof-of-concept for this compound's ability to enhance the bioavailability of orally administered drugs.
While no direct comparative data for this compound and antibiotic combinations are available, the following tables present the pharmacokinetic parameters of this compound in livestock, which are essential for designing future studies.
Table 1: Pharmacokinetic Parameters of this compound in Sheep Following a Single 10 mg/kg Dose
| Parameter | Intravenous (IV) Administration (Mean ± SD) | Intramuscular (IM) Administration (Mean ± SD) |
| Cmax (µg/mL) | - | 18.8 ± 1.9 |
| tmax (h) | - | 3.75 ± 0.45 |
| t½λ (h) | 6.08 ± 2.48 | - |
| Cl (mL/h/kg) | 63.6 ± 13.6 | - |
| Vss (mL/kg) | 259.6 ± 52.7 | - |
| F (%) | - | 103.1 ± 23.0 |
| Data sourced from Diez et al., 2022. |
Table 2: Pharmacokinetic Parameters of this compound in Calves Following a Single 10 mg/kg Dose
| Parameter | Intravenous (IV) Administration (Mean ± SD) | Intramuscular (IM) Administration (Mean ± SD) |
| Cmax (µg/mL) | - | 15.1 ± 4.3 |
| tmax (h) | - | 1.66 ± 0.55 |
| t½β (h) | 4.53 ± 2.45 | - |
| Cl (mL/h/kg) | 71.9 ± 13.5 | - |
| Vss (mL/kg) | 310.4 ± 106.4 | - |
| F (%) | - | 83.5 ± 22.4 |
| Data sourced from Diez et al., 2024. |
Proposed Experimental Protocols for Evaluating Synergy
To address the current data gap, the following experimental protocols are proposed for evaluating the synergistic effect of this compound with commonly used antibiotics in key livestock diseases.
Experimental Workflow
Caption: General experimental workflow for a clinical trial.
Protocol 1: Bovine Respiratory Disease (BRD) in Calves
-
Objective: To evaluate the synergistic effect of this compound with oral oxytetracycline for the treatment of BRD in calves.
-
Animals: Clinically diagnosed BRD-positive calves, randomly allocated to three groups.
-
Treatment Groups:
-
Group 1 (Control): Standard oral oxytetracycline treatment (e.g., 6.6-11 mg/kg body weight daily for up to 4 days).
-
Group 2 (Test): Standard oral oxytetracycline treatment plus intramuscular this compound (10 mg/kg body weight) administered 30 minutes prior to the first antibiotic dose.
-
Group 3 (Placebo): Placebo administration.
-
-
Parameters to Measure:
-
Clinical resolution score (rectal temperature, respiratory rate, demeanor).
-
Time to clinical recovery.
-
Relapse rate.
-
Plasma oxytetracycline concentration at various time points.
-
-
Methodology:
-
Confirm BRD diagnosis through clinical signs and, if possible, pathogen identification.
-
Administer treatments as per the assigned groups.
-
Collect blood samples at 0, 2, 4, 8, 12, and 24 hours post-initial treatment for pharmacokinetic analysis of oxytetracycline.
-
Record clinical scores daily for the duration of the treatment and for a follow-up period.
-
Analyze data for statistically significant differences between groups.
-
Protocol 2: Mastitis in Dairy Cows
-
Objective: To assess the efficacy of this compound as an adjunct to intramammary antibiotic therapy for clinical mastitis.
-
Animals: Lactating dairy cows with clinical mastitis, confirmed by bacteriological culture.
-
Treatment Groups:
-
Group 1 (Control): Standard intramammary antibiotic therapy (e.g., cephapirin or pirlimycin, as per product label).
-
Group 2 (Test): Standard intramammary antibiotic therapy plus a single intramuscular injection of this compound (10 mg/kg body weight) at the time of the first antibiotic infusion.
-
-
Parameters to Measure:
-
Bacteriological cure rate (absence of the initial pathogen from milk samples post-treatment).
-
Somatic Cell Count (SCC) reduction.
-
Time to return to normal milk quality.
-
Clinical signs of inflammation (udder swelling, pain).
-
-
Methodology:
-
Collect pre-treatment milk samples for pathogen identification and SCC.
-
Administer treatments to the respective groups.
-
Collect post-treatment milk samples at specified intervals (e.g., 7, 14, and 21 days) for bacteriological culture and SCC analysis.
-
Monitor and score clinical signs of mastitis daily during treatment.
-
Compare the outcomes between the two groups.
-
Protocol 3: Scours (Diarrhea) in Calves
-
Objective: To determine if this compound enhances the efficacy of oral antibiotics in treating bacterial scours in calves.
-
Animals: Calves with clinical signs of scours and a confirmed bacterial etiology (e.g., E. coli).
-
Treatment Groups:
-
Group 1 (Control): Oral antibiotic therapy (e.g., amoxicillin or tetracycline, based on susceptibility testing) and supportive fluid therapy.
-
Group 2 (Test): Oral antibiotic therapy and supportive fluid therapy, with a single intramuscular injection of this compound (10 mg/kg body weight) prior to the first antibiotic dose.
-
-
Parameters to Measure:
-
Duration and severity of diarrhea (fecal score).
-
Time to return to normal hydration status and appetite.
-
Fecal shedding of the causative pathogen.
-
Plasma concentration of the administered antibiotic.
-
-
Methodology:
-
Diagnose bacterial scours through fecal culture and clinical examination.
-
Initiate treatment according to group allocation.
-
Collect blood samples for pharmacokinetic analysis of the antibiotic.
-
Monitor and record fecal scores, hydration status, and appetite daily.
-
Collect fecal samples for pathogen quantification at the beginning and end of the treatment period.
-
Analyze the collected data for significant differences in clinical and microbiological outcomes.
-
Conclusion and Future Directions
The co-administration of this compound with antibiotics in livestock represents a scientifically plausible strategy to enhance therapeutic efficacy, particularly for orally administered drugs. The existing evidence, though indirect, strongly supports the hypothesis that this compound's choleretic action can improve the bioavailability of other compounds. The experimental protocols outlined in this guide provide a clear roadmap for researchers and drug development professionals to rigorously evaluate this potential synergy.
Future research should focus on conducting well-designed clinical trials as proposed. Such studies will be instrumental in determining the clinical benefits, optimal dosing regimens, and the specific antibiotic-Menbutone combinations that yield the most significant synergistic effects. If proven effective, this combination therapy could become a valuable tool in promoting animal health, optimizing antibiotic use, and mitigating the development of antimicrobial resistance in the livestock industry.
References
- 1. Frontiers | Pharmacokinetics of this compound after intravenous and intramuscular administration to sheep [frontiersin.org]
- 2. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Menbutone and Other Synthetic Choleretics: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of Menbutone and other synthetic choleretics for researchers, scientists, and drug development professionals. We delve into their performance, mechanisms of action, and the experimental methodologies used to evaluate them, presenting the information in a clear and structured format to facilitate informed decision-making in research and development.
Comparative Performance of Synthetic Choleretics
The primary function of a choleretic is to increase the volume of bile secreted by the liver. This section compares the efficacy of this compound with other synthetic choleretics based on available experimental data.
This compound vs. Clanobutin
A key study directly compared the choleretic effects of this compound and Clanobutin in adult steers. Under conditions of reduced bile flow, both compounds demonstrated potent choleretic activity.[1][2][3] In a separate study on dogs, Clanobutin was also shown to be an effective choleretic agent.[4][5]
| Drug | Animal Model | Dosage | Route of Administration | Choleretic Effect (Increase in Bile Flow) | Reference(s) |
| This compound | Steers | 3.0 g | Intravenous | Up to 4-fold | |
| This compound | Cattle | 10 mg/kg | Intravenous | 4.5-fold | |
| Clanobutin | Steers | 4.3 g | Intravenous | Up to 4-fold | |
| Clanobutin | Dogs | Not Specified | Intravenous | 260% (2.6-fold) |
Table 1: Comparative Choleretic Efficacy of this compound and Clanobutin.
It is important to note that in the study on steers, neither this compound nor Clanobutin had a discernible effect on bile flow when the enterohepatic circulation of bile salts was normal. This suggests their efficacy is most pronounced in pathological states characterized by diminished bile secretion.
Other Synthetic Choleretics
Direct, head-to-head comparative studies of this compound against other synthetic choleretics such as Anzetone (4-Phenyl-4-hydroxy-butyric acid sodium salt) and Florantyrone are lacking in the currently available scientific literature. While the choleretic effect of Florantyrone has been investigated, quantitative data from direct comparative studies remains unavailable.
Mechanism of Action
Understanding the molecular mechanisms by which these drugs exert their effects is crucial for targeted drug development and clinical application.
This compound: Activation of Na+/K+-ATPase
This compound's primary mechanism of action is the direct activation of Na+/K+-ATPase in hepatocytes. This enzyme, also known as the sodium pump, is located on the basolateral membrane of hepatocytes and plays a crucial role in maintaining the sodium gradient across the cell membrane. This gradient is essential for the secondary active transport of bile acids into the hepatocytes. By stimulating Na+/K+-ATPase, this compound enhances the driving force for bile acid uptake and subsequent secretion, leading to an increase in bile flow. This mechanism is a key component of bile acid-dependent bile flow.
Clanobutin: Alteration of Electrolyte Transport
The mechanism of action for Clanobutin is less clearly defined. However, studies suggest its choleretic effect is associated with an increased excretion of sodium and potassium in the bile. This alteration in electrolyte transport likely creates an osmotic gradient that drives water into the bile, thereby increasing its volume.
Signaling Pathways
The precise signaling cascades initiated by these synthetic choleretics are not yet fully elucidated. However, based on the known mechanisms, a proposed signaling pathway for this compound and a general overview of bile acid signaling are presented below.
Bile acid synthesis and transport are regulated by a complex network of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors (GPCRs). These signaling pathways ultimately control the expression and activity of key transporters involved in bile formation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental methodologies for evaluating choleretic agents.
In Vivo Measurement of Bile Flow in Large Animals (e.g., Cattle, Dogs)
This protocol outlines the general procedure for measuring the choleretic effect of a test compound in a large animal model.
1. Animal Preparation:
- Animals are fasted overnight with free access to water.
- Anesthesia is induced and maintained throughout the surgical procedure.
- A midline abdominal incision is made to expose the common bile duct.
2. Bile Duct Cannulation:
- The common bile duct is carefully isolated.
- Two ligatures are placed around the duct.
- An incision is made between the ligatures, and a catheter is inserted into the duct towards the liver for bile collection.
- The catheter is secured in place.
3. Experimental Procedure:
- A stabilization period is allowed for the animal to reach a steady state of bile flow.
- A baseline bile flow rate is established by collecting and measuring the volume of bile over a set period.
- The test compound (e.g., this compound or Clanobutin) is administered, typically intravenously.
- Bile is collected at regular intervals post-administration, and the volume is measured to determine the change in flow rate.
- Bile samples can be stored for later analysis of composition (bile acids, electrolytes, etc.).
4. Data Analysis:
- The percentage increase or fold increase in bile flow is calculated relative to the baseline.
- Statistical analysis is performed to determine the significance of the observed choleretic effect.
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Surgery -> Cannulation;
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Data_Analysis -> Conclusion;
}
Quantification of this compound in Plasma/Bile by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for pharmacokinetic studies and to correlate drug concentration with its choleretic effect.
1. Sample Preparation:
- Plasma or bile samples are thawed.
- An internal standard is added to each sample.
- Proteins are precipitated using an acid solution (e.g., acetic acid).
- The sample is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.
2. HPLC Analysis:
- Column: A suitable C18 column is typically used.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) is used in an isocratic or gradient elution mode.
- Detection: A photodiode array (PDA) detector is set to the optimal wavelength for this compound detection.
- Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Na+/K+-ATPase Activity Assay
This assay is used to confirm the mechanism of action of compounds like this compound that target this enzyme.
1. Enzyme Preparation:
- Hepatocyte membrane fractions rich in Na+/K+-ATPase are prepared from liver tissue homogenates.
2. Assay Procedure:
- The enzyme preparation is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+.
- The test compound (e.g., this compound) is added to the experimental samples.
- A control group without the test compound and a blank group with an inhibitor of Na+/K+-ATPase (e.g., ouabain) are included.
- The reaction is stopped after a specific time.
3. Measurement of Activity:
- The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
- The difference in Pi concentration between the samples with and without the inhibitor represents the specific activity of Na+/K+-ATPase.
Conclusion and Future Directions
This compound and Clanobutin are effective synthetic choleretics, with this compound having a more clearly elucidated mechanism of action involving the direct activation of Na+/K+-ATPase. While comparative data exists for these two compounds, there is a significant lack of head-to-head studies for other synthetic choleretics like Anzetone and Florantyrone.
Future research should focus on:
-
Direct Comparative Studies: Conducting well-controlled studies comparing this compound with a wider range of synthetic choleretics.
-
Dose-Response Studies: Establishing clear dose-response relationships for each compound to determine optimal therapeutic dosages.
-
Elucidation of Signaling Pathways: Further investigation into the detailed signaling cascades initiated by these choleretics to identify potential targets for novel drug development.
-
Comprehensive Experimental Protocols: Publishing detailed and replicable experimental protocols to enhance the reproducibility of findings in the field.
References
- 1. Does Na+-K+-atpase have any role in bile secretion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic effect of this compound and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of this compound and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
- 4. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Menbutone in Cholestasis: A Comparative Analysis of its Efficacy in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Menbutone's performance against other therapeutic alternatives in various animal models of cholestasis. This document synthesizes available experimental data to facilitate an informed evaluation of this compound's potential in the context of cholestatic liver diseases.
This compound, a synthetic choleretic agent, has demonstrated efficacy in stimulating bile flow, primarily in veterinary medicine. Its primary mechanism of action is believed to be the direct activation of Na+/K+-ATPase in hepatocytes, which enhances bile secretion. While its choleretic effect is documented, its efficacy in mitigating liver injury, inflammation, and fibrosis associated with cholestatic conditions remains largely unexplored in established preclinical rodent models. This guide compares the available data on this compound with other therapeutic agents investigated in well-characterized animal models of cholestasis.
Quantitative Data on Therapeutic Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and alternative treatments in different animal models of cholestasis. A significant data gap exists for this compound in rodent models of cholestasis, with current evidence limited to its choleretic effect in a large animal model.
Table 1: Efficacy of this compound in a Steer Model of Reduced Bile Flow
| Treatment | Animal Model | Key Parameters | Results |
| This compound (3.0 g, intravenous) | Steers with experimentally reduced bile flow | Bile Flow Volume | Up to a four-fold increase[1] |
| Clanobutin Sodium (4.3 g, intravenous) | Steers with experimentally reduced bile flow | Bile Flow Volume | Up to a four-fold increase[1] |
Table 2: Efficacy of Alternative Treatments in the α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model
| Treatment | Animal Model | Key Parameters | Results |
| Arbutin (10, 20, 40 mg/kg) | Mice | Serum ALT, AST | Significant reduction compared to ANIT group[2] |
| SRT1720 (10, 20 mg/kg) | Mice | Serum ALT, AST, ALP, γ-GGT, Total Bilirubin, Total Bile Acids | Significant reduction compared to ANIT group[3] |
| All-Trans-Retinoic Acid (atRA) | Rats | Bile Duct Proliferation, Inflammation, Hydroxyproline Levels | Significant reduction[4] |
| atRA + Ursodeoxycholic acid (UDCA) | Rats | Plasma Bile Salt | Significant reduction compared to UDCA alone |
Table 3: Efficacy of Alternative Treatments in the Bile Duct Ligation (BDL) Cholestasis Model
| Treatment | Animal Model | Key Parameters | Results |
| Knockout of NK1R | Mice | Biliary Senescence, Liver Fibrosis | Reduction in biliary senescence and liver fibrosis |
| All-Trans-Retinoic Acid (atRA) + UDCA | Rats | Bile Acid Pool Size | Significant reduction and improved liver conditions |
Table 4: Efficacy of Alternative Treatments in the Mdr2-/- (Abcb4-/-) Mouse Model of Sclerosing Cholangitis
| Treatment | Animal Model | Key Parameters | Results |
| Tetrahydroxylated bile acids (THBAs) | Mdr2-/- mice | Liver Injury | Improvement in liver injury |
| All-Trans-Retinoic Acid (atRA) +/- UDCA | Mdr2-/- mice | Plasma ALP, Bile Salts, Bile Duct Proliferation, Inflammation | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for the key experiments cited.
Protocol 1: Evaluation of Choleretic Effect in Steers
-
Animal Model: Adult steers.
-
Induction of Reduced Bile Flow: A state of reduced bile flow is induced to simulate a pathological condition. This is achieved by diverting bile to decrease the total bile salts in the enterohepatic circulation.
-
Drug Administration:
-
This compound: 3.0 g administered intravenously.
-
Clanobutin Sodium: 4.3 g administered intravenously.
-
-
Measurement of Bile Flow: The volume of bile flow is measured before and after drug administration to determine the choleretic effect.
-
Data Analysis: The increase in bile flow volume is quantified and compared between the treatment groups.
Protocol 2: α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis in Rodents
-
Animal Model: Male mice or rats.
-
Induction of Cholestasis: A single oral or subcutaneous dose of ANIT (e.g., 75 mg/kg for a single injection model or 50 mg/kg every other day for a multiple injection model in mice) is administered to induce intrahepatic cholestasis.
-
Treatment Administration: Therapeutic agents (e.g., Arbutin, SRT1720) are typically administered daily via oral gavage for a specified period following ANIT administration.
-
Outcome Measures:
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (γ-GGT), total bilirubin, and total bile acids are measured.
-
Histological Analysis: Liver tissue is collected for histological examination to assess for bile duct proliferation, inflammation, necrosis, and fibrosis.
-
Gene Expression Analysis: Hepatic gene expression of key bile acid transporters (e.g., Bsep, Mrp2) and nuclear receptors (e.g., FXR) can be analyzed by qPCR.
-
Protocol 3: Bile Duct Ligation (BDL) Model of Obstructive Cholestasis
-
Animal Model: Male mice or rats.
-
Surgical Procedure: A mid-ventral laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with surgical sutures and dissected between the two ligations to induce a complete obstruction of bile flow. A sham operation, where the bile duct is mobilized but not ligated, is performed on control animals.
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment Administration: Therapeutic agents are administered, typically starting a few days after surgery, for the duration of the experiment (e.g., 14-28 days).
-
Outcome Measures:
-
Biochemical Analysis: Serum markers of liver injury and cholestasis are measured as described in Protocol 2.
-
Histological Analysis: Liver sections are stained (e.g., H&E, Sirius Red) to evaluate bile ductular reaction, portal inflammation, and fibrosis.
-
Fibrosis Quantification: Hepatic hydroxyproline content can be measured as an indicator of collagen deposition.
-
Protocol 4: Mdr2-/- (Abcb4-/-) Mouse Model of Sclerosing Cholangitis
-
Animal Model: Mdr2-/- (also known as Abcb4-/-) mice, which have a genetic defect in a canalicular phospholipid transporter, leading to the spontaneous development of sclerosing cholangitis.
-
Experimental Design: Mice of a specific age (e.g., 8-12 weeks) are assigned to treatment and control groups.
-
Treatment Administration: The therapeutic agent is administered daily for a defined period.
-
Outcome Measures:
-
Biochemical Analysis: Serum levels of ALP, bilirubin, and bile acids are key indicators.
-
Histological Analysis: Liver histology is assessed for portal inflammation, bile duct proliferation, and fibrosis.
-
Gene and Protein Expression: Analysis of inflammatory and fibrogenic markers in the liver.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental designs and the underlying biological mechanisms, the following diagrams are provided.
Caption: Generalized experimental workflow for evaluating therapeutic agents in animal models of cholestasis.
Caption: Simplified signaling pathway of cholestatic liver injury and points of therapeutic intervention.
References
- 1. The choleretic effect of this compound and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]
- 3. SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Menbutone and Tauroursodeoxycholic Acid (TUDCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Menbutone and Tauroursodeoxycholic acid (TUDCA), two agents with significant effects on the hepatobiliary system. While both are recognized for their therapeutic potential, they differ substantially in their chemical nature, mechanism of action, and range of biological effects. This analysis synthesizes experimental data to highlight these differences for research and development applications.
Introduction and Overview
This compound , also known as genabilic acid, is a synthetic derivative of oxobutyric acid used in veterinary medicine.[1][2] Its primary function is as a choleretic, stimulating the secretion of bile as well as pancreatic and gastric juices to treat digestive insufficiencies in livestock and companion animals.[1][2][3]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid, specifically the taurine conjugate of ursodeoxycholic acid (UDCA). It is produced endogenously in small amounts and has a broader therapeutic profile than this compound. TUDCA is known for its hepatoprotective, anti-inflammatory, and anti-apoptotic properties, and it functions as a chemical chaperone to alleviate cellular stress. Its applications are being explored for a range of conditions from cholestatic liver diseases to neurodegenerative disorders.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and TUDCA lies in their mechanism of action. This compound acts as a direct secretagogue, while TUDCA functions as a multifaceted cellular protectant and signaling molecule.
This compound: The action of this compound is direct and potent. It is understood to operate through a non-cholic acid-dependent pathway. The primary proposed mechanism is the direct activation of Na+/K+-ATPase in hepatocytes, which drives the secretion of bile and other digestive juices. This targeted action leads to a rapid and significant increase in digestive fluid volume. The precise downstream signaling pathways for this compound, however, are not yet fully elucidated.
TUDCA: The mechanism of TUDCA is far more complex and multifaceted, contributing to its wide range of therapeutic effects. Its key actions include:
-
Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, stabilizing protein folding and mitigating the unfolded protein response (UPR), a key factor in many cellular pathologies.
-
Inhibition of Apoptosis: It demonstrates potent anti-apoptotic effects by interfering with the mitochondrial pathway of cell death. This is achieved by preventing the translocation of pro-apoptotic proteins like Bax and inhibiting the release of cytochrome c.
-
Anti-inflammatory and Antioxidant Effects: TUDCA reduces inflammation and oxidative stress in various tissues.
-
Modulation of Bile Acid Signaling: TUDCA can activate signaling pathways such as the Farnesoid X receptor (FXR) and Nrf2, which regulate bile acid homeostasis and protect against cellular damage. It stimulates the insertion of key bile acid transporters into the hepatocyte canalicular membrane, enhancing bile flow.
Comparative Efficacy and Quantitative Data
Direct head-to-head studies are scarce due to this compound's exclusive use in veterinary medicine and TUDCA's broader application in preclinical and human studies. However, a comparison can be drawn from available data on their primary choleretic and hepatoprotective effects.
Table 1: Choleretic and Digestive Stimulant Efficacy
| Parameter | This compound | Tauroursodeoxycholic acid (TUDCA) |
| Primary Effect | Potent Choleretic & Digestive Secretagogue | Modest Choleretic & Cytoprotective |
| Increase in Bile Flow | 2 to 5-fold increase over baseline. Up to 4-fold in steers with reduced bile flow. | Induces choleresis by promoting the insertion of bile salt export pumps (BSEP) into the canalicular membrane. Quantitative flow increase data is less defined than for this compound. |
| Effect on Other Secretions | Stimulates pancreatic and gastric juice secretion. | Primarily affects bile composition and flow. |
| Duration of Action | Stimulatory effect typically lasts 2-3 hours. | Effects are tied to cellular repair and signaling, suggesting a longer-term protective action rather than a short-term secretagogue effect. |
Table 2: Pharmacokinetic Profiles
| Parameter | This compound (in Sheep, 10 mg/kg) | Tauroursodeoxycholic acid (TUDCA) |
| Administration Route | Intravenous (IV) and Intramuscular (IM) | Primarily Oral |
| Peak Plasma Concentration (Cmax) | 18.8 ± 1.9 µg/mL (IM) | Data varies significantly with dose and formulation. |
| Time to Peak (tmax) | 3.75 ± 0.45 hours (IM) | N/A |
| Elimination Half-Life (t½) | 6.08 ± 2.48 hours (IV) | N/A |
| Bioavailability (F) | ~103% (IM) | N/A |
| Metabolism & Excretion | Predominantly hepatobiliary excretion. | Metabolized by gut bacteria into UDCA, which can then be re-conjugated. |
Experimental Protocols
The methodologies to evaluate this compound and TUDCA reflect their different primary functions.
Protocol 1: Evaluation of Choleretic Activity of this compound in Steers
This protocol is based on studies assessing the direct secretagogue effect of this compound.
-
Animal Model: Adult steers are surgically fitted with cannulas for bile collection.
-
Experimental Condition: To enhance the observable effect, the enterohepatic circulation of bile salts may be temporarily interrupted to reduce baseline bile flow.
-
Drug Administration: this compound is administered intravenously at a specified dose (e.g., 10 mg/kg).
-
Sample Collection: Bile is collected continuously at set intervals (e.g., every 30 minutes) for several hours post-administration.
-
Primary Endpoint Measurement: The volume of bile secreted per unit of time is measured to determine the fold-increase over baseline.
-
Analysis: Bile composition (bile acids, electrolytes) may also be analyzed to determine if the choleresis is bile salt-dependent or independent.
Protocol 2: Evaluation of Hepatoprotective Effects of TUDCA in a Cholestasis Model
This protocol is representative of studies evaluating TUDCA's ability to protect the liver from injury.
-
Animal Model: Wild-type and/or genetically modified (e.g., Fxr-deficient) mice are used.
-
Induction of Injury: Cholestatic liver injury is induced chemically, for instance, by administering alpha-naphthylisothiocyanate (ANIT) via gavage or feeding a diet supplemented with cholic acid (CA).
-
Drug Administration: TUDCA (or vehicle control) is administered to the animals, often for several days before and during the injury induction period.
-
Endpoint Collection: After the study period, animals are euthanized. Blood and liver tissue are collected.
-
Biochemical Analysis: Serum is analyzed for markers of liver damage, such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP).
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to assess necrosis and inflammation. Apoptosis can be quantified using TUNEL staining.
-
Molecular Analysis: Gene and protein expression of key signaling molecules (e.g., Fxr, BSEP, caspases, ER stress markers) are quantified in liver tissue using techniques like qPCR or Western blotting.
Summary and Conclusion
This compound and TUDCA represent two distinct classes of agents affecting the hepatobiliary system.
-
This compound is a powerful, fast-acting synthetic choleretic with a direct and specific mechanism of action. Its utility is well-established in veterinary medicine for the acute management of digestive disorders. Its narrow focus on stimulating secretion makes it an excellent candidate for applications requiring rapid enhancement of digestive fluid flow.
-
TUDCA is a biological molecule with a sophisticated, multi-pronged mechanism. It is not merely a choleretic but a cytoprotective agent that mitigates cellular stress, inflammation, and apoptosis. Its therapeutic potential is much broader, extending from chronic liver diseases to neuroprotection. Research into TUDCA is focused on its ability to modify disease processes at the molecular level.
For drug development professionals, the choice between a this compound-like or TUDCA-like compound depends entirely on the therapeutic goal. For acute, symptomatic relief of digestive insufficiency, a direct secretagogue is logical. For treating the underlying cellular pathology of chronic diseases involving ER stress, apoptosis, and inflammation, a multifaceted agent like TUDCA provides a more comprehensive and promising approach. Future research should focus on further elucidating the downstream pathways of this compound and conducting direct comparative studies to quantify the choleretic potency of TUDCA in large animal models.
References
Menbutone's Impact on the Efficacy of Orally Administered Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of menbutone's effects on the efficacy of orally administered drugs. It includes detailed experimental data, protocols, and comparisons with other choleretic agents. The information is intended to assist researchers and professionals in drug development in understanding the potential of this compound as a bioavailability enhancer.
This compound's Mechanism of Action and Effects on Oral Drug Bioavailability
This compound, a derivative of oxybutyric acid, is a choleretic agent used in veterinary medicine to stimulate hepato-digestive activity. Its primary mechanism of action involves increasing the secretion of bile, pancreatic juice, and gastric juice. This increase in digestive secretions can significantly impact the dissolution and absorption of orally administered drugs, particularly those with low water solubility.
A key study investigated the effect of this compound on the bioavailability of albendazole, a poorly water-soluble anthelmintic, in sheep. The co-administration of this compound with oral albendazole resulted in a significant increase in the plasma concentrations of albendazole's active metabolite, albendazole sulfoxide.
Quantitative Data: this compound's Effect on Albendazole Bioavailability
The following table summarizes the pharmacokinetic parameters of albendazole sulfoxide in sheep when administered orally with and without concurrent intramuscular this compound.
| Pharmacokinetic Parameter | Albendazole Alone (5 mg/kg) | Albendazole (5 mg/kg) + this compound (10 mg/kg) | Percentage Increase with this compound |
| Cmax (µg/mL) | 1.88 ± 0.44 | 2.12 ± 0.43 | 12.8% |
| AUC (µg·h/mL) | 28.5 ± 5.9 | 34.6 ± 6.8 | 21.1% |
| Tmax (h) | 10.7 ± 2.5 | 11.5 ± 3.1 | - |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Experimental Protocol: Albendazole and this compound Co-administration in Sheep
Objective: To evaluate the effect of this compound on the oral bioavailability of albendazole in sheep.
Animals: Healthy adult female Churra sheep, weighing between 65 and 75 kg.
Experimental Design: A crossover study was conducted where sheep received two treatments with a 15-day washout period.
-
Treatment 1 (Control): Oral administration of albendazole at a dose of 5 mg/kg.
-
Treatment 2 (Test): Oral administration of albendazole (5 mg/kg) and intramuscular administration of this compound (10 mg/kg).
Drug Administration:
-
Albendazole was administered orally as a commercial suspension.
-
This compound was administered as a single intramuscular injection.
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points before and after drug administration over a 72-hour period.
Analytical Method: Plasma concentrations of albendazole sulfoxide were determined using a validated high-performance liquid chromatography (HPLC) method.
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Comparison with Other Choleretic Agents: this compound vs. Clanobutin
While data on the direct impact of other choleretics on oral drug bioavailability is limited, a comparative study on the choleretic effect of this compound and clanobutin in steers provides insights into their relative potency in stimulating bile flow.
Quantitative Data: Comparative Choleretic Effects
The study demonstrated that in steers with reduced bile flow, both this compound and clanobutin acted as potent choleretics, significantly increasing bile volume.
| Choleretic Agent | Dose (Intravenous) | Increase in Bile Flow Volume |
| This compound | 3.0 g | Up to four-fold |
| Clanobutin | 4.3 g | Up to four-fold |
It is important to note that neither drug had a discernible effect on bile flow when the enterohepatic circulation of bile salts was normal, suggesting their efficacy is most pronounced in pathological states of reduced bile secretion.[1]
Experimental Protocol: Comparative Choleretic Study in Steers
Objective: To compare the choleretic effects of intravenously administered this compound and clanobutin in adult steers.
Animals: Adult steers.
Experimental Design:
-
The enterohepatic circulation of bile salts was reduced by diverting bile.
-
One group of steers received an intravenous administration of 3.0 g of this compound.
-
Another group of steers received an intravenous administration of 4.3 g of clanobutin.
-
The volume of bile flow was measured before and after drug administration.
Data Analysis: The increase in bile flow volume was quantified and compared between the two treatment groups.[1]
Alternative Bioavailability Enhancement Strategies
While this compound demonstrates a clear mechanism for enhancing the bioavailability of certain oral drugs, other strategies are also employed in pharmaceutical development. These include:
-
Lipid-based formulations: These can improve the solubilization and absorption of lipophilic drugs.
-
Permeation enhancers: These substances can reversibly increase the permeability of the intestinal epithelium.
-
Nanoparticle-based delivery systems: These can protect drugs from degradation and facilitate their transport across the intestinal barrier.
Currently, there is a lack of head-to-head comparative studies evaluating the efficacy of this compound against these alternative strategies for enhancing oral drug bioavailability. Future research in this area would be valuable for drug development professionals.
Visualizations
Signaling Pathway of this compound's Choleretic Action
References
A Comparative Guide to the Cross-Validation of Menbutone Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Menbutone, a choleretic and digestive stimulant used in veterinary medicine. Ensuring the consistency and reliability of analytical data across different laboratories is paramount for regulatory submissions and collaborative research. This document outlines the key performance characteristics of various analytical methods and provides a framework for designing and assessing inter-laboratory cross-validation studies.
Data Summary
The following tables summarize the performance characteristics of validated analytical methods for this compound quantification in different biological matrices. High-Performance Liquid Chromatography (HPLC) is the most commonly reported technique.
Table 1: Performance Characteristics of a Validated HPLC Method for this compound in Sheep Plasma [1][2][3][4]
| Parameter | Performance Characteristic |
| Linearity Range | 0.2–100 µg/mL (R² ≥ 0.99) |
| Accuracy (LLOQ) | 102.99–119.52% |
| Accuracy (Low, Med, High QC) | 85.17–109.67% |
| Within-run Precision (LLOQ) | 0.19–8.21% |
| Within-run Precision (Low, Med, High QC) | 0.01–4.77% |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Internal Standard | Sparfloxacin |
Table 2: Performance Characteristics of a Validated HPLC Method for this compound in Cattle Plasma [5]
| Parameter | Performance Characteristic |
| Linearity Range | 0.2 to 100 μg/mL (R² ≥ 0.996) |
| Accuracy | Not explicitly stated in the abstract |
| Precision | Not explicitly stated in the abstract |
| Lower Limit of Quantification (LLOQ) | 0.2 μg/mL |
| Limit of Detection (LOD) | 0.09 μg/mL |
| Mean Extraction Recovery | 98.3 ± 8.9% |
| Internal Standard | Sparfloxacin |
Table 3: Performance Characteristics of a Validated RP-HPLC Method for this compound in Swine Tissues
| Parameter | Performance Characteristic |
| Linearity Range | 0.02–12 µg/mL (r² > 0.9999) |
| Accuracy | 74.07 to 110.83% |
| Intra and Inter-day Precision | within 15.11% |
| Lower Limit of Quantification (LOQ) | 0.02 µg/mL |
Table 4: Performance Characteristics of a Validated Micellar Liquid Chromatography Method for this compound in Bovine Milk and Meat
| Parameter | Performance Characteristic |
| Linearity Range | 0.2-2.0 µg/mL |
| Mean % Recovery (Commercial Injections) | 99.73 ± 1.634 % |
| Mean % Recovery (Spiked Milk and Meat) | 98.00–100.60 % |
| Limit of Detection (LOD) | 0.95 ng/mL |
| Limit of Quantification (LOQ) | 2.86 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are outlines of key experimental protocols cited in the literature.
HPLC Method for this compound in Sheep and Cattle Plasma
-
Sample Preparation:
-
Plasma samples are deproteinized, often with an acid like acetic acid.
-
An internal standard (e.g., Sparfloxacin) is added.
-
Solid-phase extraction (SPE) is commonly used for cleanup and concentration of the analyte.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., monopotassium phosphate solution) is used.
-
Detection: UV detection at a wavelength optimal for this compound (e.g., 236 nm) and the internal standard.
-
-
Validation Parameters: The method is validated according to regulatory guidelines such as those from the European Medicines Agency (EMA), assessing selectivity, carry-over, linearity, accuracy, precision, LLOQ, and stability.
RP-HPLC Method for this compound in Swine Tissues
-
Sample Preparation:
-
This compound residue is extracted from tissue homogenates using acetonitrile.
-
Purification is achieved using a combination of C18 and alkaline alumina solid-phase extraction (SPE) cartridges.
-
-
Chromatographic Conditions:
-
System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Shim-pack VP-ODS C18 HPLC column.
-
Mobile Phase: A mixture of phosphoric acid solution (0.5%, v/v) and acetonitrile (45/55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
Column Temperature: 30°C.
-
Visualizations
The following diagrams illustrate the workflow for an inter-laboratory cross-validation study and the logical relationship of the comparison criteria.
Caption: Inter-laboratory cross-validation experimental workflow.
Caption: Comparison criteria for analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. Determination of this compound: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]
Evaluating the Therapeutic Index of Menbutone in Comparison to Other Choleretics: A Guide for Researchers
For immediate release:
This guide offers a comparative analysis of the therapeutic index of Menbutone against other selected choleretic agents. Designed for researchers, scientists, and drug development professionals, this document provides a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation.
Executive Summary
This compound is a choleretic agent used in veterinary medicine to stimulate the secretion of bile and other digestive juices.[1][2] Evaluating its therapeutic index—a ratio that compares the dose causing a therapeutic effect to the dose causing toxicity—is crucial for assessing its safety and efficacy relative to other choleretics. This guide compiles available data on this compound and other agents, including Clanobutin, Ursodeoxycholic acid (UDCA), and Chenodeoxycholic acid (CDCA). While a complete quantitative comparison of the therapeutic index across all agents is limited by the availability of public data, this guide provides the accessible information to support further research and informed decision-making.
Quantitative Data Summary
The therapeutic index (TI) is classically defined as the ratio of the lethal dose for 50% of a population (LD50) to the effective dose for 50% of a population (ED50). A higher TI generally indicates a wider margin of safety. The following table summarizes the available LD50 and ED50 data for this compound and other selected choleretics. It is important to note the significant gaps in the publicly available data, particularly the lack of ED50 values for many compounds, which prevents a direct calculation of the therapeutic index for all agents.
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Data Not Available | - | Data Not Available | 10 (Steers, Rats)[3] | Data Not Available |
| Clanobutin | Data Not Available | - | Data Not Available | ~71.7 (Steers)¹[4] | Data Not Available |
| Ursodeoxycholic acid | Rat | Oral | >4600[5] | 10-15 | >306 - >460 |
| Chenodeoxycholic acid | Data Not Available | - | Data Not Available | 8.4 (Humans) | Data Not Available |
| Anzetone | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available |
| Florantyrone | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available |
¹Calculated based on a total dose of 4.3 g for a steer of approximately 600 kg body weight.
Experimental Protocols
A standardized experimental protocol is essential for the valid comparison of the choleretic activity of different compounds. Below is a detailed methodology for a typical in vivo evaluation in a rat model.
Protocol: Evaluation of Choleretic Activity in the Bile Duct-Cannulated Rat Model
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Body Weight: 250-300 g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to standard laboratory chow and water.
2. Surgical Procedure (Bile Duct Cannulation):
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdominal area and disinfect with an antiseptic solution. Make a midline laparotomy incision to expose the abdominal cavity.
-
Cannulation: Gently locate the common bile duct. Carefully insert a cannula (e.g., polyethylene tubing) into the bile duct towards the liver and secure it with surgical silk. The other end of the cannula is externalized for bile collection.
-
Post-operative Care: Close the abdominal incision in layers. Allow the animal to recover from anesthesia in a warm environment. Provide post-operative analgesia as required.
3. Experimental Design:
-
Fasting: Fast the animals for 12-18 hours before the experiment with free access to water to ensure an empty gallbladder and a stable baseline bile flow.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control with a known choleretic, and different dose levels of the test compound).
-
Administration of Test Compound: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Bile Collection: Collect bile continuously through the externalized cannula into pre-weighed tubes at specified time intervals (e.g., every 30 minutes) for a defined period (e.g., 4-6 hours).
4. Sample Analysis:
-
Bile Flow Rate: Determine the bile volume by weight, assuming a density of 1.0 g/mL. Calculate the bile flow rate (mL/kg/min).
-
Biochemical Analysis: Analyze the bile for the concentration of key components such as bile acids, cholesterol, and phospholipids using appropriate enzymatic or chromatographic methods.
5. Data Analysis:
-
Compare the bile flow rate and the biliary secretion of bile components between the treatment groups and the control group.
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Visualizing Key Processes
To aid in the conceptualization of the experimental and biological processes involved in the evaluation of choleretics, the following diagrams are provided.
Discussion and Future Directions
The data presented in this guide highlights the current landscape of therapeutic index evaluation for choleretic agents. For this compound, while its efficacy in increasing bile flow is documented, a definitive therapeutic index cannot be calculated without robust LD50 and ED50 data from standardized preclinical studies. The available information suggests a favorable safety profile for Ursodeoxycholic acid, as indicated by its high therapeutic index in rats.
To build a more comprehensive comparative framework, future research should prioritize the following:
-
Standardized Toxicity Studies: Conducting standardized acute and chronic toxicity studies for this compound and other synthetic choleretics to establish reliable LD50 values.
-
Dose-Response Studies: Performing detailed dose-response studies to determine the ED50 for the choleretic effect of these compounds in relevant animal models.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways of synthetic choleretics like this compound, Clanobutin, Anzetone, and Florantyrone to identify potential targets for drug development and to better understand their safety profiles.
By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the relative therapeutic indices of different choleretic agents, ultimately leading to the development of safer and more effective treatments for digestive and hepatic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The choleretic effect of this compound and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Menbutone and Other Digestive Stimulants on Gut Microbiome Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of menbutone's potential effects on the gut microbiome versus other classes of digestive stimulants. While direct experimental data on this compound's impact on the gut microbiota is currently unavailable in the reviewed scientific literature, this document extrapolates its likely influence based on its primary mechanism of action and compares it with the known effects of other digestive stimulants for which microbiome data exist.
This compound: A Profile and Hypothesized Microbiome Interaction
This compound is a choleretic agent used in veterinary medicine to treat digestive disorders by stimulating hepato-digestive secretions. Its principal function is to increase the secretion of bile, as well as gastric and pancreatic juices. The increased flow of bile acids into the intestinal lumen is the primary mechanism through which this compound is hypothesized to influence the gut microbiome. Bile acids are known to have potent antimicrobial effects and play a crucial role in shaping the composition and function of the gut microbiota.
Proposed Mechanism of Action on the Gut Microbiome:
The introduction of an increased concentration of bile acids into the gut can be expected to:
-
Exert selective pressure: Favor the growth of bile-tolerant bacteria while inhibiting the proliferation of bile-sensitive species.
-
Modulate microbial metabolism: Influence bacterial enzymatic activities, including those involved in the transformation of primary bile acids to secondary bile acids.
-
Impact gut barrier function: Alterations in the bile acid pool and microbial composition can subsequently affect the integrity of the intestinal barrier.
Below is a diagram illustrating the proposed signaling pathway for this compound's effect on the gut microbiome.
Comparative Analysis with Other Digestive Stimulants
To provide a framework for understanding the potential effects of this compound, this section details the known impacts of other digestive stimulants on the gut microbiome, categorized by their mechanism of action.
2.1. Choleretics: Ursodeoxycholic Acid (UDCA)
UDCA is a secondary bile acid used therapeutically for certain liver diseases. It alters the composition of the bile acid pool, making it more hydrophilic.
Experimental Data Summary:
| Drug Class | Compound | Study Population | Key Findings on Gut Microbiome | Reference |
| Choleretic | Ursodeoxycholic Acid (UDCA) | Humans with Gallbladder Stones | Increased abundance of Roseburia after 6 months of treatment. | [1] |
| Mice with NAFLD | Decreased relative abundance of Firmicutes and increased Bacteroidetes. Lower abundance of Fecalibaculum, Coriobacteriaceae_UCG-002, and Enterorhabdus, and higher abundance of norank_f_Muribaculaceae, Bacteroides, and Alistipes. | [2] | ||
| Humans with prior colorectal adenomas | Shift in microbial composition. In men, UDCA was associated with an overrepresentation of Faecalibacterium prausnitzii and an underrepresentation of Ruminococcus gnavus. | [3] |
Signaling Pathways:
UDCA's effects are mediated through the modulation of bile acid signaling pathways, primarily involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[4] These receptors play a critical role in regulating bile acid, glucose, and lipid metabolism, and their activation can influence the gut microbial composition.[4]
2.2. Bile Acid Sequestrants: Cholestyramine
Cholestyramine is not a stimulant but has profound effects on the gut microbiome by binding to bile acids, preventing their reabsorption, and thus altering the gut environment. This provides a contrasting but relevant comparison.
Experimental Data Summary:
| Drug Class | Compound | Study Population | Key Findings on Gut Microbiome | Reference |
| Bile Acid Sequestrant | Cholestyramine | Mice on a Western Diet | Increased alpha diversity. Restoration of the abundance of fourteen taxa to levels similar to the control diet. | |
| Human PBC Patients | In patients with superior remission, there was an enrichment of two Lachnospiraceae species. |
Signaling Pathways:
By sequestering bile acids, cholestyramine reduces the activation of intestinal FXR and TGR5. This leads to an upregulation of bile acid synthesis in the liver and a significant change in the gut microbial community.
2.3. Prokinetics: Prucalopride and Mosapride
Prokinetics enhance gastrointestinal motility. This increased transit can alter the gut microbiome by reducing the time available for bacterial fermentation and by physically moving microbial populations.
Experimental Data Summary:
| Drug Class | Compound | Study Population | Key Findings on Gut Microbiome | Reference |
| Prokinetic | Prucalopride | Mice | Significantly reduced microbiota alpha diversity. | |
| Prokinetic | Mosapride | Cirrhotic Rats | Increased Shannon's index (alpha diversity). Altered the overall structure of the gut microbiota. | |
| Cirrhotic Rats | Changes in the abundance of various taxa including Bacteroidetes, Prevotellaceae, and Alloprevotella. |
Signaling Pathways:
Prucalopride and mosapride are selective serotonin 5-HT4 receptor agonists. Activation of these receptors in the gut enhances acetylcholine release, which stimulates peristalsis. The resulting changes in gut motility directly impact the microbial habitat, leading to shifts in the microbiome composition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols from key cited studies.
Study: UDCA in a Mouse Model of NAFLD
-
Animal Model: C57BL/6J mice.
-
Induction of NAFLD: High-fat, high-cholesterol diet.
-
Treatment: UDCA administered orally.
-
Microbiome Analysis: 16S rRNA gene sequencing of fecal DNA.
-
Data Analysis: Analysis of alpha and beta diversity, and taxonomic composition.
Study: Cholestyramine in a Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice.
-
Induction of Obesity: Western diet.
-
Treatment: Cholestyramine mixed with the diet.
-
Microbiome Analysis: 16S rRNA gene sequencing of DNA from stool samples.
-
Data Analysis: Alpha diversity metrics, principal coordinate analysis (PCoA), and differential abundance analysis.
Study: Prucalopride in a Mouse Model
-
Animal Model: C57BL/6J mice.
-
Treatment: Prucalopride administered orally.
-
Microbiome Analysis: 16S rRNA gene sequencing of DNA from stool samples.
-
Data Analysis: Alpha diversity (Shannon and Simpson indices) and PCoA.
Study: Mosapride in a Rat Model of Cirrhosis
-
Animal Model: Sprague-Dawley rats.
-
Induction of Cirrhosis: Carbon tetrachloride (CCl4) injections.
-
Treatment: Mosapride administered by gavage.
-
Microbiome Analysis: Denaturing gradient gel electrophoresis (DGGE) of 16S rDNA from ileal contents.
-
Data Analysis: Shannon's index and cluster analysis of DGGE profiles.
Conclusion and Future Directions
The effect of this compound on the gut microbiome remains an important area for future research. Based on its choleretic properties, it is plausible that this compound administration would lead to significant alterations in the gut microbial community, likely favoring bile-resistant bacteria and potentially impacting host metabolism through changes in bile acid signaling.
In comparison, other digestive stimulants have demonstrated varied effects on the gut microbiome. The choleretic UDCA and the bile acid sequestrant cholestyramine directly modulate the bile acid-gut microbiome axis, leading to changes in both microbial composition and host metabolic signaling. Prokinetics such as prucalopride and mosapride appear to influence the microbiome primarily through their effects on gut motility, with differing impacts on microbial diversity reported in different models.
For drug development professionals, these findings underscore the importance of considering the gut microbiome as a factor in the pharmacodynamics and therapeutic outcomes of digestive stimulants. Future studies should aim to directly investigate the effects of this compound on the gut microbiome using next-generation sequencing techniques in relevant animal models. Such research will be critical for a comprehensive understanding of its therapeutic mechanisms and potential off-target effects.
References
- 1. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of mosapride on gut microbiota of carbon tetrachloride-induced cirrhosis rats based on 16S rRNA gene sequencing [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Menbutone and Other Choleretic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of Menbutone, a synthetic choleretic agent, with other notable alternatives, including Ursodeoxycholic acid (UDCA), Rifaximin, and Tauroursodeoxycholic acid (TUDCA). The information is compiled from a review of available preclinical and clinical data to assist in research and development efforts.
Executive Summary
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute and sub-chronic toxicity of this compound and selected comparator choleretic agents. It is important to note that direct comparison is limited by the variability in study designs and tested species.
Table 1: Acute Toxicity Profile
| Compound | Species | Route of Administration | LD50 | Key Findings |
| This compound | Rabbit | Intramuscular | 475 mg/kg bw[1][2] | Target organs for toxicity are cardiac muscle, liver, and kidneys.[1][2] |
| Rat | Intramuscular | 500 mg/kg bw | Details of toxic effects not extensively reported. | |
| Ursodeoxycholic acid (UDCA) | Rat | Oral | >4600 mg/kg bw | Low acute toxicity. |
| Rifaximin | Rat, Mouse | Oral | >2000 mg/kg bw[3] | Very low acute oral toxicity. |
| Tauroursodeoxycholic acid (TUDCA) | Data not available | - | - | Generally regarded as safe and well-tolerated. |
Table 2: Sub-chronic Toxicity Profile (90-Day Studies)
| Compound | Species | Dose Levels Tested | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| This compound | Data not available | - | - | - |
| Ursodeoxycholic acid (UDCA) | Rat | Up to 1000 mg/kg/day | >1000 mg/kg/day | No treatment-related toxic effects observed at the tested doses. |
| Rifaximin | Rat | Up to 100 mg/kg/day (for 6 months) | 100 mg/kg/day | No evident adverse effects; moderate effects noted were likely due to local action in the gut. |
| Tauroursodeoxycholic acid (TUDCA) | Rat | Oral: up to 500 mg/kg/d (52 weeks) | 500 mg/kg/d | No treatment-related changes observed. |
| Intraperitoneal: up to 200 mg/kg/d (24 weeks) | 200 mg/kg/d | No treatment-related changes observed. |
Table 3: Genotoxicity Profile
| Compound | Assay | Species/Cell Line | Results |
| This compound | Data not available | - | - |
| Ursodeoxycholic acid (UDCA) | Ames Test | Salmonella typhimurium | Reported to have genotoxic and aneugenic activity. |
| In vitro micronucleus | - | Reported to have mutagenic effects. | |
| Rifaximin | Ames Test | Salmonella typhimurium | Negative |
| Chromosomal Aberration | - | Negative | |
| Rat Bone Marrow Micronucleus | Rat | Negative | |
| Rat Hepatocyte Unscheduled DNA Synthesis | Rat | Negative | |
| CHO/HGPRT Mutation Assay | Chinese Hamster Ovary cells | Negative | |
| Tauroursodeoxycholic acid (TUDCA) | Data not available | - | - |
Experimental Protocols for Key Toxicity Studies
The following are standardized protocols for acute, sub-chronic, and genotoxicity studies, based on OECD guidelines. These methodologies are essential for ensuring the reproducibility and comparability of toxicity data.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This study provides information on the hazardous properties of a substance and allows for its classification.
-
Test Principle: Groups of animals of a single sex (typically females) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.
-
Experimental Animals: Young adult rats of a commonly used laboratory strain are preferred. Females are generally used as they are often slightly more sensitive.
-
Procedure:
-
Sighting Study: A single animal is dosed at a selected starting dose. Depending on the outcome (survival or death), another animal is dosed at a lower or higher fixed dose level.
-
Main Study: A group of five animals is dosed at the selected starting dose. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
-
Sub-chronic Oral Toxicity - 90-Day Study in Rodents (Based on OECD Guideline 408)
This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.
-
Test Principle: The test substance is administered orally daily in graduated doses to several groups of experimental animals (one dose level per group) for a period of 90 days.
-
Experimental Animals: Typically, young, healthy rats of a standard laboratory strain are used. At least 10 males and 10 females are used per group.
-
Procedure:
-
Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity.
-
Administration: The test substance is administered daily by gavage or in the diet or drinking water.
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of hematological and clinical chemistry parameters.
-
Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed and prepared for histopathological examination.
-
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is used to detect point mutations induced by chemical substances.
-
Test Principle: The assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which may be base-pair substitutions or frameshifts. The test detects mutations that revert the existing mutations in the test strains, restoring their functional capability to synthesize an essential amino acid.
-
Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Procedure:
-
Exposure: The test substance is tested with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.
-
Methods: Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
Dose Levels: At least five different analyzable concentrations of the test substance are used.
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
-
In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)
This genotoxicity test detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Test Principle: The assay detects the activity of clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) substances in cells that have undergone cell division during or after exposure to the test substance.
-
Cell Lines: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary cell cultures (e.g., human lymphocytes) can be used.
-
Procedure:
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one mitosis.
-
Micronuclei Scoring: After an appropriate incubation period, cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.
-
Data Analysis: The frequency of micronucleated cells is determined for each concentration and compared to the negative control.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved in the action and potential toxicity of these agents is crucial for predicting their effects and for the development of safer alternatives.
General Cholagogue Signaling Pathways
Many choleretic agents exert their effects by modulating nuclear receptors that regulate bile acid homeostasis.
This diagram illustrates how cholagogue agents can activate nuclear receptors such as FXR, PXR, and VDR in hepatocytes. This activation, in turn, regulates the expression of genes involved in bile acid synthesis and transport, ultimately leading to increased bile flow. The MAPK pathway can also be involved in regulating bile acid transporters.
This compound's Proposed Mechanism of Action
This compound is reported to have a unique mechanism of action that is independent of the cholic acid-dependent pathway.
This diagram depicts the proposed direct activation of the Na+/K+-ATPase pump in the hepatocyte membrane by this compound. This activation alters the ion gradient across the membrane, which is thought to be the driving force for the subsequent increase in bile flow.
Conclusion
This comparative guide highlights the current state of knowledge regarding the safety and toxicity of this compound in relation to other choleretic agents. While this compound shows a favorable acute toxicity profile, the lack of publicly available data on its sub-chronic and genotoxic effects represents a significant knowledge gap. In contrast, agents like Ursodeoxycholic acid and Rifaximin have undergone more extensive safety evaluations. For a comprehensive risk assessment and to facilitate further drug development, it is imperative that standardized sub-chronic and genotoxicity studies are conducted for this compound. The experimental protocols and signaling pathway information provided herein offer a framework for conducting and interpreting such future studies.
References
- 1. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute, subacute, chronic toxicity and mutagenicity studies of rifaximin (L/105) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Models for Predicting Menbutone's In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Menbutone, a derivative of oxybutyric acid, is a well-established choleretic and digestive stimulant in veterinary medicine.[1][2][3] Its primary in vivo effect is the significant enhancement of bile, gastric, and pancreatic juice secretion, promoting digestion and acting as a hepatic detoxifier.[2][4] Following administration, this compound has been observed to increase these secretions by two to five times the baseline levels for a duration of two to three hours. This guide provides a comprehensive comparison of in vitro models for their utility in predicting the known in vivo efficacy of this compound, supported by experimental data and detailed protocols.
Unveiling this compound's Mechanism of Action
While the precise signaling pathways for this compound are not fully elucidated, it is known to act as a choleretic, stimulating secretion of bile, trypsinogen, and pepsinogen. One proposed mechanism involves the direct activation of Na+/K+-ATPase in hepatocytes, leading to increased bile output. Based on the known mechanisms of other choleretic agents, a hypothetical signaling pathway can be proposed, likely involving G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades.
In Vivo Efficacy of this compound: A Snapshot
Pharmacokinetic studies in sheep and calves have demonstrated rapid absorption and a clear dose-dependent choleretic effect. In steers with reduced enterohepatic circulation of bile salts, this compound administration resulted in up to a four-fold increase in bile flow volume.
Comparative Analysis of In Vitro Models
The prediction of in vivo drug efficacy through in vitro models is a critical challenge in pharmaceutical development. For a compound like this compound, with dual actions on hepatic and gastrointestinal systems, a multi-faceted in vitro approach is necessary.
In Vitro Models for Predicting Choleretic Effects
The gold standard for assessing drug-induced cholestasis and choleretic activity in vitro involves sophisticated liver-derived cell culture systems. These models are crucial for understanding how a compound might interact with hepatobiliary transport systems.
Key In Vitro Models:
-
Sandwich-Cultured Hepatocytes (SCHs): This model, using primary human or rat hepatocytes cultured between two layers of extracellular matrix, preserves the phenotype and liver-specific functions for extended periods. SCHs are particularly valuable for studying the transport of bile acids and the impact of drugs on this process.
-
Spheroid Cultures of Primary Hepatocytes: These three-dimensional cultures offer an in vivo-like cellular configuration and maintain bile ductules, making them highly sensitive for detecting cholestatic and choleretic effects over time.
-
HepaRG Cells: This human hepatoma cell line can be differentiated into hepatocyte-like and biliary-like cells, providing a reproducible model for studying liver functions and drug metabolism.
Data Summary: Comparison of In Vitro Choleresis Models
| In Vitro Model | Key Features | Advantages | Limitations | Relevance to this compound |
| Sandwich-Cultured Hepatocytes (SCHs) | Polarized monolayer, functional bile canaliculi. | Preserves hepatocyte phenotype and transporter function. Good for studying bile acid transport. | Limited lifespan of primary cells. | High: Can directly measure this compound's effect on bile acid secretion and transporter activity. |
| Hepatocyte Spheroids | 3D culture with cell-cell interactions and bile ductules. | Long-term culture viability, increased sensitivity to cholestatic effects over time. | More complex to establish and analyze than 2D cultures. | High: Ideal for assessing the long-term impact of this compound on hepatocyte function and bile production. |
| HepaRG Cells | Differentiable human cell line. | High reproducibility, readily available. | May not fully recapitulate the complexity of primary hepatocytes. | Moderate: Useful for initial screening of this compound's effects on liver cells. |
In Vitro Models for Predicting Digestive Stimulant Effects
To evaluate this compound's impact on gastrointestinal motility and secretion, ex vivo organ bath systems are the most relevant in vitro models.
Key In Vitro Model:
-
Isolated Organ Bath: This technique utilizes isolated segments of intestinal tissue (e.g., duodenum, ileum) maintained in a temperature-controlled, oxygenated physiological solution. The contractile activity of the smooth muscle can be measured in response to drug administration, providing insights into effects on motility.
Data Summary: In Vitro Gastrointestinal Motility Model
| In Vitro Model | Key Features | Advantages | Limitations | Relevance to this compound |
| Isolated Organ Bath | Use of fresh, isolated intestinal tissues. | Allows for the direct measurement of smooth muscle contraction and relaxation. Can differentiate between direct muscle effects and neuronal effects. | Limited viability of the tissue. Does not capture systemic effects. | High: Can directly assess this compound's stimulatory effect on intestinal muscle contractions, correlating with its in vivo digestive stimulant properties. |
Experimental Protocols
Protocol 1: Assessment of Choleretic Activity in Sandwich-Cultured Hepatocytes
-
Cell Culture: Plate primary human or rat hepatocytes on collagen-coated plates. After attachment, overlay with a second layer of collagen to form the "sandwich" configuration.
-
Treatment: Expose the sandwich-cultured hepatocytes to varying concentrations of this compound for 24-48 hours. A positive control (e.g., taurocholate) and a negative control (vehicle) should be included.
-
Bile Acid Accumulation Assay: Utilize a fluorescent bile acid analog (e.g., cholyl-lysyl-fluorescein) to visualize and quantify bile acid accumulation within the canalicular networks.
-
Transporter Activity Assay: Measure the activity of key hepatobiliary transporters like BSEP and NTCP using specific substrates and inhibitors to determine if this compound modulates their function.
-
Data Analysis: Quantify the fluorescence intensity to determine the extent of bile acid accumulation. Analyze transporter activity data to identify potential mechanisms of action.
Protocol 2: Evaluation of Gastrointestinal Motility in an Isolated Organ Bath
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat, guinea pig) and dissect a segment of the small intestine (e.g., ileum).
-
Mounting: Mount the intestinal segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Recording: Connect one end of the tissue to an isometric force transducer to record contractile activity.
-
Treatment: After a stabilization period, add cumulative concentrations of this compound to the organ bath. Record the changes in contractile force and frequency.
-
Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of this compound to quantify its effect on intestinal motility.
Visualizing the Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound's choleretic and digestive stimulant actions.
Caption: Experimental workflow for assessing this compound's choleretic effect in vitro.
Caption: Experimental workflow for evaluating this compound's effect on gastrointestinal motility.
Conclusion
The in vitro models presented in this guide, particularly sandwich-cultured hepatocytes and the isolated organ bath, offer robust systems for predicting the in vivo choleretic and digestive stimulant effects of this compound. While no single in vitro model can fully replicate the complexity of a whole organism, a combined approach using these validated systems can provide a strong in vitro-in vivo correlation (IVIVC), facilitating the screening and development of new choleretic and digestive stimulant compounds. The detailed protocols and visual workflows provided herein serve as a practical resource for researchers in this field.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Menbutone
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Menbutone, a choleretic agent used in laboratory and pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Regulatory Compliance
This compound in its pure, solid form is generally not classified as a hazardous substance.[1][2] However, solutions of this compound, particularly in volatile solvents like acetonitrile, may be classified as hazardous, often being flammable and harmful if swallowed, inhaled, or in contact with skin.[3] All waste disposal activities must be conducted in strict accordance with prevailing country, federal, state, and local regulations.[1] The first step in waste management is always to prevent its generation by reducing the scale of operations and substituting for less hazardous chemicals where possible.[4]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the appropriate Personal Protective Equipment is worn. Proper PPE is the first line of defense against accidental exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact. Gloves must be inspected before use. |
| Body Protection | Impervious clothing, such as a lab coat or apron. Full sleeves are recommended. | Protects skin from contamination. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated or if ventilation is inadequate. | Prevents inhalation of this compound particles or vapors from solutions. |
Step-by-Step Disposal Protocol
This protocol outlines the segregation, containment, and disposal of different forms of this compound waste.
Step 1: Waste Segregation Properly segregate waste at the point of generation to ensure safe and compliant disposal.
-
Unused/Expired Pure this compound: Collect in its original container or a clearly labeled, compatible waste container.
-
This compound Solutions: Segregate based on the solvent used. Halogenated and non-halogenated solvent waste should be collected separately.
-
Contaminated Labware: Includes items like pipette tips, gloves, bench paper, and empty vials. These should be collected in a designated, lined container.
-
Aqueous Solutions: Dilute aqueous solutions may have different disposal requirements. Consult your institution's Environmental Health and Safety (EHS) office. Do not pour any this compound waste down the drain without explicit approval.
Step 2: Containment and Labeling All waste containers must be appropriate for chemical waste, kept securely closed when not in use, and stored in a designated Satellite Accumulation Area (SAA).
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". List all constituents, including solvents and their approximate concentrations.
-
Container Integrity: Use containers that are in good condition and compatible with the waste. For solutions, glass bottles are often appropriate.
Step 3: Final Disposal The final disposal method depends on the waste category.
-
Pure this compound & Solutions: The recommended method for disposal is through a licensed chemical destruction facility. This typically involves controlled incineration with flue gas scrubbing to neutralize harmful emissions. Arrange for pickup through your institution's EHS office or a licensed hazardous waste contractor.
-
Contaminated Materials: Solid waste contaminated with this compound should be placed in a designated hazardous waste container for incineration.
-
Empty Containers: Original containers can be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on solubility and compatibility). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be managed for recycling or disposal, ensuring all labels are defaced.
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition if a flammable solvent is involved.
-
Contain the Spill: Prevent further leakage or spillage and stop the material from entering drains or water courses.
-
Absorb and Clean: For liquid spills, absorb with a non-combustible, inert material such as diatomite or universal binders. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.
-
Dispose: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, properly labeled container for disposal as hazardous waste.
Chemical Incompatibility
To prevent hazardous reactions, this compound waste must not be mixed with incompatible materials.
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates | Risk of fire or explosion. |
| Strong Reducing Agents | Hydrides, Alkali Metals | Vigorous, potentially hazardous reactions. |
| Strong Acids/Alkalis | Sulfuric Acid, Sodium Hydroxide | Exothermic and potentially hazardous reactions. |
Mandatory Visualizations
The following workflow provides a visual guide to the this compound disposal process, from generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Menbutone
Essential Safety and Handling Guide for Menbutone
This guide provides critical safety, operational, and disposal information for laboratory professionals handling this compound. The following procedures are designed to ensure a safe working environment and minimize exposure risk.
Immediate Safety Briefing: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent contact, inhalation, and ingestion. The required level of protection depends on the specific procedures being performed. All personnel must be trained in the proper use, removal, and disposal of PPE.
The following table summarizes the recommended PPE for handling this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using, as recommendations may vary based on the physical form (solid vs. solution) and concentration.
| Hazard Control | Required Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or be NIOSH (US) approved. Required for handling both solid and liquid forms to protect against dust, splashes, and sprays.[1][2][3] |
| Hand Protection | Chemical-impermeable protective gloves. | Nitrile or Butyl rubber gloves are recommended.[4][5] Gloves must be inspected for integrity before each use. Consult the glove manufacturer's data for specific breakthrough times and degradation information. |
| Body Protection | Impervious or fire/flame-resistant clothing; laboratory coat. | A lab coat should be worn for all procedures. For tasks with a higher risk of splashes or significant exposure, impervious clothing or coveralls are necessary. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A suitable respirator is required if ventilation is inadequate or if dust/aerosols are generated. | For procedures that may generate dust or aerosols, use a full-face respirator or a self-contained breathing apparatus (SCBA). A standard surgical mask is not sufficient for respiratory protection. |
Operational and Disposal Plans
This section outlines procedural, step-by-step guidance for the safe handling and disposal of this compound and associated waste.
Pre-Handling Operations Plan
-
Risk Assessment: Before beginning any work, conduct a task-specific risk assessment to identify potential hazards and determine the appropriate level of PPE.
-
Ventilation Check: Ensure the work area, typically a chemical fume hood or an area with appropriate exhaust ventilation, is functioning correctly.
-
Emergency Equipment: Locate and verify the operational status of the nearest safety shower and eyewash station.
-
PPE Inspection: Inspect all PPE for damage, such as tears in gloves or cracks in safety goggles, before use.
Step-by-Step Handling Protocol
-
Donning PPE: Put on PPE in the correct order: first, the lab coat or gown, then the respirator (if required), followed by eye protection, and finally, gloves.
-
Handling the Chemical:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid any direct contact with the skin and eyes.
-
Avoid the formation of dust and aerosols.
-
When weighing or transferring the solid form, use techniques that minimize dust generation.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.
-
Do not eat, drink, or smoke in the work area.
-
PPE Selection and Disposal Workflow
The following diagram illustrates the decision-making process for selecting, using, and disposing of PPE when working with this compound.
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
Spill and Emergency Procedures
-
In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, universal binders). For solid spills, carefully clean up to avoid dust formation.
-
Collect the absorbed material and spilled substance into a suitable, closed container for disposal.
-
Decontaminate the spill area and cleaning equipment.
-
Disposal Plan
-
Chemical Waste: Dispose of this compound waste in accordance with all applicable country, federal, state, and local regulations. This may involve disposal at a licensed chemical destruction plant or through controlled incineration. Do not allow the product to enter drains or water courses.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered contaminated.
-
Place contaminated PPE in a designated, sealed, and properly labeled hazardous waste container.
-
Follow institutional and regulatory guidelines for the disposal of contaminated laboratory waste.
-
Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS), institutional safety protocols, and a comprehensive, task-specific risk assessment. No experimental protocols for testing PPE effectiveness against this compound were identified in the available literature.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
